Decyl octadec-9-enoate
Description
Structure
2D Structure
Properties
IUPAC Name |
decyl octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYSVUEVMOWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859831 | |
| Record name | Decyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of Decyl octadec--enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for decyl octadec-9-enoate (also known as decyl oleate). It includes a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental methodologies for acquiring such data, and a visualization of the analytical workflow. While access to specific, raw experimental spectra for this compound is limited in publicly available databases, this guide furnishes representative data based on the known structure and spectroscopic characteristics of similar long-chain esters.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from predictive models and analysis of spectroscopic data for analogous long-chain fatty acid esters.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.34 | Multiplet | 2H | -CH=CH- (Olefinic protons) |
| ~4.06 | Triplet | 2H | -O-CH₂- (Ester methylene) |
| ~2.28 | Triplet | 2H | -CH₂-C(=O)- (α-carbonyl methylene) |
| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.61 | Quintet | 2H | -O-CH₂-CH₂- (β-ester methylene) |
| ~1.26 | Broad Singlet | 34H | -(CH₂)n- (Methylene chain) |
| ~0.88 | Triplet | 6H | -CH₃ (Terminal methyl groups) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~173.9 | Quaternary | -C(=O)O- (Ester carbonyl) |
| ~129.9 | Tertiary | -CH=CH- (Olefinic carbons) |
| ~64.4 | Secondary | -O-CH₂- (Ester methylene) |
| ~34.4 | Secondary | -CH₂-C(=O)- (α-carbonyl methylene) |
| ~31.9 | Secondary | Methylene carbons in long chains |
| ~29.7 | Secondary | Methylene carbons in long chains |
| ~29.5 | Secondary | Methylene carbons in long chains |
| ~29.3 | Secondary | Methylene carbons in long chains |
| ~29.2 | Secondary | Methylene carbons in long chains |
| ~29.1 | Secondary | Methylene carbons in long chains |
| ~27.2 | Secondary | Allylic carbons |
| ~25.9 | Secondary | β-ester methylene |
| ~25.0 | Secondary | β-carbonyl methylene |
| ~22.7 | Secondary | Methylene adjacent to terminal methyl |
| ~14.1 | Primary | -CH₃ (Terminal methyl groups) |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3005 | Medium | =C-H stretch (Olefinic) |
| 2924 | Strong | C-H asymmetric stretch (Aliphatic CH₂) |
| 2854 | Strong | C-H symmetric stretch (Aliphatic CH₂) |
| 1740 | Strong | C=O stretch (Ester carbonyl) |
| 1465 | Medium | C-H bend (Methylene scissoring) |
| 1165 | Strong | C-O stretch (Ester) |
| 722 | Weak | -(CH₂)n- rock (Methylene chain) |
Table 4: Expected Mass Spectrometry (GC-MS) Data for this compound
| m/z | Interpretation |
| 422.4 | Molecular Ion [M]⁺ |
| 282.3 | [C₁₈H₃₄O₂]⁺ (Oleic acid fragment) |
| 264.2 | [C₁₈H₃₂O]⁺ (Loss of water from oleic acid fragment) |
| 141.1 | [C₁₀H₂₁]⁺ (Decyl fragment) |
| 55, 69, 83, 97 | Characteristic aliphatic chain fragments |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of long-chain esters like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum.
-
Perform baseline correction if necessary.
-
Use peak-picking tools to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis.
Thermal Analysis of Decyl Octadec-9-enoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the thermal analysis of Decyl octadec-9-enoate, a common ester used in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Introduction
This compound, also known as decyl oleate, is the ester of decyl alcohol and oleic acid.[1][2] It is a waxy ester valued for its emollient and moisturizing properties in various formulations.[1][3] Understanding its thermal behavior is critical for ensuring product stability, quality, and performance, particularly in formulations subjected to varying temperature conditions during manufacturing, storage, and use. This guide outlines the standard methodologies for DSC and TGA analysis of this compound and presents representative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₂ | [2][4][5] |
| Molecular Weight | 422.73 g/mol | [4][5] |
| Appearance | Clear to slightly yellowish liquid | [1][6] |
| Melting Point | 2.8 °C / 21 °C | [6][7] |
| Boiling Point | 494.8 °C at 760 mmHg | [7] |
| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum. | [1][4][7] |
Note: Conflicting data exists for the melting point, which may be due to different purities or measurement conditions.
Thermal Analysis: DSC and TGA
Thermal analysis provides crucial information on the physical and chemical changes that a material undergoes as a function of temperature. For this compound, DSC is employed to determine its melting and crystallization behavior, while TGA is used to assess its thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique allows for the determination of thermal transitions such as melting, crystallization, and glass transitions.
Representative DSC Data:
The following table summarizes the expected thermal events for this compound based on typical behavior for a fatty acid ester.
Table 2: Representative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystallization | -10 | -15 | -85 |
| Melting | 5 | 15 | 90 |
Note: These values are representative and can vary depending on the purity of the sample and the experimental conditions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition kinetics of the material. The thermal decomposition of decyl oleate is expected to generate carbon oxides (CO, CO₂).[6]
Representative TGA Data:
The following table summarizes the expected thermal decomposition profile for this compound.
Table 3: Representative TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (T_onset) | ~250 °C |
| Temperature at 5% Mass Loss (T₅%) | ~280 °C |
| Temperature at 50% Mass Loss (T₅₀%) | ~350 °C |
| Residual Mass at 600 °C | < 1% |
Note: These values are representative and are influenced by factors such as heating rate and atmosphere.
Experimental Protocols
Detailed methodologies for conducting DSC and TGA analyses on this compound are provided below. These protocols are based on standard practices for the analysis of oils and fatty acid esters.[8][9][10]
DSC Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at 50 °C.
-
Ramp down to -50 °C at a cooling rate of 10 °C/min to observe crystallization.
-
Hold at -50 °C for 5 minutes to ensure complete crystallization.
-
Ramp up to 50 °C at a heating rate of 10 °C/min to observe melting.
-
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of the observed thermal transitions.
TGA Experimental Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the interpretation of the resulting data.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Logic for Interpretation of Thermal Analysis Data.
Conclusion
The thermal analysis of this compound by DSC and TGA provides essential data for its application in various formulations. The methodologies and representative data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding of the material's thermal behavior and ensuring the development of stable and high-quality products.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. Decyl Oleate | C28H54O2 | CID 5363234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avenalab.com [avenalab.com]
- 4. 3687-46-5 CAS MSDS (DECYL OLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Decyl Oleate - CD Biosynsis [biosynsis.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. decyl oleate | CAS#:3687-46-5 | Chemsrc [chemsrc.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on Decyl Octadec-9-enoate
This guide provides a detailed overview of the physicochemical properties of decyl octadec-9-enoate, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Data
This compound, also known by its IUPAC name decyl (Z)-octadec-9-enoate, is an ester of decanol and oleic acid. Its molecular characteristics are fundamental for its application in various scientific fields.[1]
| Property | Value |
| Molecular Formula | C28H54O2 |
| Molecular Weight | 422.7 g/mol |
Table 1: Key molecular properties of this compound.
Logical Relationship of Chemical Information
The following diagram illustrates the relationship between the common name, IUPAC name, molecular formula, and molecular weight of the compound.
Figure 1: Chemical Identity of this compound.
References
Discovery and natural occurrence of Decyl oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyl oleate, the ester of decyl alcohol and oleic acid, is a versatile oleochemical widely utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and vehicle for active ingredients. This technical guide provides an in-depth overview of its discovery, natural occurrence, synthesis, and physicochemical properties. Detailed experimental protocols for its chemical and enzymatic synthesis are presented, alongside a summary of its toxicological profile. This document aims to be a comprehensive resource for professionals in research and development, offering the foundational knowledge required for formulation and application development.
Introduction
Decyl oleate (CAS No. 3687-46-5) is a wax ester recognized for its excellent spreadability and non-greasy feel, making it a valuable component in topical formulations.[1] Its composition, derived from naturally occurring fatty acids and alcohols, imparts a high degree of biocompatibility and a favorable safety profile.[1][2] This guide delves into the technical aspects of decyl oleate, from its origins to its synthesis and material properties.
Discovery and History
The term "ester" was first introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[3] The synthesis of esters from a carboxylic acid and an alcohol, known as esterification, was first described by Emil Fischer and Arthur Speier in 1895.[4] While the precise date of the first synthesis of decyl oleate is not well-documented, its development is a part of the broader history of oleochemistry, which focuses on the derivatization of fats and oils. Long-chain fatty acid esters like decyl oleate gained prominence with the advancement of cosmetic and pharmaceutical sciences, which sought effective and safe emollients and delivery systems.[5]
Natural Occurrence
Decyl oleate is derived from natural sources.[6][7] Oleic acid, a monounsaturated omega-9 fatty acid, is abundant in various vegetable oils, including:
Decyl alcohol is also of natural origin.[6][7] While decyl oleate itself is not typically found in high concentrations in its ester form in nature, its constituent parts are readily available from these renewable resources. The specific concentration of decyl oleate in these oils is not widely reported, as the fatty acids are primarily present as triglycerides.
Physicochemical Properties
Decyl oleate is a clear, colorless to pale yellow liquid with a mild, characteristic odor.[1][10] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Decyl Oleate
| Property | Value | References |
| Molecular Formula | C₂₈H₅₄O₂ | [11] |
| Molecular Weight | 422.73 g/mol | [1][11] |
| CAS Number | 3687-46-5 | [10] |
| Appearance | Clear, colorless to pale yellow liquid | [1][10] |
| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum. | [1] |
| Boiling Point | > 200 °C (estimated) | [12] |
| LogP | 12.44 | [1] |
Synthesis of Decyl Oleate
Decyl oleate is commercially produced through the esterification of oleic acid with decyl alcohol.[1][10] This can be achieved through both chemical and enzymatic catalysis.
Chemical Synthesis
The industrial production of decyl oleate typically involves a direct esterification reaction under acidic catalysis.
A general protocol for the synthesis of decyl oleate is as follows:
-
Reactant Preparation: Oleic acid and decyl alcohol are mixed in a suitable reactor, often in a 1:1 molar ratio.
-
Catalyst Addition: An acid catalyst, such as stannous chloride or a solid superacid (e.g., sulfated zirconia), is added to the mixture.
-
Reaction Conditions: The mixture is heated to a temperature range of 160-280°C and allowed to react for 2-12 hours under constant stirring. The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the ester.
-
Purification: Upon completion, the catalyst is filtered off. The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.
-
Analysis: The purity of the final product is assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and by determining the acid value and saponification number.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions and with higher specificity. Lipases are commonly employed for this purpose.
A representative protocol for the enzymatic synthesis of decyl oleate is as follows:
-
Enzyme and Substrate Preparation: Immobilized lipase (e.g., from Candida antarctica) is added to a solvent-free mixture of oleic acid and decyl alcohol.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 40-60°C, with constant agitation.
-
Monitoring: The progress of the reaction is monitored by measuring the decrease in the acid value of the mixture over time.
-
Enzyme Removal: Once the reaction has reached equilibrium, the immobilized enzyme is removed by filtration and can be reused.
-
Product Purification: The product is then purified, for example, by molecular distillation, to remove unreacted substrates.
-
Analysis: The final product is characterized by GC-MS, Fourier-transform infrared spectroscopy (FTIR), and determination of its physicochemical properties.
Synthesis Workflow Diagram
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Ester | Description, Types, & Reactions | Britannica [britannica.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. avenalab.com [avenalab.com]
- 7. naturallythinking.com [naturallythinking.com]
- 8. naturalself.eu [naturalself.eu]
- 9. incibeauty.com [incibeauty.com]
- 10. Chempri [chempri.com]
- 11. GSRS [precision.fda.gov]
- 12. pharmacompass.com [pharmacompass.com]
An In-depth Technical Guide to Decyl Octadec-9-enoate
This technical guide provides a comprehensive overview of decyl octadec-9-enoate, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity
IUPAC Name: decyl (9Z)-octadec-9-enoate[1]
Synonyms:
-
Decyl oleate[1]
-
Decyloleate
-
Decyl 9-octadecenoate[1]
-
9-Octadecenoic acid, decyl ester[1]
-
Oleic acid, decyl ester[1]
-
Cetiol V
-
Ceraphyl 140A[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H54O2 | [1][2] |
| Molecular Weight | 422.73 g/mol | [1][2] |
| Appearance | Yellowish, transparent liquid | [2][3] |
| Odor | Characteristic | [2] |
| Density | 0.8500-0.8900 g/cm³ at 25°C | [2] |
| Refractive Index | 1.4525-1.4556 at 25°C | [2] |
| Acid Value | ≤ 1.0 mg KOH/g | [2] |
| Saponification Number | 130 - 145 mg KOH/g | [2] |
| Iodine Number | 50 - 65 | [2] |
| Solubility | Practically insoluble in water; miscible with ethanol, chloroform, and light petroleum. | [2] |
Experimental Protocols
This compound is synthesized by the esterification of oleic acid with decanol.[3] Both chemical and enzymatic methods can be employed.
3.1.1. Chemical Synthesis (Acid-Catalyzed)
This protocol is based on general acid-catalyzed esterification procedures.
-
Materials:
-
Oleic acid
-
Decanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., toluene or hexane)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add oleic acid and a slight molar excess of decanol (e.g., 1:1.2 molar ratio).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% by weight of oleic acid).
-
Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.[4]
-
Dilute the reaction mixture with an organic solvent like hexane.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
3.1.2. Enzymatic Synthesis
This method offers a greener alternative using lipase as a catalyst.
-
Materials:
-
Oleic acid
-
Decanol
-
Immobilized lipase (e.g., Novozym 435)
-
-
Equipment:
-
Shaking incubator or stirred reactor
-
-
Procedure:
-
Combine oleic acid and decanol in a suitable molar ratio (e.g., 1:2) in a reaction vessel.
-
Add the immobilized lipase (e.g., 1-5% by weight of the reactants).
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 1-24 hours).
-
After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
The product can be purified as described in the chemical synthesis protocol (washing steps may be less rigorous due to the absence of a strong acid catalyst).
-
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for assessing the purity and confirming the identity of this compound.
-
Sample Preparation:
-
The sample is typically diluted in a suitable solvent such as hexane or isooctane.
-
-
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at a lower temperature and ramping up to a higher temperature (e.g., 150°C to 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃).
-
-
Expected ¹H NMR Signals:
-
A triplet around 5.3-5.4 ppm corresponding to the two protons on the C9 and C10 double bond.
-
A triplet around 4.0-4.1 ppm corresponding to the two protons on the carbon of the decyl chain attached to the ester oxygen.
-
Multiplets around 2.0-2.3 ppm corresponding to the protons on the carbons adjacent to the double bond and the carbonyl group.
-
A series of multiplets and broad signals between 1.2-1.7 ppm corresponding to the numerous methylene groups in the oleic acid and decyl chains.
-
Triplets around 0.8-0.9 ppm corresponding to the terminal methyl groups of both chains.
-
-
Expected ¹³C NMR Signals:
-
A peak around 174 ppm for the carbonyl carbon of the ester.
-
Peaks around 129-130 ppm for the two carbons of the double bond.
-
A peak around 64-65 ppm for the carbon of the decyl chain attached to the ester oxygen.
-
A series of peaks between 22-34 ppm for the various methylene carbons.
-
A peak around 14 ppm for the terminal methyl carbons.
-
Signaling Pathways and Biological Relevance
While fatty acids and their derivatives are known to act as signaling molecules in various biological pathways, specific signaling cascades directly involving this compound are not well-documented in publicly available literature. Fatty acid esters can influence membrane fluidity and act as precursors for other signaling molecules. Oleic acid itself has been shown to modulate signaling pathways related to metabolism and inflammation. Further research is needed to elucidate the specific biological roles and signaling pathways of this compound.
Visualizations
References
Rheological Profile of Decyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the rheological behavior of Decyl Oleate, an emollient ester widely used in the cosmetic and pharmaceutical industries. Understanding the flow characteristics of this material is crucial for formulation development, processing, and predicting product performance. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows.
Introduction to Decyl Oleate
Decyl Oleate is the ester of decyl alcohol and oleic acid. It is a clear, slightly yellowish oily liquid known for its emollient and skin-conditioning properties.[1] Its rheological profile is a critical parameter that influences the texture, spreadability, and stability of topical formulations.
Rheological Properties of Decyl Oleate
Decyl Oleate exhibits Newtonian fluid behavior, meaning its viscosity is independent of the shear rate applied.[2] This characteristic is typical for many low-molecular-weight esters and oils. The primary factor influencing the viscosity of Decyl Oleate is temperature.
Quantitative Rheological Data
The following table summarizes the dynamic viscosity of Decyl Oleate at various temperatures as determined from experimental data.
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 10 | 30 |
| 20 | 20 |
| 25 | 16 |
| 30 | 13 |
| 40 | 9 |
| 50 | 7 |
| 60 | 5 |
| 70 | 4 |
Data extracted and interpolated from graphical representations in scientific literature.[3]
Experimental Protocols for Rheological Characterization
The following sections describe standardized methods for determining the rheological properties of substances like Decyl Oleate.
Determination of Dynamic Viscosity using a Rotational Rheometer (Based on ISO 3219)
This method is suitable for determining the viscosity of liquids over a range of shear rates and temperatures to confirm Newtonian behavior and obtain precise viscosity values.[4][5]
3.1.1. Instrumentation
-
Rotational Rheometer: A controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry.
-
Temperature Control Unit: A Peltier or fluid-based system capable of maintaining the sample temperature within ±0.1°C.
-
Micropipette or Syringe: For accurate sample loading.
3.1.2. Procedure
-
Geometry Selection and Calibration: A cone-plate geometry (e.g., 40 mm diameter, 2° cone angle) is often preferred for low-viscosity liquids to ensure a constant shear rate across the sample. The geometry is calibrated according to the manufacturer's instructions.
-
Sample Loading: A small, precise volume of Decyl Oleate is placed onto the lower plate of the rheometer. The upper geometry is lowered to the specified gap distance, ensuring the sample completely fills the gap without overflowing.
-
Temperature Equilibration: The sample is allowed to equilibrate at the target temperature for a sufficient period (e.g., 5-10 minutes) to ensure thermal homogeneity.
-
Shear Rate Sweep: A shear rate sweep is performed at a constant temperature. The shear rate is typically varied logarithmically from a low value (e.g., 1 s⁻¹) to a high value (e.g., 1000 s⁻¹) and then back to the low value to check for thixotropy (time-dependent shear thinning).
-
Data Acquisition: The shear stress is measured for each applied shear rate, and the viscosity is calculated as the ratio of shear stress to shear rate.
-
Temperature Variation: The process is repeated at different temperatures to determine the temperature dependence of viscosity.
Determination of Kinematic Viscosity using a Capillary Viscometer (Based on ASTM D445)
This method is a standard for determining the kinematic viscosity of transparent liquids like Decyl Oleate at a specific temperature.[6][7][8][9]
3.2.1. Instrumentation
-
Calibrated Glass Capillary Viscometer: Of a suitable type for the expected viscosity range (e.g., Ubbelohde viscometer).
-
Constant Temperature Bath: Capable of maintaining the temperature within ±0.02°C.
-
Timer: Accurate to 0.1 seconds.
-
Pipette: For introducing the sample into the viscometer.
3.2.2. Procedure
-
Viscometer Selection and Cleaning: A clean, dry, calibrated viscometer is selected such that the flow time is not less than 200 seconds.
-
Sample Preparation: The Decyl Oleate sample is brought to the test temperature.
-
Viscometer Charging: The sample is introduced into the viscometer in the manner prescribed for the specific type of viscometer.
-
Temperature Equilibration: The charged viscometer is placed vertically in the constant temperature bath for at least 30 minutes to allow the sample to reach thermal equilibrium.
-
Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is measured accurately.
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C × t.
-
Dynamic Viscosity Calculation: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of Decyl Oleate at the same temperature: η = ν × ρ. A typical density for Decyl Oleate at 20°C is approximately 0.867 g/cm³.[10]
Visualizations
The following diagrams illustrate key experimental workflows for the rheological characterization of Decyl Oleate.
Caption: Rotational Rheometry Workflow for Decyl Oleate.
Caption: Capillary Viscometry Workflow for Decyl Oleate.
Conclusion
Decyl Oleate is a Newtonian fluid with a viscosity that is primarily dependent on temperature. The experimental protocols outlined in this guide, based on established standards such as ISO 3219 and ASTM D445, provide a framework for the accurate and reproducible characterization of its rheological properties. This information is essential for formulators and researchers to ensure the quality, stability, and desired sensory attributes of final products containing Decyl Oleate.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. rheosense.com [rheosense.com]
- 3. researchgate.net [researchgate.net]
- 4. intertekinform.com [intertekinform.com]
- 5. ISO 3219-2:2021 Rheology — Part 2: General principles of rotational and oscillatory rheometry [kssn.net]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. tamson-instruments.com [tamson-instruments.com]
- 10. avenalab.com [avenalab.com]
In-Depth Technical Guide: Investigating the Crystal Polymorphism of Decyl Octadec-9-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl octadec-9-enoate, a long-chain fatty acid ester, is utilized in various pharmaceutical and cosmetic formulations. Its physical properties, including melting point, solubility, and dissolution rate, are critically influenced by its solid-state structure. The ability of this compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can significantly impact the stability, bioavailability, and manufacturability of final products. This technical guide provides a comprehensive overview of the methodologies employed to study the crystal polymorphism of this compound and analogous long-chain esters. While specific data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data interpretation strategies used in the field of lipid and wax crystallography.
Theoretical Background: Crystal Polymorphism in Fatty Acid Esters
Fatty acid esters, like many organic molecules, can pack in different arrangements within a crystal lattice, leading to the formation of polymorphs. These different crystalline forms, while chemically identical, exhibit distinct physical properties. The stability of polymorphs is governed by thermodynamic and kinetic factors. Generally, lipid crystals can exist in three main polymorphic forms: α, β', and β. The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The β' form is intermediate in stability. The specific polymorphic behavior of a fatty acid ester is influenced by factors such as the length and degree of unsaturation of the fatty acid and alcohol chains, as well as processing conditions like cooling rate and the presence of impurities.
Experimental Protocols for Polymorphism Studies
A multi-technique approach is essential for the comprehensive characterization of the polymorphic behavior of this compound. The following sections detail the key experimental methodologies.
Sample Preparation and Crystallization
The method of crystallization is a critical factor in determining which polymorphic form is obtained.
-
Melt Crystallization: The sample is heated above its melting point to erase any previous thermal history and then cooled at a controlled rate. Different cooling rates can induce the formation of different polymorphs. Slow cooling generally favors the formation of more stable polymorphs, while rapid cooling can trap metastable forms.
-
Solvent Crystallization: The ester is dissolved in a suitable solvent and allowed to crystallize by slow evaporation of the solvent or by cooling the solution. The choice of solvent can significantly influence the resulting crystal form.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the thermal transitions of materials, including melting and crystallization events, which are characteristic of different polymorphs.
Experimental Protocol:
-
A small amount of the this compound sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program, for example:
-
Heating from room temperature to 100°C at a rate of 10°C/min to melt the sample and erase its thermal history.
-
Holding at 100°C for 5 minutes.
-
Cooling from 100°C to -50°C at a controlled rate (e.g., 1°C/min, 5°C/min, or 10°C/min).
-
Heating from -50°C to 100°C at 10°C/min to observe the melting behavior of the formed crystals.
-
-
The heat flow to or from the sample is monitored as a function of temperature. Exothermic peaks represent crystallization, while endothermic peaks represent melting.
X-Ray Diffraction (XRD)
XRD provides direct information about the crystal structure and is the definitive method for identifying different polymorphic forms. Each polymorph will produce a unique diffraction pattern.
Experimental Protocol:
-
A powdered sample of the crystallized this compound is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystal form. Short-spacing analysis provides information on the sub-cell packing of the hydrocarbon chains, while long-spacing analysis reveals information about the lamellar stacking.
Polarized Light Microscopy (PLM)
PLM is a valuable technique for visualizing the morphology and birefringence of crystals. Different polymorphs often exhibit distinct crystal habits and optical properties.
Experimental Protocol:
-
A small amount of the sample is melted on a microscope slide and covered with a coverslip.
-
The slide is placed on a temperature-controlled stage of a polarized light microscope.
-
The sample is cooled at a controlled rate to induce crystallization.
-
The crystal growth and morphology are observed and recorded using a camera. Anisotropic crystals (which include most organic crystals) will appear bright against a dark background under crossed polarizers.
Data Presentation and Interpretation
To facilitate comparison and analysis, all quantitative data should be summarized in structured tables.
Table 1: Hypothetical Thermal Properties of this compound Polymorphs Determined by DSC
| Polymorphic Form | Cooling Rate (°C/min) | Crystallization Onset Temperature (°C) | Crystallization Peak Temperature (°C) | Melting Onset Temperature (°C) | Melting Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| α | 10 | 5.2 | 3.8 | 10.5 | 12.1 | 120 |
| β' | 5 | 8.9 | 7.5 | 18.2 | 20.3 | 155 |
| β | 1 | 12.1 | 10.8 | 25.4 | 27.6 | 180 |
Table 2: Hypothetical Characteristic X-Ray Diffraction Peaks for this compound Polymorphs
| Polymorphic Form | Short Spacing d-values (Å) | Long Spacing d-value (Å) |
| α | 4.15 (strong) | 50.2 |
| β' | 4.20 (strong), 3.80 (medium) | 48.5 |
| β | 4.60 (strong), 3.85 (strong), 3.70 (strong) | 47.1 |
Visualization of Experimental Workflows and Relationships
Visual diagrams are crucial for understanding the logical flow of experiments and the relationships between different polymorphic forms.
Caption: Experimental workflow for the polymorphic study of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Intermolecular Interactions of Decyl Octadec-9-enoate
This technical guide provides a comprehensive overview of the intermolecular interactions and physicochemical properties of this compound, a widely used excipient in the pharmaceutical and cosmetic industries.
Introduction
This compound, also known as decyl oleate, is an ester formed from the reaction of decyl alcohol and oleic acid.[1][2] It is a clear, colorless to pale yellow liquid valued for its emollient and solvent properties.[1][3] Its molecular structure, consisting of a long, nonpolar hydrocarbon tail and a polar ester head, dictates its physicochemical behavior and its interactions with other molecules. This guide delves into the nature of these interactions and presents key physical and chemical data.
Molecular Structure and Intermolecular Forces
The chemical formula for this compound is C₂₈H₅₄O₂.[3] Its structure is characterized by a long alkyl chain from both the oleic acid and decyl alcohol components, with a single cis double bond in the oleate moiety. This structure gives rise to the following primary intermolecular interactions:
-
Van der Waals Forces: Due to its large, nonpolar hydrocarbon chains, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force. These temporary fluctuating dipoles are responsible for the material's oily, lubricating properties and its low viscosity.[3][4]
-
Dipole-Dipole Interactions: The ester group (-COO-) possesses a permanent dipole moment, allowing for dipole-dipole interactions with other polar molecules. However, these forces are significantly weaker than the overall van der Waals forces due to the large nonpolar portion of the molecule.
The significant hydrophobicity, evidenced by a high LogP value, is a direct consequence of the dominance of London dispersion forces.[1][4]
Physicochemical Properties
The intermolecular forces of this compound govern its bulk physical and chemical properties. A summary of these properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Molecular Weight | 422.74 g/mol | [5] |
| Density at 20°C | 0.86 g/cm³ | [5][6] |
| Specific Gravity at 25°C | 0.8500 - 0.8900 | |
| Melting Point | 18.2°C | [5] |
| Boiling Point | > 200°C (est.); 494-495°C | [5][7] |
| Refractive Index | 1.4525 - 1.4556 | [4] |
| Solubility | Practically insoluble in water; Miscible with ethanol, methylene chloride, and light petroleum. Soluble in most hydrophobic solvents (silicones, esters, mineral oils, vegetable oils). | [8] |
Table 2: Chemical Properties and Quality Parameters of this compound
| Property | Value | Reference(s) |
| LogP | 12.44 | [1] |
| Saponification Number | 130 - 145 mgKOH/g | [4] |
| Iodine Number | 50 - 65 | [4] |
| Acid Value | ≤ 1.0 mgKOH/g | [4] |
| HLB | 11 | [4] |
Role in Drug Development and Formulations
In pharmaceutical and cosmetic formulations, this compound primarily functions as:
-
An Emollient: It softens and soothes the skin by forming a protective, non-greasy film that prevents moisture loss.[4][9]
-
A Skin-Conditioning Agent: It improves the texture and appearance of the skin.[7]
-
A Solvent and Carrier: Its ability to dissolve or disperse active pharmaceutical ingredients (APIs) makes it a valuable vehicle in topical drug delivery systems.[1][2] Researchers are exploring its use in nanotechnology and advanced drug delivery systems to enhance the solubility and absorption of active compounds.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of intermolecular interactions in liquid mixtures can be adapted from studies on similar esters, such as the investigation of ethyl oleate mixtures. A generalized workflow is described below.
Protocol: Characterization of Intermolecular Interactions in a Binary Mixture with this compound
-
Preparation of Mixtures:
-
Prepare binary mixtures of this compound with a second component (e.g., a solvent, a drug molecule) of varying mole fractions, from 0 to 1.
-
Use a high-precision digital balance for accurate mass measurements.
-
-
Measurement of Physicochemical Properties:
-
Density (ρ): Measure the density of the pure components and the mixtures using a specific gravity bottle or a digital densitometer at various temperatures (e.g., 303.15 K, 308.15 K, 313.15 K).
-
Speed of Sound (u): Determine the speed of sound through the samples using an ultrasonic interferometer at a fixed frequency.
-
Viscosity (η): Measure the viscosity using a Brookfield viscometer or a similar apparatus.
-
-
Calculation of Thermodynamic and Acoustic Parameters:
-
From the experimental data, calculate the following parameters:
-
Adiabatic compressibility (β)
-
Intermolecular free length (Lf)
-
Free volume (Vf)
-
Internal pressure (πi)
-
-
Calculate the excess values of these parameters (e.g., βE, LfE, VfE) to infer the nature and strength of the interactions between the components of the binary mixture. Positive deviations from ideality generally indicate weak interactions, while negative deviations suggest strong interactions.
-
Visualizations
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. Chempri [chempri.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. avenalab.com [avenalab.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. solverchem.com [solverchem.com]
- 7. specialchem.com [specialchem.com]
- 8. DECYL OLEATE | 3687-46-5 [chemicalbook.com]
- 9. naturallythinking.com [naturallythinking.com]
Decyl Oleate: A Comprehensive Safety and Toxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Decyl oleate, the ester of decyl alcohol and oleic acid, is a widely used emollient in cosmetic and personal care products, prized for its ability to impart a smooth, non-greasy feel to the skin.[1][2] This technical guide provides a comprehensive overview of the available safety and toxicity data for decyl oleate, with a focus on key toxicological endpoints. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile for various applications.
Acute Toxicity
Decyl oleate exhibits a low order of acute toxicity based on oral administration studies in rats.
Table 1: Acute Oral Toxicity of Decyl Oleate
| Species | Route | Dosage | Observation Period | Results | Reference |
| Wistar Rats | Intragastric Intubation | 2.5, 5.0, 10.0, 20.0, and 40.0 ml/kg | 14 days | No deaths recorded. LD50 > 40.0 ml/kg. | [3] |
| Wistar-derived Rats | Gavage | 5.0 g/kg (undiluted or 20% in mineral oil) | 14 days | One death in each group. No treatment-related effects in survivors. | [4] |
Experimental Protocol: Acute Oral Toxicity (as per CIR report)
The acute oral toxicity of decyl oleate was assessed in Wistar rats.[3] The animals were fasted for 24 hours prior to the administration of decyl oleate via intragastric intubation at various dose levels.[3] Following administration, the animals were observed daily for 14 days for any signs of toxicity and mortality.[3]
Dermal and Ocular Irritation
Single application studies on rabbits indicate that decyl oleate has a low potential for dermal and ocular irritation. However, repeated application may lead to moderate irritation.
Table 2: Dermal Irritation of Decyl Oleate
| Species | Test Method | Concentration | Observation Period | Results | Reference |
| Rabbit | Draize & FHSA | Undiluted, 10% in corn oil, 20% in mineral oil | - | Little to no irritation. | [3] |
| Rabbit | Daily Application | 15% and 100% | 60 days | Moderate irritation. | [1][3] |
Table 3: Ocular Irritation of Decyl Oleate
| Species | Test Method | Concentration | Results (Primary Eye Irritation Score) | Reference |
| Rabbit | Draize | 100% | 0.0 | [4] |
| Rabbit | Draize | 20% in mineral oil | 0.0 | [4] |
| Rabbit | Draize | 15% in corn oil | 1.0 | [4] |
| Rabbit | Modified Draize | 100% | Very slight irritant. | [4] |
Experimental Protocol: Draize Test (General Overview based on OECD 404 & 405)
The Draize test is utilized to assess the irritation potential of a substance on skin (OECD 404) and eyes (OECD 405).[5][6] For dermal irritation, a specific amount of the test substance is applied to a shaved area of the animal's skin, typically a rabbit, and covered with a gauze patch.[2][5] For ocular irritation, a small amount of the substance is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[6][7] Observations for erythema, edema (for skin), and corneal opacity, iris lesions, and conjunctival redness and swelling (for eyes) are made at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.[5][6]
Skin Sensitization
Decyl oleate is not considered to be a skin sensitizer based on animal and human studies.
Table 4: Skin Sensitization of Decyl Oleate
| Species | Test Method | Concentration | Results | Reference |
| Guinea Pig | - | 15% | Not a sensitizer. | [1][3] |
| Human | Repeated Insult Patch Test | 1-5% | No signs of sensitization. | [3] |
| Human | Schwartz-Peck Prophetic Patch Test | 5.5% (in formulation) | Low number of reactions in 402 subjects. | [3] |
Experimental Protocol: Guinea Pig Maximization Test (GPMT) (General Overview based on OECD 406)
The GPMT is a method to assess the potential of a substance to cause skin sensitization.[8][9] The test involves an induction phase where the test substance is administered to guinea pigs both intradermally with an adjuvant (Freund's Complete Adjuvant) and topically at a concentration expected to cause mild irritation.[8][9][10] Following a two-week rest period, a challenge phase is conducted by applying a non-irritating concentration of the test substance topically to a naive skin site.[8][9][10] The skin reactions are observed and scored at 24 and 48 hours after the challenge application to determine the sensitization response.[11]
Subchronic Toxicity
A 28-day oral toxicity study in rats indicated no significant toxic effects from decyl oleate at the tested doses.
Table 5: 28-Day Oral Toxicity of Decyl Oleate
| Species | Route | Dosage | Duration | Results | Reference |
| Wistar Rats | Gavage | 100, 500, or 1000 mg/kg body weight (in olive oil) | 5 days/week for 28 days | No substance-related deaths or symptoms of toxicity. No effects on body weight, food/water consumption, or organ weights. | [3] |
Genotoxicity
Decyl oleate was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test).
Table 6: Genotoxicity of Decyl Oleate
| Test System | Test Method | Metabolic Activation | Results | Reference |
| Salmonella typhimurium | Ames Test | With and without S9 | Not mutagenic. | [3] |
Experimental Protocol: Ames Test (General Overview based on OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[12][13][14] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[13][15][16] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver), and plated on a minimal medium lacking the required amino acid.[12][13][16] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form visible colonies.[17][18] The number of revertant colonies is counted and compared to the control to determine the mutagenic potential.[16]
Carcinogenicity, Reproductive and Developmental Toxicity
There are currently no available studies on the carcinogenicity, reproductive, or developmental toxicity of decyl oleate.[3]
Signaling Pathways and Mechanism of Action
Specific signaling pathways for decyl oleate toxicity have not been extensively studied, likely due to its low toxicity profile. The primary biological effect of decyl oleate is its function as an emollient, where it forms a thin, non-greasy film on the skin surface.[1] This action helps to reduce water loss and gives the skin a soft and smooth appearance.[1]
The moderate skin irritation observed with repeated, undiluted application is likely due to a defatting effect on the skin, which can disrupt the skin's natural barrier function.[19] This disruption can lead to a non-specific inflammatory response.
Conclusion
Based on the available data, decyl oleate is considered to have a low toxicity profile. It is not acutely toxic via the oral route, is at most a very slight eye irritant and a slight to moderate skin irritant under exaggerated, repeated exposure conditions, and is not a skin sensitizer. Furthermore, it is not genotoxic in the Ames test. While data on chronic toxicity, carcinogenicity, and reproductive and developmental toxicity are not available, the long history of its use in cosmetics at concentrations up to and exceeding 50% without significant adverse effects supports its safety in topical applications.[3] As with any ingredient, formulation and concentration are key factors in ensuring product safety.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Skin sensitisation (OECD: 406). | PPTX [slideshare.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. biocompare.com [biocompare.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. enamine.net [enamine.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Decyl octadec-9-enoate mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of Decyl Octadec-9-enoate in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biological mechanism of action of this compound has not been extensively studied. This document summarizes the available toxicological data and proposes a potential mechanism of action based on the known biological activities of its constituent molecules following enzymatic hydrolysis. The proposed pathways are hypothetical and require further experimental validation.
Introduction
This compound, also known as decyl oleate, is the ester of decyl alcohol and oleic acid.[1][2] It is a clear, yellow liquid primarily used in the cosmetics and personal care industry as an emollient, solvent, and dispersing agent.[1][3][4] Its primary function in topical formulations is to act as a lubricant on the skin's surface, providing a soft and smooth appearance by forming a thin, non-greasy film that prevents moisture loss.[1][5][6]
While its use in cosmetics is well-established, there is a notable lack of in-depth research into its specific mechanism of action within biological systems. It is presumed that, like other fatty acid esters, this compound is subject to hydrolysis by extracellular enzymes, breaking it down into its constituent parts: oleic acid and decanol.[7] Therefore, its systemic biological effects are likely attributable to the individual activities of these metabolites.
This technical guide will provide a comprehensive overview of the known toxicological profile of this compound and present a hypothesized mechanism of action based on the well-documented biological roles of oleic acid and decanol.
Known Biological Profile of this compound
The available data on the biological effects of this compound is primarily from safety and toxicological assessments. The compound exhibits low acute toxicity and is generally considered safe for use in cosmetic products at current concentrations.[5][7]
Quantitative Toxicological Data
| Study Type | Test Species | Dose/Concentration | Results | Reference |
| Acute Oral Toxicity | Rat (Wistar) | > 40.0 ml/kg | LD50 > 40.0 ml/kg; no deaths recorded. | [7] |
| Dermal Irritation (Single Application) | Rabbit | 100% | Little to no irritation. | [5][7] |
| Dermal Irritation (Repeated Application) | Rabbit | 15% or 100% daily for 60 days | Moderate degree of irritation. | [5][7] |
| Skin Sensitization | Guinea Pig | 15% | Not found to be a sensitizer. | [7] |
| Mutagenicity (Ames Test) | Salmonella typhimurium | 4 to 2500 µ g/plate | Not mutagenic with or without metabolic activation. | [8] |
Proposed Mechanism of Action via Hydrolysis
The central hypothesis for the mechanism of action of this compound in biological systems is its enzymatic hydrolysis into oleic acid and decanol. This breakdown would release two biologically active molecules that can then interact with various cellular and molecular targets.
Biological Activity of Oleic Acid
Oleic acid is the most abundant monounsaturated fatty acid in nature and plays several crucial roles in human physiology.[9] Its biological activities are multifaceted, ranging from serving as an energy source to modulating key signaling pathways.
A significant molecular action of oleic acid is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, oleic acid can enhance insulin signaling, which is a potential mechanism for its reported anti-diabetic properties.[10][11]
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. lesielle.com [lesielle.com]
- 3. specialchem.com [specialchem.com]
- 4. Chempri [chempri.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Decyl Oleate (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. pharmacompass.com [pharmacompass.com]
- 9. Oleic acid - Wikipedia [en.wikipedia.org]
- 10. Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of Decyl octadec-9-enoate Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyl octadec-9-enoate, a fatty acid ester, finds application in the cosmetic and pharmaceutical industries as an emollient and formulation aid. As the demand for rapid and reliable safety and efficacy assessments of chemical compounds grows, in silico modeling presents a powerful alternative and supplement to traditional experimental methods. This technical guide provides a comprehensive overview of the methodologies for predicting the physicochemical and toxicological properties of this compound using computational approaches. It outlines the core principles of Quantitative Structure-Activity Relationship (QSAR) models, read-across techniques, and physiologically based pharmacokinetic (PBPK) modeling. Furthermore, this document details standardized experimental protocols for the determination of key parameters essential for model validation and provides a framework for integrating computational and experimental data to support next-generation risk assessment (NGRA).[1]
Physicochemical Properties of this compound
Accurate physicochemical data is the foundation of any robust in silico model. For this compound (also known as Decyl Oleate), several key properties have been predicted using computational methods. These values are crucial inputs for models predicting skin permeability, bioavailability, and potential toxicity.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C28H54O2 | PubChem[2] |
| Molecular Weight | 422.7 g/mol | PubChem[2][3] |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 12.1 - 12.9 | PubChem[2][3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 25 | PubChem[3] |
| Boiling Point (Predicted) | 519.6 ± 29.0 °C | ChemBK |
| Density (Predicted) | 0.865 ± 0.06 g/cm³ | ChemBK |
| Flash Point (Predicted) | 71.3 °C | ChemBK |
| Vapor Pressure (Predicted) | 6.75E-11 mmHg at 25°C | ChemBK |
In Silico Modeling Workflow for Property Prediction
The prediction of complex toxicological endpoints and pharmacokinetic properties relies on a structured workflow that integrates various computational tools. This process typically involves defining the chemical structure, calculating molecular descriptors, and applying predictive models.
Caption: A generalized workflow for in silico property prediction of a chemical compound.
Key In Silico Models and Methodologies
A variety of computational tools are available for the hazard and risk assessment of cosmetic ingredients.[1] These models are often categorized based on their underlying principles and predictive capabilities.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the structural or property descriptors of a chemical with its biological activity or a specific endpoint.[4] For esters like this compound, QSAR models can be developed to predict properties such as skin sensitization, irritation, and systemic toxicity.[5] The OECD QSAR Toolbox is a widely used free software for this purpose.[6]
Read-Across
Read-across is a non-testing method that uses data from analogous, well-characterized substances to predict the properties of a target chemical. Given the long-chain ester nature of this compound, data from other fatty acid esters with similar carbon chain lengths and degrees of unsaturation can be leveraged to fill data gaps.
Physiologically Based Pharmacokinetic (PBPK) Models
PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. These models are crucial for estimating internal exposure at the organ or tissue level and are increasingly used in next-generation risk assessment.
Experimental Protocols for Model Validation
The reliability of in silico predictions is contingent upon their validation with high-quality experimental data. The following section outlines key experimental protocols for determining the physicochemical and toxicological properties of this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and skin permeability of a substance.
Methodology: Slow-Stirring Method
This method is particularly suitable for hydrophobic substances like long-chain esters to avoid the formation of emulsions that can lead to an overestimation of solubility and affect LogP determination.[7]
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
-
Sample Preparation: A dilute solution of this compound is prepared in the n-octanol phase.
-
Equilibration: The octanol and water phases are combined in a jacketed vessel maintained at a constant temperature (e.g., 25°C). The mixture is stirred slowly for a prolonged period (24-48 hours) to allow for equilibrium to be reached without forming an emulsion.
-
Phase Separation: After stirring, the mixture is allowed to stand to ensure complete phase separation.
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[8]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
Determination of Water Solubility
Water solubility is a key factor influencing a chemical's bioavailability and environmental fate.
Methodology: Slow-Stirring Method
Similar to the LogP determination, the slow-stirring method is preferred for determining the water solubility of poorly soluble esters.[7]
-
System Setup: A small amount of this compound is added to a known volume of purified water in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is stirred slowly for an extended period (e.g., 72 hours) to achieve saturation.
-
Sample Collection and Preparation: Samples of the aqueous phase are carefully collected, ensuring no undissolved ester is included. The samples may require centrifugation or filtration.
-
Analysis: The concentration of the dissolved ester in the aqueous samples is quantified using a sensitive analytical method like GC-MS.
-
Reporting: The water solubility is reported in units such as mg/L or mol/L at the specified temperature.
In Vitro Dermal Absorption
Understanding the rate and extent of dermal absorption is critical for the safety assessment of cosmetic ingredients.[9]
Methodology: Franz Diffusion Cell Assay
The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of chemicals.[10][11]
-
Skin Preparation: Excised human or animal skin is used as the membrane. The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[12]
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32 ± 1°C to mimic physiological skin temperature.[11]
-
Application of Test Substance: A known amount of this compound, typically in its final formulation, is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.
-
Analysis: The concentration of this compound in the collected samples is determined by an appropriate analytical method (e.g., HPLC or GC-MS).
-
Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the flux and permeability coefficient.
Caption: Workflow for in vitro dermal absorption testing using a Franz diffusion cell.
In Silico Toxicity Prediction
In silico toxicology plays a crucial role in the early identification of potential hazards, reducing the need for animal testing.[13]
Potential Signaling Pathways of Concern
While specific data for this compound is limited, long-chain fatty acid esters are generally considered to have a low order of acute toxicity.[14][15] However, in silico models can be used to screen for potential liabilities, such as skin sensitization or endocrine disruption, by identifying structural alerts that are associated with these effects. It is known that some esters can be hydrolyzed in viable skin layers, and the resulting metabolites could be of toxicological interest.[16]
Caption: Logical relationship for in silico toxicity profile prediction.
Conclusion
In silico modeling offers a robust and efficient framework for assessing the properties of this compound, thereby supporting its safe use in cosmetic and pharmaceutical formulations. By integrating QSAR, read-across, and PBPK models with targeted experimental validation, a comprehensive understanding of its physicochemical properties, pharmacokinetic behavior, and potential toxicological profile can be achieved. This integrated approach aligns with the principles of 21st-century toxicology, emphasizing a move towards more predictive, human-relevant, and resource-efficient safety assessments.
References
- 1. Overview of In Silico Tools to Evaluate Human Health Toxicity, Ecotoxicity, and Toxicokinetic Profiles in the Hazard Assessment of Chemicals Used in Cosmetics [acs.figshare.com]
- 2. Decyl Oleate | C28H54O2 | CID 5363234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decyl octadecenoate | C28H54O2 | CID 129866608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. QSAR Toolbox [qsartoolbox.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applied Cosmetic Science and Technology 1(1): 1-20 (2025) [sccj-acst.org]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Approaches for Predictive Toxicology [ouci.dntb.gov.ua]
- 14. chemos.de [chemos.de]
- 15. acme-hardesty.com [acme-hardesty.com]
- 16. one.oecd.org [one.oecd.org]
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Decyl Oleate
Introduction
Decyl oleate is a wax ester widely utilized in the cosmetics and pharmaceutical industries as an emollient and skin-conditioning agent due to its composition being similar to the skin's natural lipids.[1][2] It is synthesized through the esterification of oleic acid and decanol.[2][3] Traditional synthesis methods often require long reaction times and may use solvents.[2] The application of ultrasound has been shown to intensify the enzymatic synthesis of decyl oleate, significantly reducing reaction time and eliminating the need for organic solvents, thus offering a greener and more efficient production method.[4][5][6] This document provides detailed application notes and protocols for the ultrasound-assisted enzymatic synthesis of decyl oleate.
Principle of the Method
The synthesis of decyl oleate is achieved via the esterification of oleic acid and decan-1-ol. This reaction can be efficiently catalyzed by an immobilized lipase, such as Fermase CALB™ 10000 (Candida antarctica lipase B immobilized on polyacrylate beads), in a solvent-free system.[3] Ultrasound irradiation is employed to enhance the reaction rate by improving mass transfer between the reactants and the enzyme, a phenomenon attributed to acoustic cavitation.[3][7] This intensification allows for a significant reduction in reaction time compared to conventional methods.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the ultrasound-assisted synthesis of decyl oleate.
Table 1: Optimal Reaction Conditions for Ultrasound-Assisted Enzymatic Synthesis of Decyl Oleate [4][5][6]
| Parameter | Optimal Value |
| Oleic Acid to Decanol Molar Ratio | 1:2 |
| Enzyme Loading (Fermase CALB™ 10000) | 1.8% (w/w) |
| Temperature | 45°C |
| Agitation Speed | 200 rpm |
| Ultrasound Power Input | 50 W |
| Ultrasound Duty Cycle | 50% |
| Ultrasound Frequency | 22 kHz |
| Reaction Time | 25 minutes |
| Maximum Yield | 97.14% |
Table 2: Kinetic Parameters of the Ultrasound-Assisted Enzymatic Synthesis [4][5][6]
| Kinetic Parameter | Value |
| Maximum Rate of Reaction (Vmax) | 35.02 M/min/g catalyst |
| Michaelis Constant for Oleic Acid (KA) | 34.47 M |
| Michaelis Constant for Decanol (KB) | 3.31 M |
| Inhibition Constant (Ki) | 4542.4 M |
| Sum of Square Error (SSE) | 0.000334 |
Table 3: Physicochemical Properties of Decyl Oleate
| Property | Value |
| Molecular Formula | C28H54O2[8] |
| Molecular Weight | 422.727 g/mol [8] |
| Boiling Point | 494.8°C at 760 mmHg[8] |
| Melting Point | 2.8°C[8] |
| Density | 0.866 g/cm³[8] |
| Flash Point | 77.1°C[8] |
| Water Solubility | Practically insoluble[1][8][9] |
Experimental Protocols
Materials and Equipment
-
Oleic Acid
-
Decan-1-ol (Decyl alcohol)[8]
-
Fermase CALB™ 10000 (immobilized Candida antarctica lipase B)[3]
-
Molecular sieves (optional, to remove water)[3]
-
Glass reactor
-
Ultrasound bath or probe system with temperature, power, and frequency control
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
-
Analytical equipment for determining conversion (e.g., gas chromatography, titration)
Experimental Procedure
-
Reactant Preparation: In a glass reactor, combine oleic acid and decanol in a 1:2 molar ratio to a total volume of 15 mL in a solvent-free system.[3]
-
Enzyme and Additive Addition: Add 1.8% (w/w) of Fermase CALB™ 10000 enzyme to the reaction mixture. If desired, 1% (w/w) molecular sieves can be added to adsorb the water produced during esterification.[3]
-
Reaction Setup: Place the reactor in the ultrasonic bath or position the ultrasonic probe in the reaction mixture. Set the magnetic stirrer to an agitation speed of 200 rpm.[4][5]
-
Ultrasonic Reaction: Set the reaction temperature to 45°C. Apply ultrasound at a frequency of 22 kHz with a power input of 50 W and a 50% duty cycle.[4][5][6]
-
Reaction Monitoring: Allow the reaction to proceed for 25 minutes under these conditions. Samples can be withdrawn periodically to monitor the progress of the reaction and determine the conversion of oleic acid.
-
Product Isolation: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or centrifugation for potential reuse.
-
Analysis: Analyze the product to determine the yield of decyl oleate. This can be done by measuring the decrease in acid value through titration or by gas chromatography.
Visualizations
Experimental Workflow Diagram
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. decyl oleate | CAS#:3687-46-5 | Chemsrc [chemsrc.com]
- 9. DECYL OLEATE | 3687-46-5 [chemicalbook.com]
Chemical Synthesis of Decyl octadec-9-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl octadec-9-enoate, commonly known as decyl oleate, is a versatile wax ester with significant applications in the cosmetic, pharmaceutical, and lubricant industries.[1] Its emollient properties make it a valuable ingredient in skincare and haircare formulations. This document provides detailed application notes and protocols for the chemical synthesis of this compound, focusing on various catalytic methods. The primary route of synthesis is the esterification of oleic acid with decanol. This process can be effectively catalyzed by chemical catalysts, such as solid super acids and stannous chloride, or through enzymatic routes utilizing lipases.
Synthesis Methods Overview
The synthesis of this compound is achieved through the direct esterification of oleic acid and decanol. The general reaction is as follows:
This reversible reaction requires a catalyst to achieve high conversion rates in a reasonable timeframe. The choice of catalyst significantly influences the reaction conditions, yield, and purity of the final product. This document will detail three primary catalytic methods:
-
Solid Super Acid or Stannous Chloride Catalysis: A robust chemical method employing strong acid catalysts.
-
4-Dodecylbenzenesulfonic Acid (DBSA) Catalysis: A milder chemical method using a sulfonic acid catalyst.
-
Enzymatic Catalysis: A green chemistry approach using lipases such as Novozym 435 or Fermase CALBTM10000.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Parameter | Solid Super Acid / SnCl₂[2] | 4-Dodecylbenzenesulfonic Acid (DBSA)[3] | Enzymatic (Novozym 435)[1] | Enzymatic (Fermase CALBTM10000) with Ultrasound[4][5][6] |
| Catalyst Loading | 3-10% of premix | 10 mol% | 2.5% (w/w) | 1.8% (w/w) |
| Oleic Acid:Decanol Molar Ratio | 1.1-2.1 : 1 (mass ratio) | 1.3 : 1 | 1 : 1 | 1 : 2 |
| Temperature | 220-260 °C | 40 °C | 45 °C | 45 °C |
| Reaction Time | 2-4 hours | 4 hours | 60 minutes | 25 minutes |
| Conversion/Yield | High (not specified) | >90% conversion | 96.53% acid conversion | 97.14% yield |
| Product Purity | High (not specified) | High (not specified) | High (not specified) | High (not specified) |
Experimental Protocols
Method 1: Synthesis using Solid Super Acid or Stannous Chloride
This protocol is based on a patented method for the preparation of decyl oleate.[2]
Materials:
-
Oleic acid
-
n-Decanol
-
Stannous chloride (SnCl₂) or a solid super acid
-
4-Bromoxynil (optional, as an accelerator)
-
Four-necked flask equipped with a mechanical stirrer, thermometer, and a setup for inert gas purging or vacuum.
Procedure:
-
Premix Preparation: In a four-necked flask, add 1.5 kg of oleic acid and 1.0 kg of n-decanol. Mix thoroughly to form a uniform premix.
-
Catalyst Addition: To the premix, add 0.1 kg of stannous chloride. If using an accelerator, add 0.2 g of 4-bromoxynil. Mix the components well to form a homogeneous mixture.
-
Reaction: Heat the mixture to a temperature range of 220-260 °C. Maintain this temperature for 2-4 hours with continuous stirring. During the reaction, it is advisable to purge the system with an inert gas like nitrogen or apply a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature in a sealed environment to prevent oxidation. The resulting product is crude decyl oleate.
Purification:
-
The crude product can be purified by washing with warm distilled water to remove the catalyst and any unreacted acid.[7] The organic layer (decyl oleate) can then be separated.
-
Further purification can be achieved by vacuum distillation.
Method 2: Synthesis using 4-Dodecylbenzenesulfonic Acid (DBSA)
This protocol is based on a low-temperature esterification method.[3][8]
Materials:
-
Oleic acid
-
Decanol
-
4-Dodecylbenzenesulfonic acid (DBSA)
-
Reaction vessel with magnetic stirring and temperature control.
Procedure:
-
Reactant Mixture: In a reaction vessel, combine oleic acid and decanol in a molar ratio of 1.3:1.
-
Catalyst Addition: Add 10 mol% of DBSA to the reactant mixture.
-
Reaction: Heat the mixture to 40 °C with continuous stirring. Maintain the reaction at this temperature for 4 hours.
-
Work-up: After the reaction, cool the mixture to room temperature. The product can be extracted with a suitable solvent like n-hexane.[7]
Purification:
-
The n-hexane layer containing the decyl oleate is washed with warm distilled water multiple times until the aqueous solution becomes neutral to remove the DBSA catalyst.[7]
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to obtain the purified decyl oleate.[7]
Method 3: Enzymatic Synthesis using Novozym 435
This protocol describes the synthesis of decyl oleate using an immobilized lipase catalyst.[1]
Materials:
-
Oleic acid
-
Decanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Reaction vessel with controlled temperature and agitation.
Procedure:
-
Substrate Mixture: In a reaction vessel, mix oleic acid and decanol in a 1:1 molar ratio.
-
Enzyme Addition: Add Novozym 435 to the substrate mixture at a concentration of 2.5% (w/w) of the total reactants.
-
Reaction: Maintain the reaction temperature at 45 °C with constant agitation for 60 minutes.
-
Enzyme Separation: After the reaction, the immobilized enzyme can be easily separated from the product mixture by filtration for potential reuse.
Purification:
-
The product mixture, after removal of the enzyme, can be used directly or further purified by vacuum distillation if required.
Method 4: Ultrasound-Assisted Enzymatic Synthesis using Fermase CALBTM10000
This protocol utilizes ultrasound to intensify the enzymatic synthesis process in a solvent-free system.[4][5][6]
Materials:
-
Oleic acid
-
Decanol
-
Fermase CALBTM10000 (immobilized Candida antarctica lipase B)
-
Reaction vessel equipped with an ultrasonic probe, temperature control, and mechanical stirring.
Procedure:
-
Reactant Loading: In the reaction vessel, combine oleic acid and decanol in a 1:2 molar ratio.
-
Enzyme Addition: Add Fermase CALBTM10000 at a concentration of 1.8% (w/w) of the total reactants.
-
Reaction Conditions:
-
Set the temperature to 45 °C.
-
Set the agitation speed to 200 rpm.
-
Apply ultrasound with a power input of 50 W, a frequency of 22 kHz, and a 50% duty cycle.
-
-
Reaction Time: Continue the reaction under these conditions for 25 minutes.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration.
Purification:
-
The resulting product is of high purity and may not require extensive purification. If necessary, residual unreacted starting materials can be removed by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Catalytic methods for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study [jstage.jst.go.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification and Characterization of Decyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl oleate is a wax ester formed from the condensation of oleic acid and decanol.[1] It is a clear, pale yellow or colorless liquid widely used in the cosmetics and pharmaceutical industries as an emollient and skin conditioning agent.[2][3] Its non-greasy feel and ability to form a protective, moisturizing layer on the skin make it a valuable excipient in topical formulations.[3][4] This document provides detailed protocols for the purification and characterization of decyl oleate, ensuring a high-purity product for research, development, and formulation activities.
Physicochemical Properties of Decyl Oleate
A summary of the key physical and chemical properties of decyl oleate is presented in Table 1. This data is essential for quality control and formulation development.
Table 1: Physicochemical Data of Decyl Oleate
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₄O₂ | [1] |
| Molecular Weight | 422.7 g/mol | [1] |
| Appearance | Clear, pale yellow or colorless oily liquid | [2][5] |
| Odor | Characteristic, slight | [4][5] |
| Density (at 25°C) | 0.850 - 0.890 g/cm³ | [4] |
| Refractive Index (at 25°C) | 1.4525 - 1.4556 | [4] |
| Saponification Number | 130 - 145 mg KOH/g | [4] |
| Iodine Number | 50 - 65 | [4] |
| Acid Value | ≤ 1.0 mg KOH/g | [4] |
| Solubility | Practically insoluble in water; miscible with ethanol, chloroform, and light petroleum. | [2][4][6] |
| Boiling Point | > 200 °C (estimated) | |
| Flash Point | 150 °C | [5] |
Purification of Decyl Oleate
Crude decyl oleate, synthesized via the esterification of oleic acid and decanol, may contain unreacted starting materials and by-products. The following protocols describe methods to achieve high purity.
Experimental Workflow for Purification
Caption: A general workflow for the purification of decyl oleate.
Protocol 1: Liquid-Liquid Extraction
This protocol removes water-soluble impurities such as residual acid catalysts and glycerol (if present as a byproduct from triglyceride starting materials).
Materials:
-
Crude decyl oleate
-
Separatory funnel
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude decyl oleate in a non-polar solvent like hexane or ethyl acetate (e.g., 1 part crude product to 3 parts solvent).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water, shake vigorously for 1 minute, and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the water wash two more times.
-
Perform a final wash with an equal volume of brine to remove residual water from the organic phase.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Add anhydrous sodium sulfate to the organic phase to dry it, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the washed decyl oleate.
Protocol 2: Column Chromatography
This method separates decyl oleate from unreacted starting materials and other non-polar impurities.
Materials:
-
Washed decyl oleate from Protocol 1
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the washed decyl oleate in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane. A suggested gradient is:
-
100% Hexane (to elute highly non-polar impurities)
-
1-5% Ethyl acetate in Hexane (to elute decyl oleate)
-
Higher concentrations of ethyl acetate can be used to elute more polar impurities.
-
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing pure decyl oleate.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Characterization of Purified Decyl Oleate
The purity and identity of the final product should be confirmed using the following analytical techniques.
Characterization Workflow
Caption: Analytical techniques for purity and structural confirmation.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of decyl oleate and identify any volatile impurities.
Instrumentation and Conditions:
-
GC System: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C (Splitless mode).
-
Oven Program: Initial temperature 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[7]
-
Carrier Gas: Helium.
-
MS Detector: Agilent 5973 or similar.
-
Ionization Mode: Electron Impact (EI, 70 eV).
-
Mass Range: 50-700 m/z.
Sample Preparation:
-
Prepare a 1 mg/mL solution of purified decyl oleate in hexane or ethyl acetate.
-
Inject 1 µL into the GC-MS system.
Expected Results:
-
A major peak corresponding to decyl oleate. The purity can be estimated from the peak area percentage.
-
The mass spectrum should show the molecular ion peak (m/z 422.7) and characteristic fragmentation patterns of a long-chain ester.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC can be used for purity determination, especially for non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance or similar.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, or isopropanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
Sample Preparation:
-
Prepare a 1 mg/mL solution of purified decyl oleate in the initial mobile phase composition (e.g., acetonitrile).
-
Inject 10-20 µL into the HPLC system.
Expected Results:
-
A single major peak for decyl oleate. Purity is determined by the area percentage of the main peak relative to any impurity peaks.
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for unambiguous structural confirmation.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of purified decyl oleate in ~0.7 mL of CDCl₃.
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
5.34 (m, 2H): Olefinic protons (-CH=CH-).
-
4.05 (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
2.28 (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-C=O).
-
2.01 (m, 4H): Allylic protons (-CH₂-CH=CH-CH₂-).
-
1.61 (m, 2H): Methylene protons beta to the ester oxygen (-O-CH₂-CH₂-).
-
1.2-1.4 (m, large): Methylene protons of the long alkyl chains.
-
0.88 (t, 6H): Terminal methyl protons (-CH₃).
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
173.9: Carbonyl carbon (C=O).
-
130.0, 129.8: Olefinic carbons (-CH=CH-).
-
64.4: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
-
34.4: Methylene carbon alpha to the carbonyl group.
-
22.7 - 31.9: Methylene carbons of the long alkyl chains.
-
14.1: Terminal methyl carbons.
Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule.
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or similar.
-
Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).
Sample Preparation:
-
Place a drop of the neat liquid sample directly onto the ATR crystal or between two salt plates.
Expected Absorption Bands (cm⁻¹):
-
~2925 and ~2855: C-H stretching of methylene and methyl groups.
-
~1740: Strong C=O stretching of the ester carbonyl group.[8]
-
~1160: C-O stretching of the ester linkage.[9]
-
~1465: C-H bending of methylene groups.
-
~722: Rocking vibration of long methylene chains.
References
- 1. Decyl Oleate | C28H54O2 | CID 5363234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DECYL OLEATE | 3687-46-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. avenalab.com [avenalab.com]
- 5. solverchem.com [solverchem.com]
- 6. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Analytical methods for Decyl octadec-9-enoate quantification (HPLC, GC)
Introduction
Decyl octadec-9-enoate, also known as decyl oleate, is a fatty acid ester commonly used in cosmetics and pharmaceutical formulations as an emollient and skin conditioning agent. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A significant advantage of HPLC is that it often does not require derivatization, simplifying sample preparation.[1] Reversed-phase HPLC is the most common approach for separating fatty acids and their esters, where separation is based on chain length and degree of unsaturation.[2]
Application Note: HPLC-UV/ELSD Quantification of this compound
This method is suitable for the quantification of this compound in raw materials and finished product formulations. Due to the lack of a strong UV chromophore in the molecule, UV detection at low wavelengths (around 205-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for better sensitivity.[3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or ELSD/CAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used for the separation of fatty acid esters.[4] For example, a starting mobile phase of 90% acetonitrile and 10% water can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV Detector: Wavelength set to 205 nm.
-
ELSD/CAD: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like acetonitrile or isopropanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix.
-
Raw Material: Dissolve a known amount of the raw material in the mobile phase to achieve a concentration within the calibration range.
-
Formulations (e.g., Creams, Lotions): An extraction step is necessary. A common approach is liquid-liquid extraction. For example, disperse a known weight of the formulation in a mixture of water and a non-polar solvent like hexane. After thorough mixing and phase separation, the hexane layer containing the this compound can be collected, evaporated to dryness, and the residue reconstituted in the mobile phase.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC)
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Note: These values are representative and may vary depending on the specific instrumentation and method parameters.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
II. Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acid esters like this compound, GC offers high resolution and sensitivity. Often, for fatty acids, derivatization to more volatile esters (like methyl esters) is required.[5] However, since this compound is already an ester, it can potentially be analyzed directly, provided it is thermally stable under GC conditions.
Application Note: GC-FID Quantification of this compound
This method is suitable for the quantification of this compound in various matrices, particularly when high sensitivity is required. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds and provides a linear response over a wide concentration range.[6]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good choice. A typical column dimension would be 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Detector Temperature (FID): 320 °C.
-
Injection Volume: 1 µL (with a split ratio of, for example, 20:1).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or isooctane.
-
Internal Standard (IS): The use of an internal standard is highly recommended for GC analysis to improve accuracy and precision. A suitable internal standard would be another long-chain fatty acid ester with a different retention time, for example, methyl stearate. Prepare a stock solution of the internal standard.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation: Similar to the HPLC method, an extraction step may be required for complex matrices. The final extract should be in a volatile solvent compatible with GC analysis. Add a known amount of the internal standard to the final sample extract before injection.
3. Data Analysis:
-
Calculate the response factor for this compound relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (GC)
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 1.5% |
| Accuracy (Recovery) | 99 - 101% |
Note: These values are representative and may vary depending on the specific instrumentation and method parameters.
Experimental Workflow for GC Analysis
Caption: Workflow for the quantification of this compound by GC.
III. Comparison of HPLC and GC Methods
The choice between HPLC and GC for the quantification of this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Logical Comparison of Analytical Techniques
Caption: Comparison of HPLC and GC for this compound analysis.
Summary of Method Comparison
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Not required. | Required. Compound must be thermally stable. |
| Derivatization | Generally not required. | Not required for this ester, but often used for parent fatty acids. |
| Resolution | Good. | Excellent, especially with capillary columns. |
| Sensitivity | Moderate to good, depending on the detector. | Very high with FID. |
| Sample Preparation | Can be simpler, especially for direct analysis. | Requires extraction into a volatile solvent. |
| Instrumentation | Standard laboratory equipment. | Standard laboratory equipment. |
| Typical Use Case | Routine QC of raw materials and finished products. | Trace analysis, impurity profiling, and when high resolution is needed. |
Both HPLC and GC are suitable methods for the quantification of this compound. The HPLC method is generally simpler in terms of sample preparation and is ideal for routine quality control. The GC method offers higher sensitivity and resolution, making it a better choice for trace analysis or for complex matrices where interferences are a concern. The specific method and parameters should be validated for the intended application to ensure accurate and reliable results.
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. agilent.com [agilent.com]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 6. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Decyl Oleate: Application Notes and Protocols for Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl oleate is the ester of decyl alcohol and oleic acid, widely utilized in topical formulations for its emollient properties.[1][2] It is a clear, pale yellow or colorless liquid that functions as a skin-conditioning agent, leaving a light, non-greasy, and velvety feel.[1][3] This document provides detailed application notes and protocols for the evaluation and use of decyl oleate in the development of dermatological and cosmetic products.
Physicochemical Properties
Understanding the physicochemical properties of decyl oleate is crucial for formulation development. The following table summarizes key specifications.
| Property | Value | Reference |
| INCI Name | Decyl Oleate | [4] |
| CAS Number | 3687-46-5 | [5] |
| Molecular Formula | C28H54O2 | [1][6] |
| Molecular Weight | 422.73 g/mol | [1][6] |
| Appearance | Clear, pale yellow or colorless liquid | [3] |
| Odor | Characteristic | [4] |
| Specific Gravity (20°C/20°C) | 0.860 – 0.870 | [4] |
| Refractive Index (25°C) | 1.4525 – 1.4556 | [4] |
| Acid Value | ≤ 1.0 mg KOH/g | [4] |
| Saponification Value | 130 – 145 mg KOH/g | [4] |
| Iodine Value | 50 – 65 g I2/100g | [4] |
| Solubility | Practically insoluble in water; miscible with ethanol (96%), methylene chloride, and light petroleum. | [3] |
Mechanism of Action on the Skin Barrier
Decyl oleate functions primarily as an emollient and occlusive agent.[7] Upon application, it forms a thin, non-greasy film on the skin's surface. This film reinforces the skin's natural lipid barrier, the stratum corneum, by filling in the microscopic gaps between corneocytes.[2] This action helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration and promoting a smooth and soft skin texture.[4][7] The oleic acid component of decyl oleate can interact with the stratum corneum lipids, which may influence the penetration of other active ingredients.[8]
Formulation Guidelines
Decyl oleate is a versatile emollient that can be incorporated into a wide range of topical formulations.
Typical Usage Concentrations:
| Formulation Type | Concentration Range (%) |
| Lotions and Creams | 1 - 10 |
| Body Butters | 2 - 15 |
| Sunscreens | 2 - 10 |
| Makeup | 1 - 5 |
| Hair Conditioners | 0.5 - 5 |
Example Formulations:
1. Lightweight Moisturizing Lotion
| Phase | Ingredient | % (w/w) |
| A | Deionized Water | q.s. to 100 |
| Glycerin | 3.00 | |
| Xanthan Gum | 0.20 | |
| B | Decyl Oleate | 5.00 |
| Cetearyl Alcohol | 2.00 | |
| Glyceryl Stearate | 1.50 | |
| Ceteareth-20 | 1.00 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
| Fragrance | 0.10 |
Procedure:
-
Heat Phase A and Phase B separately to 75-80°C.
-
Add Phase B to Phase A with constant stirring.
-
Homogenize for 2-3 minutes.
-
Cool to 40°C with gentle stirring.
-
Add Phase C ingredients individually, mixing well after each addition.
-
Adjust pH if necessary.
2. Nourishing Body Cream
| Phase | Ingredient | % (w/w) |
| A | Deionized Water | q.s. to 100 |
| Carbomer | 0.30 | |
| Glycerin | 5.00 | |
| B | Decyl Oleate | 8.00 |
| Shea Butter | 3.00 | |
| Stearic Acid | 2.50 | |
| Glyceryl Stearate SE | 4.00 | |
| C | Triethanolamine | q.s. to pH 6.0-6.5 |
| D | Preservative | q.s. |
| Tocopherol | 0.10 |
Procedure:
-
Disperse Carbomer in water and glycerin of Phase A and heat to 75-80°C.
-
Heat Phase B to 75-80°C.
-
Add Phase B to Phase A with homogenization.
-
Neutralize with Phase C.
-
Cool to 40°C and add Phase D ingredients.
Experimental Protocols
The following protocols are designed for the evaluation of decyl oleate as a raw material and in finished formulations.
Workflow for Evaluating a New Batch of Decyl Oleate:
Spreadability Assessment (In Vitro)
This method evaluates the spreading characteristics of neat decyl oleate on a synthetic substrate.
Materials:
-
Decyl oleate sample
-
Glass plates (20 cm x 20 cm)
-
Graph paper
-
Micropipette
-
Stopwatch
-
Weights (e.g., 10g, 20g, 50g)
Protocol:
-
Place the graph paper under a clean, dry glass plate.
-
Using a micropipette, apply a precise volume (e.g., 0.1 mL) of decyl oleate to the center of the glass plate.
-
Carefully place a second glass plate of a known weight on top of the droplet.
-
Start the stopwatch and measure the diameter of the spread at specific time intervals (e.g., 1, 5, and 10 minutes).
-
Repeat the procedure with different weights to assess the effect of pressure on spreadability.
-
Calculate the spread area (πr²) for each time point and weight.
-
Present the data in a table and plot spread area versus time for each weight.
Transepidermal Water Loss (TEWL) and Skin Hydration (In Vivo)
This protocol assesses the occlusive and moisturizing properties of neat decyl oleate on human skin.
Instrumentation:
-
Tewameter® (for TEWL measurement)
-
Corneometer® (for skin hydration measurement)
Protocol:
-
Subject Acclimatization: Subjects should acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
Test Area Demarcation: Mark out test areas (e.g., 2x2 cm) on the volar forearms of the subjects.
-
Baseline Measurements: Take baseline TEWL and corneometry readings from the test areas.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of decyl oleate to the designated test areas. Leave one area untreated as a control.
-
Post-Application Measurements: Measure TEWL and skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after application.
-
Data Analysis: Calculate the percentage change from baseline for both TEWL and skin hydration at each time point. A decrease in TEWL and an increase in corneometry units indicate improved barrier function and hydration, respectively.
Sensory Evaluation
This protocol outlines the sensory assessment of neat decyl oleate by a trained panel.
Panel:
-
A panel of 8-10 trained sensory assessors.
Procedure:
-
Sample Preparation: Present coded samples of decyl oleate in standardized containers.
-
Application: Instruct panelists to apply a small, standardized amount of the sample to the back of their hand or volar forearm.
-
Evaluation: Panelists will evaluate the following sensory attributes on a labeled magnitude scale (e.g., 0-10):
-
Initial Feel: Greasiness, Tackiness
-
Rub-out: Spreadability, Absorbency
-
Afterfeel (5 minutes): Residue, Smoothness, Softness
-
-
Data Analysis: Calculate the mean scores for each attribute and present the results in a spider web chart for a visual sensory profile.
Safety and Regulatory Information
Decyl oleate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for use in cosmetics.[1] It has a low potential for skin irritation and sensitization.[1] However, it is reported to have a moderate to high comedogenic rating, and therefore, its use in formulations for acne-prone skin should be carefully considered.[1]
Conclusion
Decyl oleate is a versatile and effective emollient that offers a desirable sensory profile in a variety of topical formulations. Its ability to improve skin hydration and barrier function makes it a valuable ingredient for products targeting dry and sensitive skin. The protocols outlined in this document provide a framework for the comprehensive evaluation of decyl oleate, enabling formulators to optimize its use in the development of safe and efficacious products.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. glooshi.com [glooshi.com]
- 3. DECYL OLEATE | 3687-46-5 [chemicalbook.com]
- 4. avenalab.com [avenalab.com]
- 5. naturallythinking.com [naturallythinking.com]
- 6. Decyl Oleate | C28H54O2 | CID 5363234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotulin.com [biotulin.com]
- 8. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Application of Decyl Oleate in Transdermal Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl oleate, the ester of decyl alcohol and oleic acid, is a versatile excipient increasingly recognized for its potential in transdermal drug delivery systems.[1] Primarily known for its emollient and skin-conditioning properties in cosmetics, its lipophilic nature and ability to interact with the stratum corneum make it an effective penetration enhancer.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide the utilization of decyl oleate in the development of novel transdermal formulations.
Decyl oleate's mechanism of action as a penetration enhancer is primarily attributed to its oleic acid component.[3][4] Oleic acid, a monounsaturated fatty acid, is known to disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to drug molecules.[4] This disruption creates pathways for drugs to more readily diffuse through the skin's primary barrier. Decyl oleate, as a derivative, offers a less irritating and more stable alternative to pure oleic acid while retaining its penetration-enhancing effects.
Data Presentation: Efficacy of Oleic Acid as a Penetration Enhancer
While specific quantitative data for decyl oleate is limited in publicly available literature, the effects of its active component, oleic acid, have been studied with various drugs. The following table summarizes the penetration-enhancing effects of oleic acid on ibuprofen and ketoprofen, providing an indication of the potential efficacy of decyl oleate.
| Drug | Formulation Type | Enhancer Concentration | Key Permeation Parameter | Value | Reference |
| Ibuprofen | Transdermal Patch | 5% Oleic Acid | Flux (Jss) | 163.306 ± 24.418 µg/cm²∙h | [5] |
| Ketoprofen | Transdermal Gel | 35% w/w Oleic Acid | Flux (Jss) | 6.22 µg/cm²/h | [6] |
| Ketoprofen | Transdermal Gel | 35% w/w Oleic Acid | Enhancement Ratio | 8.57 | [6] |
| Ketoprofen | Transdermal Gel | 35% w/w Oleic Acid | Permeability Coefficient | 1.09 x 10⁻³ cm/h | [6] |
Experimental Protocols
Preparation of a Transdermal Gel Containing Decyl Oleate
This protocol describes the preparation of a basic transdermal gel formulation incorporating decyl oleate as a penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Decyl Oleate
-
Gelling agent (e.g., Carbopol® 940)
-
Solvent (e.g., Ethanol, Propylene Glycol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified Water
Procedure:
-
API Dissolution: Dissolve the desired amount of the API in a suitable solvent (e.g., ethanol).
-
Oil Phase Preparation: In a separate beaker, add the required amount of decyl oleate.
-
Gelling Agent Dispersion: Disperse the gelling agent (e.g., Carbopol® 940) in purified water with constant stirring until a uniform dispersion is formed.
-
Mixing: Slowly add the API solution and the decyl oleate to the gelling agent dispersion while stirring continuously.
-
Neutralization: Adjust the pH of the gel to a skin-friendly range (typically pH 5.5-7.0) by adding a neutralizing agent (e.g., triethanolamine) dropwise. Continue stirring until a transparent gel of the desired consistency is formed.
-
Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.
Figure 1. Workflow for the preparation of a transdermal gel with decyl oleate.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the standard procedure for evaluating the permeation of an API from a decyl oleate-containing formulation through an excised skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Formulated transdermal gel
-
Magnetic stirrer
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sample on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Medium: Fill the receptor compartment with a degassed receptor medium. Ensure there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1°C.
-
Formulation Application: Apply a known quantity of the transdermal gel formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for API concentration using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).
Figure 2. Experimental workflow for an in vitro skin permeation study.
Signaling Pathways and Logical Relationships
Mechanism of Decyl Oleate as a Penetration Enhancer
The primary mechanism by which decyl oleate enhances transdermal drug delivery is through the fluidization of the stratum corneum lipids.
Figure 3. Mechanism of decyl oleate in enhancing skin permeability.
Conclusion
Decyl oleate is a promising excipient for enhancing the transdermal delivery of various active pharmaceutical ingredients. Its ability to fluidize the stratum corneum lipids, coupled with its favorable safety profile, makes it a valuable tool for formulators. The provided protocols for gel preparation and in vitro permeation studies offer a foundational framework for researchers to explore the full potential of decyl oleate in developing effective and safe transdermal drug delivery systems. Further research is warranted to generate more specific quantitative data on the enhancement ratios and permeability coefficients for a wider range of drugs formulated with decyl oleate.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Decyl Octadec-9-enoate: Application Notes and Protocols for Skin Penetration Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl octadec-9-enoate, an ester of decyl alcohol and oleic acid, is a lipophilic compound with potential as a penetration enhancer in topical and transdermal drug delivery systems. Its efficacy is primarily attributed to the presence of oleic acid, a well-documented penetration enhancer. These application notes provide an overview of its presumed mechanism of action, a summary of relevant data for its active component (oleic acid), and detailed protocols for its evaluation as a skin penetration enhancer.
Mechanism of Action
The primary mechanism by which this compound is thought to enhance skin penetration is through the action of its oleic acid moiety on the stratum corneum (SC), the outermost layer of the skin and the principal barrier to drug absorption. Oleic acid, a cis-monounsaturated fatty acid, disrupts the highly ordered intercellular lipid structure of the SC.[1][2][3] This disruption leads to an increase in the fluidity of the lipid bilayers, creating defects or more permeable domains within the SC.[3][4]
Two main scenarios have been proposed for the action of oleic acid:
-
Lipid Fluidization: Oleic acid inserts into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids and increasing their fluidity. This makes the barrier more permeable to drug molecules.[1][3]
-
Phase Separation: At higher concentrations, oleic acid can form separate, fluid domains within the more ordered, native SC lipids. These oleic acid-rich domains can act as preferential pathways for drug permeation.[1][3]
Ultrastructural studies have shown that treatment with oleic acid leads to alterations in the SC, including the formation of lacunae (small spaces) within the intercellular lipid lamellae, further facilitating drug transport.[2][5] It is important to note that these mechanisms are inferred for this compound based on the extensive research conducted on oleic acid.
Mechanism of this compound Penetration Enhancement.
Data Presentation
Direct quantitative data on the penetration-enhancing effects of this compound is limited in publicly available literature. However, extensive data exists for oleic acid. The following table summarizes the enhancement ratios (ER) of various drugs when formulated with oleic acid, providing a reference for the potential efficacy of this compound. The enhancement ratio is a measure of how much the penetration enhancer increases the flux of a drug across the skin compared to a control formulation without the enhancer.
| Drug | Vehicle | Oleic Acid Concentration | Enhancement Ratio (ER) | Reference |
| Indomethacin | Propylene Glycol | Not Specified | ~10 | [4] |
| Methylparaben | Benzyl Alcohol | 20% | 2.4 | [4] |
| Diclofenac | Propylene Glycol | 1% (w/v) | 3.74 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a skin penetration enhancer.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is the "gold-standard" for assessing the permeation of a topically applied compound across the skin.[6][7]
Objective: To quantify the rate and extent of permeation of a model drug formulated with this compound across an excised skin membrane.
Materials:
-
Vertical Franz diffusion cells[7]
-
Excised human or animal (e.g., porcine or rat) skin[8]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)[9]
-
Test formulation: Model drug in a vehicle containing a specified concentration of this compound.
-
Control formulation: Model drug in the same vehicle without this compound.
-
Magnetic stirrer and stir bars
-
Water bath with temperature control (set to 32°C or 37°C)[9]
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for drug quantification.[9]
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.[9]
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor solution. Ensure there are no air bubbles trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.[9]
-
Temperature Equilibration: Place the assembled Franz cells in a water bath set to maintain the skin surface temperature at 32°C (to mimic in vivo conditions) or the receptor fluid at 37°C. Allow the system to equilibrate for at least 30 minutes.[9]
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[10]
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method or another appropriate analytical technique.[9]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated. The enhancement ratio (ER) is calculated as the ratio of the steady-state flux of the drug from the formulation containing this compound to that from the control formulation.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.i3l.ac.id [repository.i3l.ac.id]
- 9. alterlab.co.id [alterlab.co.id]
- 10. Evaluation of transdermal penetration enhancers using a novel skin alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
Decyl Oleate: A Biodegradable Lubricant for Sustainable Applications
Introduction
Decyl oleate, the ester of decyl alcohol and oleic acid, is a versatile compound with significant potential as a biodegradable lubricant. Its favorable properties, including good lubricity, low viscosity, and inherent biodegradability, make it an attractive alternative to conventional mineral oil-based lubricants in a variety of applications.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing decyl oleate as a biodegradable lubricant.
Physicochemical Properties
Decyl oleate is a clear, slightly yellowish liquid at room temperature.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Test Method |
| Chemical Formula | C₂₈H₅₄O₂ | - |
| Molecular Weight | 422.73 g/mol | - |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Kinematic Viscosity @ 40°C | ~10-15 cSt | ASTM D445 |
| Kinematic Viscosity @ 100°C | ~3-5 cSt | ASTM D445 |
| Pour Point | 2.8 °C | ASTM D97 |
| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum.[1] | - |
Performance Data
The performance of decyl oleate as a biodegradable lubricant has been evaluated through various standard tests. The following tables summarize key performance data.
Biodegradability
| Test Parameter | Result | Test Method |
| Biodegradation | 86% after 28 days* | OECD 301F |
*Data based on a structurally similar substance: triesters of trimethylolpropane with C16-18 and C18 unsaturated fatty acids.
Lubricity
Decyl oleate exhibits good lubricating properties, reducing friction and wear between moving surfaces.[1][2][3] The four-ball wear test is a standard method to evaluate the anti-wear properties of lubricants.
| Test Parameter | Result | Test Method |
| Wear Scar Diameter | 0.451 mm* | ASTM D4172 |
*Data based on a chemically similar oleate ester, Neopentylglycol Dioleate (NPGDO), as a proxy for decyl oleate to provide a representative value for oleate esters.[4]
Oxidative Stability
The oxidative stability of a lubricant is crucial for its service life. The Rancimat method is an accelerated aging test used to determine the oxidation stability of oils and fats.
| Test Parameter | Result | Test Method |
| Induction Time @ 110°C | > 8 hours* | Rancimat |
*Estimated value based on the high oleic acid content of decyl oleate. Oleic acid esters are known for their good oxidative stability.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own evaluations of decyl oleate.
Protocol 1: Determination of Ready Biodegradability (OECD 301F)
Objective: To determine the ready biodegradability of decyl oleate in an aerobic aqueous medium.
Apparatus:
-
Respirometer (e.g., electrolytic respirometer)
-
Incubation bottles with stoppers
-
Magnetic stirrers and stir bars
-
pH meter
-
Source of CO₂-free air
Reagents:
-
Mineral medium (as specified in OECD 301)
-
Activated sludge from a domestic wastewater treatment plant (as inoculum)
-
Decyl oleate (test substance)
-
Sodium benzoate (readily biodegradable reference substance)
-
Inhibitor for nitrification (e.g., N-allylthiourea)
Procedure:
-
Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline.
-
Inoculum Preparation: Collect fresh activated sludge and wash it with mineral medium. The final concentration of suspended solids in the test should be approximately 30 mg/L.
-
Test Setup:
-
Prepare test bottles containing mineral medium, inoculum, and the test substance (decyl oleate) at a concentration of 100 mg/L.
-
Prepare control bottles with inoculum and mineral medium only.
-
Prepare reference bottles with inoculum, mineral medium, and sodium benzoate at 100 mg/L.
-
Add the nitrification inhibitor to all bottles.
-
-
Incubation: Place the bottles in the respirometer and incubate at 20 ± 1°C in the dark with continuous stirring for 28 days.
-
Measurement: The oxygen consumption is measured continuously by the respirometer.
-
Calculation: The percentage of biodegradation is calculated based on the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance.
Pass Level: The substance is considered readily biodegradable if the biodegradation level reaches 60% ThOD within a 10-day window during the 28-day test period.[5]
Protocol 2: Determination of Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
Objective: To evaluate the anti-wear properties of decyl oleate under sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Microscope with a calibrated scale for measuring wear scars
-
Test balls (steel, 12.7 mm diameter)
Reagents:
-
Decyl oleate (test lubricant)
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Apparatus Preparation: Thoroughly clean the test balls, ball pot, and locking ring with solvents and dry them.
-
Test Setup:
-
Place three clean test balls in the ball pot.
-
Pour the decyl oleate into the pot to a level about 3 mm above the top of the balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
-
Test Conditions:
-
Load: 392 N (40 kgf)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2°C
-
Duration: 60 ± 1 min
-
-
Test Execution:
-
Assemble the ball pot onto the tester.
-
Apply the load and start the motor.
-
Maintain the specified temperature throughout the test.
-
-
Measurement: After the test, clean the three lower balls and measure the diameter of the wear scars in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculation: Calculate the average wear scar diameter for the three balls.
Protocol 3: Determination of Oxidative Stability (Rancimat Method)
Objective: To determine the oxidative stability of decyl oleate by an accelerated aging test.
Apparatus:
-
Rancimat apparatus with heating block and measuring vessels
-
Air pump
-
Reaction vessels
Reagents:
-
Decyl oleate (test sample)
-
Deionized water
Procedure:
-
Apparatus Setup:
-
Set the temperature of the heating block (e.g., 110°C).
-
Set the air flow rate (e.g., 20 L/h).
-
-
Sample Preparation: Weigh a precise amount of decyl oleate (e.g., 3 g) into a reaction vessel.
-
Measurement:
-
Place the reaction vessel in the heating block.
-
Fill a measuring vessel with deionized water and connect it to the reaction vessel outlet.
-
Start the air flow and the measurement.
-
-
Data Analysis: The apparatus continuously measures the conductivity of the water in the measuring vessel. The induction time is the time until a rapid increase in conductivity is detected, which indicates the formation of volatile oxidation products.
Visualizations
Experimental Workflow for Biodegradability Testing
Caption: Workflow for OECD 301F Biodegradability Testing.
Logical Relationship of Decyl Oleate Properties
Caption: Relationship between Decyl Oleate's properties and performance.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. avenalab.com [avenalab.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decyl Octadec-9-enoate in Nanoparticle and Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decyl octadec-9-enoate, also known as decyl oleate, in the formulation of nanoparticles and emulsions for various applications, including drug delivery and cosmetics. The following sections detail the physicochemical properties, formulation protocols, and characterization of these systems.
Introduction to this compound
This compound is the ester of decyl alcohol and oleic acid. It is a non-greasy emollient with excellent spreading properties, making it a valuable ingredient in topical formulations. Its chemical structure and properties also make it a suitable liquid lipid (oil) phase for the creation of nanoemulsions and as a component in the liquid lipid core of nanostructured lipid carriers (NLCs). The presence of the unsaturated oleic acid chain can enhance the solubility of many active pharmaceutical ingredients (APIs).
This compound in Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, composed of a blend of a solid lipid and a liquid lipid (oil), which results in an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). While direct studies detailing the use of this compound in NLCs are limited, its constituent part, oleic acid, is frequently used as the liquid lipid. Therefore, this compound is a highly promising candidate for the liquid lipid phase in NLC formulations.
Representative Physicochemical Properties of NLCs
The following table summarizes typical physicochemical properties of NLC formulations, using oleic acid as a proxy for this compound, for the topical delivery of active ingredients such as tretinoin.
| Formulation Component | Parameter | Value | Reference |
| Solid Lipid | Stearic Acid | Particle Size (nm) | 150 - 300 |
| Liquid Lipid | Oleic Acid | Polydispersity Index (PDI) | 0.2 - 0.4 |
| Surfactant | Tween 80, Span 60 | Zeta Potential (mV) | -20 to -40 |
| Active Ingredient | Tretinoin | Encapsulation Efficiency (%) | > 80% |
| Active Ingredient | Tretinoin | Drug Loading (%) | 1 - 5% |
Experimental Protocol: Preparation of Tretinoin-Loaded NLCs
This protocol describes the preparation of NLCs using a hot melt homogenization technique, a widely used and scalable method.
Materials:
-
Solid Lipid: Stearic Acid
-
Liquid Lipid: this compound
-
Active Ingredient: Tretinoin
-
Surfactant: Tween 80
-
Co-surfactant: Span 60
-
Aqueous Phase: Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of stearic acid and this compound (e.g., in a 7:3 ratio).
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of the solid lipid (stearic acid melts at ~69°C) until a clear, homogenous lipid melt is obtained.
-
Dissolve the tretinoin in the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of Tween 80 and Span 60 and dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
(Optional) For smaller and more uniform particle sizes, subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure of 500-1500 bar.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipids will recrystallize, forming the NLCs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a suitable analytical method like HPLC.
-
Experimental Workflow for NLC Preparation
This compound in Nanoemulsions
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. This compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions, which are excellent vehicles for the transdermal delivery of hydrophobic drugs.
Representative Physicochemical Properties of Nanoemulsions
The following table presents representative data for a celecoxib nanoemulsion, which can be considered analogous to a system using this compound as the oil phase.
| Formulation Component | Parameter | Value | Reference |
| Oil Phase | Sefsol 218 and Triacetin | Particle Size (nm) | ~43 |
| Surfactant/Co-surfactant | Tween-80 and Transcutol-P | Polydispersity Index (PDI) | ~0.167 |
| Active Ingredient | Celecoxib | Viscosity (mPa·s) | ~23 |
| Aqueous Phase | Water | Refractive Index | ~1.404 |
Experimental Protocol: Preparation of a this compound-Based Nanoemulsion
This protocol outlines the preparation of an o/w nanoemulsion using the spontaneous emulsification (titration) method.
Materials:
-
Oil Phase: this compound
-
Surfactant: Tween 80
-
Co-surfactant: Propylene Glycol
-
Aqueous Phase: Purified Water
-
Active Ingredient: (e.g., a poorly water-soluble drug)
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Burette
-
Beakers and other standard laboratory glassware
Procedure:
-
Solubility Studies:
-
Determine the solubility of the active ingredient in various oils (including this compound), surfactants, and co-surfactants to select the most suitable components.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the oil phase (this compound) and the surfactant/co-surfactant mixture (Smix, e.g., Tween 80 and propylene glycol in a 2:1 ratio) in different weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
For each mixture, add the aqueous phase dropwise using a burette while gently stirring.
-
Observe the mixture for transparency and flowability. The points at which clear or translucent, low-viscosity liquids are formed represent the nanoemulsion region.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the components.
-
-
Preparation of the Nanoemulsion Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, Smix, and water.
-
Dissolve the active ingredient in the oil phase.
-
Add the Smix to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil/Smix mixture under continuous stirring to form the nanoemulsion.
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential using DLS.
-
Determine the drug content using a suitable analytical technique.
-
Assess the thermodynamic stability by subjecting the nanoemulsion to centrifugation and freeze-thaw cycles and observing for any phase separation.
-
Experimental Workflow for Nanoemulsion Preparation
In Vitro Drug Release and Skin Permeation Studies
Protocol: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis bag method.
Materials and Equipment:
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4) or other suitable release medium
-
Magnetic stirrer with heating plate
-
Beakers
-
Syringes and needles
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Accurately measure a specific volume of the nanoparticle or nanoemulsion formulation and place it inside a dialysis bag.
-
Securely close both ends of the dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL of PBS).
-
Maintain the temperature at 37°C and stir the medium at a constant speed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Protocol: In Vitro Skin Permeation Study
This protocol outlines an in vitro skin permeation study using Franz diffusion cells.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., PBS with a solubility enhancer if needed)
-
Water bath with circulator
-
Magnetic stir bars
-
Syringes
-
HPLC system
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with the receptor medium and ensure there are no air bubbles under the skin. Maintain the temperature at 37°C.
-
Apply a known amount of the nanoparticle or nanoemulsion formulation to the surface of the skin in the donor compartment.
-
At specific time points, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the samples using HPLC.
-
At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and determine the amount of drug retained in the skin.
Signaling Pathway: Mechanism of Enhanced Skin Permeation
Lipid-based nanoparticles like NLCs and nanoemulsions enhance the skin permeation of encapsulated drugs through several mechanisms. The following diagram illustrates these general pathways rather than a specific intracellular signaling cascade, as the primary effect is on the skin barrier.
Decyl Octadec-9-enoate: A Green Solvent for Pharmaceutical and Research Applications
Introduction
Decyl octadec-9-enoate, also known as decyl oleate, is an ester of decyl alcohol and oleic acid, gaining prominence as a green solvent in various chemical and pharmaceutical applications. Its biodegradability, low toxicity, and origin from renewable resources align with the principles of green chemistry, offering a sustainable alternative to traditional volatile organic solvents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a solvent, particularly focusing on its role in enhancing drug delivery and in organic synthesis.
Physicochemical Properties
This compound is a clear, slightly yellowish, oily liquid. Its properties make it an excellent vehicle for a variety of active pharmaceutical ingredients (APIs), especially those with poor water solubility.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₂ | [1] |
| Molecular Weight | 422.73 g/mol | [1] |
| Boiling Point | 494.8 ± 24.0 °C | [2] |
| Density | 0.862 g/cm³ | [2] |
| Water Solubility | Practically insoluble | [2][3] |
| Solubility in Organic Solvents | Miscible with ethanol, methylene chloride, light petroleum, silicones, esters, mineral oils, and vegetable oils. | [2][4][5] |
Applications in Green Chemistry
Solvent for Drug Formulation and Delivery
This compound's lipophilic nature makes it an ideal solvent for dissolving poorly water-soluble drugs, a significant challenge in pharmaceutical formulation.[6] Its ability to act as a carrier oil enhances the solubility and bioavailability of active ingredients.[7] It is particularly suitable for topical and transdermal drug delivery systems due to its emollient properties and ability to penetrate the skin.[2][8]
Application Example: Formulation of a Topical Anti-Inflammatory Drug
This protocol describes the preparation of a topical formulation of a poorly water-soluble nonsteroidal anti-inflammatory drug (NSAID), using this compound as the primary solvent and penetration enhancer.
Experimental Protocol:
-
Solubility Determination:
-
Prepare saturated solutions of the NSAID in this compound by adding an excess amount of the drug to the solvent.
-
Equilibrate the solutions by stirring at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the supernatant for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Formulation of a 1% w/w Topical Cream:
-
Oil Phase Preparation: Dissolve 1 g of the NSAID in 20 g of this compound with gentle heating and stirring until a clear solution is obtained. Add 10 g of a suitable emulsifier (e.g., cetearyl alcohol) and 5 g of a thickening agent (e.g., glyceryl stearate) to the oil phase and maintain the temperature at 65-70 °C.
-
Aqueous Phase Preparation: In a separate vessel, heat 63 g of purified water to 65-70 °C. Add 1 g of a preservative (e.g., phenoxyethanol).
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform cream is formed.
-
Cooling: Allow the cream to cool to room temperature with gentle stirring.
-
Quantitative Data: Estimated Solubility of Common APIs in this compound
Direct experimental solubility data for a wide range of APIs in this compound is limited in publicly available literature. However, we can estimate the potential solubility based on the principle of "like dissolves like" and the known solubility of APIs in similar fatty acid esters. The following table provides estimated solubility categories for selected APIs based on their lipophilicity (LogP values) and general solubility in oils.
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | LogP | Estimated Solubility Category in this compound |
| Ibuprofen | NSAID | 3.97 | High |
| Ketoconazole | Antifungal | 4.3 | High |
| Diazepam | Anxiolytic | 2.82 | Moderate |
| Diclofenac | NSAID | 4.51 | High |
| Griseofulvin | Antifungal | 2.2 | Moderate |
Note: These are estimations and experimental verification is crucial.
Green Reaction Medium for Organic Synthesis
This compound can serve as a non-toxic, biodegradable reaction medium for organic synthesis, replacing hazardous solvents like toluene or dichloromethane. Its high boiling point allows for a wide range of reaction temperatures.
Application Example: Enzymatic Esterification
This protocol outlines the use of this compound as a solvent for the lipase-catalyzed synthesis of a flavor ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of a carboxylic acid and 12 mmol of an alcohol in 20 mL of this compound.
-
Enzyme Addition: Add 100 mg of an immobilized lipase (e.g., Novozym 435).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60 °C) for the desired reaction time (e.g., 8-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, separate the enzyme by filtration. The product can be isolated from the solvent by vacuum distillation or by extraction with a suitable solvent.
Visualizations
Hansen Solubility Parameter (HSP) Concept for Solvent Selection
The selection of a suitable solvent for a particular API can be guided by the Hansen Solubility Parameter (HSP) theory. HSP breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
Caption: Hansen Solubility Parameter (HSP) components for solvent and solute.
Experimental Workflow for Topical Formulation Development
The following diagram illustrates the key steps in developing a topical formulation using this compound as a solvent.
Caption: Workflow for developing a topical drug formulation.
Suitability of this compound as a Green Solvent
This diagram illustrates the logical relationships between the properties of this compound and its suitability as a green solvent in drug development.
Caption: Rationale for this compound as a green solvent.
Conclusion
This compound presents a viable and sustainable alternative to conventional organic solvents in pharmaceutical and research settings. Its favorable physicochemical properties, coupled with its green credentials, make it a promising excipient for the formulation of poorly water-soluble drugs and a safe medium for organic reactions. Further research into its specific solubility parameters for a wider range of APIs will undoubtedly expand its application in green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 8. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Decyl Oleate in Agricultural Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl oleate, the ester of decyl alcohol and oleic acid, is a versatile ingredient utilized in agricultural adjuvant formulations to enhance the efficacy of pesticides, including herbicides, insecticides, and fungicides.[1] Its primary functions are to act as a dispersant and emulsifier, improving the uniform distribution and adherence of active ingredients to plant surfaces.[1] Derived from vegetable sources, decyl oleate is a biodegradable and environmentally friendly option. This document provides detailed application notes and protocols for the use of decyl oleate in agricultural adjuvant research and formulation development.
Mechanism of Action
Decyl oleate primarily enhances pesticide efficacy through physical and chemical interactions within the spray solution and on the plant surface. As a non-ionic surfactant, it reduces the surface tension of spray droplets, leading to improved wetting and spreading on leaf surfaces.[2][3] This increased coverage is crucial for the effectiveness of contact-based pesticides. Furthermore, its emulsifying properties allow for the stable mixing of oil-based pesticide formulations with water, a common carrier in agricultural sprays.[2] By improving the formulation's stability and deposition characteristics, decyl oleate ensures a more uniform application of the active ingredient, which can lead to enhanced penetration through the plant's waxy cuticle.[4][5][6]
Caption: Mechanism of action of decyl oleate as an agricultural adjuvant.
Application Notes
Decyl oleate can be incorporated into various agricultural formulations, including emulsifiable concentrates (ECs), suspension concentrates (SCs), and oil dispersions (ODs). Its selection and concentration will depend on the specific active ingredient, target crop, and environmental conditions.
Formulation Compatibility
A critical aspect of using decyl oleate is ensuring its compatibility with the active ingredient and other formulants in the tank mix. Incompatibility can lead to physical separation, clogging of spray nozzles, and reduced efficacy.[2] It is essential to conduct compatibility tests (jar tests) before large-scale mixing.
Optimizing Concentration
The optimal concentration of decyl oleate will vary. Generally, non-ionic surfactants are effective at concentrations that achieve the critical micelle concentration (CMC), which is often around 0.1% v/v.[7] However, the ideal concentration should be determined experimentally for each specific formulation and application scenario to maximize efficacy without causing phytotoxicity to the crop.
Experimental Protocols
The following are detailed protocols for evaluating the performance of decyl oleate in agricultural adjuvant formulations.
Protocol 1: Evaluation of Pesticide Efficacy
Objective: To determine the effect of a decyl oleate-based adjuvant on the biological efficacy of a herbicide.
Materials:
-
Test herbicide
-
Decyl oleate-based adjuvant
-
Target weed species (e.g., littleseed canarygrass (Phalaris minor)) grown in pots under controlled greenhouse conditions.[8]
-
Control adjuvants (e.g., methylated seed oil, non-ionic surfactant)
-
Deionized water
-
Pressurized spray chamber
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Preparation: Grow the target weed species to a consistent growth stage (e.g., 3-4 leaf stage).
-
Treatment Preparation: Prepare spray solutions of the herbicide at a range of concentrations (e.g., 0, 5.62, 11.25, 22.5, 33.75, and 45 g ai ha-1) with and without the decyl oleate adjuvant at a specified concentration (e.g., 0.1% and 0.2% v/v).[8] Include treatments with control adjuvants for comparison.
-
Spray Application: Calibrate the spray chamber to deliver a consistent volume of spray solution per unit area. Apply the treatments to the potted plants.
-
Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions for a specified period (e.g., 21 days).
-
Efficacy Assessment: At the end of the incubation period, visually assess phytotoxicity and harvest the above-ground biomass of the plants.
-
Data Analysis: Dry the harvested biomass in an oven until a constant weight is achieved. Measure the dry weight of each plant. Calculate the percent control relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the adjuvant on herbicide efficacy.
Illustrative Data Presentation:
Table 1: Illustrative Efficacy of a Herbicide on Phalaris minor with and without a Decyl Oleate-Based Adjuvant.
| Herbicide Dose (g ai/ha) | Adjuvant | Adjuvant Conc. (% v/v) | Dry Weight (g) | % Control |
|---|---|---|---|---|
| 0 | None | 0 | 5.0 | 0 |
| 22.5 | None | 0 | 2.5 | 50 |
| 22.5 | Decyl Oleate Adjuvant | 0.1 | 1.5 | 70 |
| 22.5 | Decyl Oleate Adjuvant | 0.2 | 1.0 | 80 |
| 45 | None | 0 | 1.0 | 80 |
| 45 | Decyl Oleate Adjuvant | 0.1 | 0.5 | 90 |
| 45 | Decyl Oleate Adjuvant | 0.2 | 0.2 | 96 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Protocol 2: Measurement of Spray Droplet Size Distribution
Objective: To determine the effect of a decyl oleate-based adjuvant on the droplet size spectrum of a pesticide spray solution.
Materials:
-
Pesticide formulation
-
Decyl oleate-based adjuvant
-
Deionized water
-
Laser diffraction instrument (e.g., Malvern Spraytec)
-
Spray nozzle assembly with controlled pressure regulation
Procedure:
-
Solution Preparation: Prepare the pesticide spray solution with and without the decyl oleate adjuvant at the desired concentration.
-
Instrument Setup: Calibrate and configure the laser diffraction instrument according to the manufacturer's instructions. Position the spray nozzle at a fixed distance from the laser beam.
-
Droplet Size Measurement: Pressurize the spray system to the desired level and initiate spraying.[9] Allow the spray to stabilize before starting the measurement.
-
Data Acquisition: Record the droplet size distribution data for a set duration. Repeat the measurement multiple times for each solution to ensure reproducibility.
-
Data Analysis: Analyze the data to determine key droplet size parameters, including the volume median diameter (VMD or Dv50), the percentage of droplets smaller than 100 µm (potential for drift), and the relative span (a measure of the uniformity of the droplet size distribution).[10]
Illustrative Data Presentation:
Table 2: Illustrative Spray Droplet Size Parameters for a Pesticide Solution with and without a Decyl Oleate-Based Adjuvant.
| Treatment | VMD (Dv50) (µm) | % Volume < 100 µm | Relative Span |
|---|---|---|---|
| Pesticide alone | 250 | 15 | 1.2 |
| Pesticide + Decyl Oleate Adjuvant (0.1%) | 220 | 18 | 1.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Protocol 3: Measurement of Surface Tension
Objective: To quantify the effect of a decyl oleate-based adjuvant on the surface tension of a pesticide spray solution.
Materials:
-
Pesticide formulation
-
Decyl oleate-based adjuvant
-
Deionized water
-
Tensiometer (using the du Noüy ring or Wilhelmy plate method)
-
Constant temperature water bath
Procedure:
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the decyl oleate adjuvant. Also, prepare the pesticide spray solution with and without the adjuvant at the desired concentration.
-
Instrument Calibration: Calibrate the tensiometer using deionized water of a known surface tension.
-
Surface Tension Measurement: Place the test solution in the sample vessel and allow it to equilibrate to a constant temperature in the water bath.[11] Measure the surface tension of the solution according to the instrument's operating procedure.[7]
-
Data Analysis: Record the surface tension values for each solution. For the series of adjuvant concentrations, plot surface tension versus the logarithm of the concentration to determine the critical micelle concentration (CMC).
Illustrative Data Presentation:
Table 3: Illustrative Surface Tension of a Pesticide Solution with and without a Decyl Oleate-Based Adjuvant.
| Treatment | Surface Tension (mN/m) |
|---|---|
| Deionized Water | 72.8 |
| Pesticide alone | 65.0 |
| Pesticide + Decyl Oleate Adjuvant (0.1%) | 35.0 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Protocol 4: Evaluation of Plant Cuticle Penetration
Objective: To assess the ability of a decyl oleate-based adjuvant to enhance the penetration of a pesticide through the plant cuticle.
Materials:
-
Radiolabeled pesticide (e.g., ¹⁴C-labeled)
-
Decyl oleate-based adjuvant
-
Test plant species with well-defined cuticles (e.g., apple, pear leaves)
-
Microsyringe
-
Cellulose acetate
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Oxidizer
Procedure:
-
Cuticle Isolation: Isolate cuticular membranes from the leaves of the test plant species using an enzymatic or chemical method.
-
Treatment Application: Mount the isolated cuticles in a diffusion chamber. Apply a small, known amount of the radiolabeled pesticide solution, with and without the decyl oleate adjuvant, to the outer surface of the cuticle using a microsyringe.
-
Incubation: Incubate the diffusion chambers for various time points under controlled temperature and humidity.
-
Sample Collection and Analysis: At each time point, collect the receptor solution from the diffusion chamber to quantify the amount of pesticide that has penetrated the cuticle. Wash the cuticle surface to remove any unabsorbed pesticide.
-
Quantification: Determine the amount of radioactivity in the receptor solution, the surface wash, and the cuticle itself using liquid scintillation counting and/or an oxidizer.
-
Data Analysis: Calculate the percentage of the applied pesticide that has penetrated the cuticle at each time point.
Caption: Workflow for evaluating plant cuticle penetration.
Disclaimer
The quantitative data presented in the tables within this document are for illustrative purposes only and are not derived from actual experimental results for decyl oleate, as specific performance data was not available in the provided search results. The experimental protocols are based on general methodologies for evaluating agricultural adjuvants and should be adapted and validated for specific research needs.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 4. Recent developments in our understanding of the plant cuticle as a barrier to the foliar uptake of pesticides [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tegewa.de [tegewa.de]
- 8. doaj.org [doaj.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Effect of Adjuvant, Concentration and Water Type on the Droplet Size Characteristics in Agricultural Nozzles [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Decyl Oleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of decyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for a high yield of decyl oleate?
A1: The key parameters for optimizing the enzymatic synthesis of decyl oleate include the molar ratio of oleic acid to decanol, enzyme loading, reaction temperature, and reaction time. Agitation speed and the use of a solvent-free system or a suitable organic solvent also significantly impact the reaction yield.[1][2][3]
Q2: What is the optimal molar ratio of oleic acid to decanol?
A2: Several studies have investigated the optimal molar ratio. A 1:2 molar ratio of oleic acid to decanol has been shown to produce a high yield of 97.14% in a solvent-free system.[1][3] Other research has found optimal conditions with a 1:1 molar ratio, achieving a 96.53% acid conversion.[2] The excess of decanol can help to shift the reaction equilibrium towards the product side.
Q3: What is the recommended enzyme and its optimal loading?
A3: Immobilized lipases are commonly used for decyl oleate synthesis. Candida antarctica lipase B (CALB), often immobilized, is a popular choice due to its high activity and stability.[1] An enzyme loading of 1.8% (w/w) has been reported as optimal in an ultrasound-assisted solvent-free system, while a 2.5% loading was found to be optimal in a system using n-hexane as a solvent.[1][2]
Q4: What is the ideal reaction temperature?
A4: The optimal reaction temperature is typically around 45°C.[1][2][3] Higher temperatures can increase the reaction rate, but may also lead to enzyme denaturation and reduced activity over time.[4]
Q5: How long should the reaction be run?
A5: Reaction times can vary depending on the specific conditions. In an optimized ultrasound-assisted system, a reaction time of 25 minutes was sufficient to achieve a high yield.[1][3] For conventional stirring methods, a reaction time of 60 minutes has been reported as optimal.[2]
Q6: Should I use a solvent-free system or an organic solvent?
A6: Both solvent-free systems and the use of organic solvents like n-hexane have been successfully employed. Solvent-free systems are considered more environmentally friendly and can simplify downstream processing.[1][5] However, using a solvent like n-hexane can sometimes improve substrate solubility and reduce mass transfer limitations.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield / Low Conversion Rate | - Suboptimal molar ratio of reactants.- Insufficient enzyme loading.- Non-ideal reaction temperature.- Short reaction time.- Poor mixing/agitation.- Water accumulation in the reaction mixture. | - Optimize the molar ratio of oleic acid to decanol (e.g., try 1:1 or 1:2).[1][2]- Increase the enzyme loading gradually.[1][2]- Ensure the reaction temperature is maintained at the optimum (around 45°C).[1][2][3]- Extend the reaction time and monitor the conversion at different time points.[1][2]- Increase the agitation speed to improve mass transfer, but avoid excessively high speeds that could damage the enzyme.[1]- Consider using molecular sieves to remove water, which is a byproduct of the esterification reaction.[6] |
| Slow Reaction Rate | - Low reaction temperature.- Insufficient enzyme activity.- Mass transfer limitations. | - Increase the reaction temperature within the optimal range for the enzyme (up to 60°C for some lipases).[4]- Check the activity of your enzyme. Consider using a fresh batch or a different lipase.- Improve agitation or consider using ultrasound to enhance mass transfer.[1][3] |
| Enzyme Deactivation | - High reaction temperature.- Extreme pH (if not a solvent-free system).- Presence of inhibitors.- High shear stress from excessive agitation. | - Operate the reaction at the optimal temperature to avoid thermal denaturation.[4]- Ensure the reaction medium is within the optimal pH range for the lipase if using a buffered system.- Pre-treat substrates to remove any potential inhibitors.- Optimize the agitation speed to ensure good mixing without causing excessive shear stress.[1] |
| Difficulty in Product Purification | - Use of a solvent that is difficult to remove.- Presence of unreacted substrates and byproducts. | - If using a solvent, choose one with a low boiling point for easier removal.- Optimize the reaction to achieve high conversion, minimizing the amount of unreacted starting materials.- Consider downstream purification techniques like column chromatography or distillation. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Decyl Oleate Synthesis
| Parameter | Ultrasound-Assisted (Solvent-Free)[1][3] | Conventional Stirring (n-hexane)[2] |
| Enzyme | Fermase CALB™ 10000 | Novozym 435 |
| Oleic Acid:Decanol Molar Ratio | 1:2 | 1:1 |
| Enzyme Loading (% w/w) | 1.8 | 2.5 |
| Temperature (°C) | 45 | 45 |
| Reaction Time | 25 min | 60 min |
| Agitation Speed (rpm) | 200 | Not specified |
| Yield / Conversion | 97.14% | 96.5% |
Experimental Protocols
1. Ultrasound-Assisted Enzymatic Synthesis of Decyl Oleate (Solvent-Free) [1][3]
-
To a reaction vessel, add oleic acid and decanol in a 1:2 molar ratio.
-
Add 1.8% (w/w of total reactants) of immobilized Candida antarctica lipase B (e.g., Fermase CALB™ 10000).
-
Place the vessel in an ultrasonic bath maintained at 45°C.
-
Apply ultrasound at a frequency of 22 kHz and a power of 50 W with a 50% duty cycle.
-
Stir the reaction mixture at 200 rpm.
-
Allow the reaction to proceed for 25 minutes.
-
After the reaction, separate the immobilized enzyme from the product mixture by filtration.
-
Analyze the product for the percentage conversion of oleic acid to decyl oleate using a suitable analytical method (e.g., titration or gas chromatography).
2. Conventional Stirring Enzymatic Synthesis of Decyl Oleate (in n-hexane) [2]
-
In a reaction flask, dissolve oleic acid and decanol in n-hexane in a 1:1 molar ratio.
-
Add 2.5% (w/w of total reactants) of immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Place the flask in a temperature-controlled shaker bath set to 45°C.
-
Stir the reaction mixture at a constant speed.
-
Allow the reaction to proceed for 60 minutes.
-
Stop the reaction and separate the enzyme by filtration.
-
Remove the n-hexane under reduced pressure.
-
Determine the acid value of the final product to calculate the percentage conversion.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of decyl oleate.
Caption: Troubleshooting decision tree for low yield in decyl oleate synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving yield and purity in Decyl octadec-9-enoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Decyl octadec-9-enoate for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as decyl oleate, is an ester formed from the reaction of decanol and oleic acid.[1] It is a non-greasy emollient used in a variety of cosmetic and personal care products to give the skin a soft and smooth appearance.[1]
Q2: What are the common methods for synthesizing this compound?
A2: The most common method for synthesizing this compound is through the esterification of oleic acid with decyl alcohol.[1] This reaction can be catalyzed by chemical catalysts, such as stannous chloride or solid super acids, or by enzymes, most notably lipases.[2][3]
Q3: Why is enzymatic synthesis often preferred over chemical synthesis?
A3: Enzymatic synthesis, particularly using lipases, offers several advantages over chemical methods. These include milder reaction conditions, lower energy requirements, minimal waste and by-product generation, and high selectivity, which can lead to a purer product and simpler downstream processing.[2]
Q4: What factors can influence the yield and purity of this compound?
A4: Several factors can significantly impact the outcome of the synthesis, including reaction temperature, the molar ratio of oleic acid to decanol, catalyst type and concentration, reaction time, and the presence of water.[4] Efficient removal of water, a byproduct of the esterification reaction, is crucial for driving the reaction towards product formation and achieving high conversion rates.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or too high, leading to catalyst denaturation (in the case of enzymes) or side reactions. | Optimize the reaction temperature. For lipase-catalyzed reactions, temperatures are typically in the range of 40-60°C.[2][4] For chemical catalysts, higher temperatures of 160-280°C may be required.[3] |
| Incorrect Molar Ratio of Reactants: An inappropriate ratio of oleic acid to decanol can limit the conversion of the limiting reactant. | Experiment with different molar ratios. An excess of one reactant is often used to drive the equilibrium towards the product. For example, an oleic acid to decanol ratio of 1:2 has been shown to be effective in some enzymatic syntheses.[6] | |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | Increase the catalyst concentration incrementally. For lipase-catalyzed reactions, loadings of 1.8% to 2.5% (w/w) have been reported to be effective.[2][4] | |
| Water Accumulation: As a byproduct of esterification, water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield. | Remove water from the reaction mixture as it forms. This can be achieved by performing the reaction under vacuum, using a desiccant like silica gel, or by bubbling nitrogen through the mixture.[3][7] | |
| Product Impurity | Presence of Unreacted Starting Materials: The reaction may not have gone to completion. | Increase the reaction time or optimize other reaction parameters (temperature, catalyst loading) to drive the reaction to completion.[4] |
| Formation of Side Products: High reaction temperatures or the use of non-specific catalysts can lead to the formation of unwanted byproducts. | For enzymatic synthesis, ensure the reaction conditions are mild to maintain enzyme selectivity. For chemical synthesis, consider using a more selective catalyst and optimizing the temperature to minimize side reactions.[2][3] | |
| Catalyst Residue: The final product may be contaminated with the catalyst. | If using a heterogeneous catalyst, it can be removed by filtration. For homogeneous catalysts, purification methods such as washing with water or column chromatography may be necessary.[7] | |
| Slow Reaction Rate | Poor Mass Transfer: In heterogeneous catalysis (e.g., with an immobilized enzyme), the rate may be limited by the diffusion of reactants to the catalyst surface. | Increase agitation speed to improve mixing and mass transfer. The use of ultrasound has also been shown to enhance the reaction rate in enzymatic synthesis.[2] |
| Catalyst Deactivation: The catalyst may have lost its activity over time, especially in the case of enzymes. | Ensure the reaction conditions (pH, temperature) are within the optimal range for the catalyst's stability. If reusing a catalyst, check for loss of activity and replace or regenerate it if necessary.[8] |
Experimental Protocols
Enzymatic Synthesis of this compound using Immobilized Lipase
This protocol is a generalized procedure based on common laboratory practices for lipase-catalyzed esterification.
Materials:
-
Oleic acid
-
Decanol
-
Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)
-
Solvent (e.g., n-hexane, or solvent-free system)
-
Sodium sulfate (for drying)
-
Silica gel (for purification)
Procedure:
-
In a round-bottom flask, combine oleic acid and decanol in the desired molar ratio (e.g., 1:1 or 1:2).[4][6]
-
If using a solvent, add it to the flask. For a solvent-free system, proceed to the next step.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a small percentage of the total weight of the reactants (e.g., 1.8-2.5% w/w).[2][4]
-
Place the flask in a temperature-controlled shaker or a stirred reactor set to the optimal temperature (e.g., 45°C).[4][6]
-
Allow the reaction to proceed for the desired time (e.g., 1 to 25 minutes with ultrasound assistance, or several hours with conventional stirring), with continuous agitation (e.g., 200 rpm).[2][6]
-
Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques such as gas chromatography (GC) or titration to determine the conversion of oleic acid.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
The crude product can be purified to remove any unreacted starting materials and byproducts. This may involve washing with a dilute base to remove residual oleic acid, followed by washing with water, drying over sodium sulfate, and finally, purification by column chromatography on silica gel if high purity is required.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Oleic Acid:Decanol Molar Ratio | Temperature (°C) | Reaction Time | Yield/Conversion (%) | Reference |
| Fermase CALB™ 10000 (Immobilized Lipase) with Ultrasound | 1:2 | 45 | 25 min | 97.14 | [2][6] |
| Novozym 435 (Immobilized Lipase) | 1:1 | 45 | 60 min | >96 | [4] |
| Solid Super Acid (SO₄²⁻/Fe₂O₃) | 1:1 (by weight) | 220-260 | 2-4 h | High (not quantified) | [3] |
| Stannous Chloride | 1.5:1 (by weight) | 220-260 | 2-4 h | High (not quantified) | [3] |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | 1.3:1 | 40 | 4 h | 93.6 | [9] |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsion Stability with Decyl Oleate
Welcome to the technical support center for troubleshooting emulsion stability in formulations containing Decyl Oleate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
1. What is Decyl Oleate and why is it used in emulsions?
Decyl Oleate is an ester of decyl alcohol and oleic acid, often derived from vegetable sources.[1][2] It is a popular emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations due to its non-greasy, smooth feel and ability to form a moisture-retaining barrier on the skin.[1][2] In emulsions, it is used as a component of the oil phase and is known for its ability to help form stable emulsions.[1] It has a low viscosity and is practically insoluble in water.[1][2]
2. What is the HLB of Decyl Oleate and why is it important?
Decyl Oleate has a Hydrophile-Lipophile Balance (HLB) value of approximately 11.[1] The HLB system helps in selecting the right emulsifier system to create a stable emulsion. For an oil-in-water (O/W) emulsion, the required HLB of the oil phase should be matched by the HLB of the emulsifier system. Since Decyl Oleate has an HLB of 11, it is suitable for O/W emulsions, and emulsifiers or emulsifier blends with a similar HLB value will be most effective at stabilizing the formulation.
3. What are the typical usage concentrations for Decyl Oleate in an emulsion?
Typical concentrations of Decyl Oleate in cosmetic products range from 0.1% to 10%.[1] However, it can be used at concentrations up to 40%, depending on the desired sensory properties and the overall formulation.[1]
4. What is the ideal pH for an emulsion containing Decyl Oleate?
The final pH of a formulation containing Decyl Oleate should ideally be in the range of 5 to 7. Significant deviations from this pH range can impact the stability of the emulsion, particularly the performance of the emulsifiers and other stabilizing agents.
Troubleshooting Common Emulsion Instability Issues
Issue 1: Phase Separation (Creaming or Sedimentation)
Question: My emulsion with Decyl Oleate is separating into layers, with a cream-like layer at the top (creaming) or a denser layer at the bottom (sedimentation). What is causing this and how can I fix it?
Answer:
Creaming or sedimentation are common forms of emulsion instability driven by density differences between the oil and water phases. This can be exacerbated by several factors in your formulation and process.
Possible Causes and Solutions:
-
Incorrect Emulsifier Selection or Concentration: The HLB of your emulsifier system may not be optimal for the oil phase containing Decyl Oleate.
-
Solution: Calculate the required HLB of your total oil phase and select an emulsifier or blend of emulsifiers that matches this value. Since Decyl Oleate has an HLB of ~11, ensure your emulsifier system is in a similar range for O/W emulsions. Try increasing the emulsifier concentration incrementally.
-
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity external phase (water in an O/W emulsion) allows droplets to move and coalesce more freely.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer. Natural gums (like xanthan gum or tara gum) or synthetic polymers (like carbomers) are effective.[3] For example, adding 0.2-0.5% xanthan gum to the water phase can significantly enhance stability.[3]
-
-
Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to gravitational forces.
-
High Concentration of the Dispersed Phase: A higher oil load can increase the likelihood of droplet coalescence and subsequent creaming.
-
Solution: Consider reducing the concentration of the oil phase, including Decyl Oleate.
-
Troubleshooting Workflow for Creaming/Sedimentation
Caption: Troubleshooting workflow for creaming and sedimentation in emulsions.
Issue 2: Coalescence and Breaking
Question: The droplets in my Decyl Oleate emulsion are merging, leading to the formation of a separate oil layer. The emulsion is "breaking." How can I prevent this?
Answer:
Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to complete phase separation. This indicates a fundamental instability in the interfacial film separating the oil and water phases.
Possible Causes and Solutions:
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of all the oil droplets, leaving them unprotected.
-
Solution: Gradually increase the concentration of your primary emulsifier.
-
-
Use of Co-emulsifiers: A single emulsifier may not be sufficient to create a robust interfacial film.
-
Incompatible Ingredients: Certain ingredients, such as electrolytes or active ingredients, can disrupt the stability of the emulsifier film.
-
Solution: Evaluate the compatibility of all ingredients in your formulation. Consider adding the problematic ingredient at a different stage of the process or using an encapsulated form.
-
-
Improper Processing Temperature: If the oil and water phases are not at the correct temperature during emulsification, a stable interfacial film may not form.
-
Solution: Ensure both the oil and water phases are heated to the same temperature, typically above the melting point of any solid components in the oil phase, before emulsification.
-
Logical Relationship for Preventing Coalescence
Caption: Causes and solutions for coalescence in emulsions.
Data Presentation: Quantitative Parameters for Emulsion Stability
The following tables provide a summary of key quantitative parameters to consider when formulating and troubleshooting emulsions with Decyl Oleate.
Table 1: Properties of Decyl Oleate
| Property | Value | Reference |
| Appearance | Yellowish liquid | [1] |
| Odor | Characteristic | [1] |
| HLB Value | ~11 | [1] |
| Solubility | Practically insoluble in water | [2] |
| Typical Usage Level | 0.1 - 10% | [1] |
| Maximum Usage Level | 40% | [1] |
Table 2: Troubleshooting Guide with Quantitative Recommendations
| Instability Issue | Key Parameter to Check | Recommended Action & Target Values |
| Creaming/ Sedimentation | Viscosity of Continuous Phase | Increase viscosity by adding a polymer (e.g., 0.2-0.5% xanthan gum).[3] |
| Droplet Size (D50) | Reduce droplet size through homogenization. Target D50 < 10 µm for many cosmetic emulsions.[7] | |
| Coalescence/ Breaking | Emulsifier:Oil Ratio | Increase emulsifier concentration. Start with a 1:5 emulsifier to oil ratio and optimize. |
| Co-emulsifier Concentration | Add a fatty alcohol co-emulsifier (e.g., Cetyl Alcohol) at 1-5%.[3] | |
| Flocculation | Zeta Potential | For electrostatically stabilized emulsions, aim for a zeta potential > |
| Stabilizer Concentration | Add a steric stabilizer, such as a non-ionic polymer. |
Experimental Protocols
Particle Size Analysis by Laser Diffraction
Objective: To determine the droplet size distribution of the emulsion, which is a critical indicator of stability.
Methodology:
-
Sample Preparation:
-
Gently agitate the emulsion sample to ensure homogeneity.
-
Prepare a dispersion of the emulsion in a suitable solvent (typically deionized water for O/W emulsions). The concentration should be optimized to achieve an obscuration level within the instrument's recommended range (usually 5-15%). This may require serial dilution.
-
-
Instrument Setup (Example for a Laser Diffraction Analyzer):
-
Ensure the instrument is clean and has been background calibrated with the dispersion solvent.
-
Select the appropriate optical model (e.g., Mie theory). This requires knowledge of the refractive indices of both the dispersed phase (oil) and the continuous phase (water).
-
Set the pump/stir speed to a level that ensures the sample is homogeneously suspended without causing additional emulsification or droplet breakup.
-
-
Measurement:
-
Add the prepared sample dispersion to the instrument's sample reservoir until the target obscuration is reached.
-
Allow the system to equilibrate for a short period (e.g., 30-60 seconds).
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will generate a particle size distribution curve.
-
Key parameters to report include the D10, D50 (median droplet size), and D90 values, as well as the span of the distribution ((D90-D10)/D50). A narrower span indicates a more uniform droplet size.
-
Experimental Workflow for Particle Size Analysis
Caption: Workflow for particle size analysis using laser diffraction.
Rheological Analysis
Objective: To characterize the flow behavior and viscoelastic properties of the emulsion, which relate to its physical stability and sensory characteristics.
Methodology:
-
Sample Preparation:
-
Allow the emulsion sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Carefully load the sample onto the rheometer plate, avoiding the introduction of air bubbles.
-
-
Instrument Setup (Example for a Rotational Rheometer):
-
Select an appropriate geometry (e.g., cone-plate or parallel-plate).
-
Set the measurement gap according to the geometry and sample type.
-
Allow the sample to rest for a defined period after loading to allow for structural recovery.
-
-
Measurement Protocols:
-
Flow Curve (Viscosity vs. Shear Rate): Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile. Most emulsions are shear-thinning, meaning their viscosity decreases with increasing shear rate.[1]
-
Oscillatory Testing (Amplitude Sweep): Conduct an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This provides information on the emulsion's structure at rest. The storage modulus (G') and loss modulus (G'') are key parameters. In a stable cream, G' is typically greater than G''.
-
-
Data Analysis:
-
From the flow curve, determine the viscosity at specific shear rates.
-
From the amplitude sweep, determine the extent of the LVER and the values of G' and G''. Changes in these parameters over time can indicate instability.
-
Accelerated Stability Testing: Centrifugation
Objective: To rapidly assess the physical stability of an emulsion by subjecting it to increased gravitational forces.
Methodology:
-
Sample Preparation:
-
Fill centrifuge tubes with a defined volume or weight of the emulsion (e.g., 10 g).[8]
-
-
Centrifugation:
-
Place the tubes in a centrifuge.
-
Centrifuge the samples at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes).[8]
-
-
Analysis:
-
After centrifugation, visually inspect the samples for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.
-
Quantify the instability by measuring the height or volume of the separated layer relative to the total height or volume of the sample. This can be expressed as a Creaming Index (CI).
-
A stable emulsion will show no visible phase separation after centrifugation.
-
This technical support center provides a starting point for troubleshooting emulsion stability issues with Decyl Oleate. For more complex issues, further investigation into the specific interactions between all formulation components may be necessary.
References
- 1. Analytical Method Development: SOP for Rheological Profiling of Topical Products – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. specialchem.com [specialchem.com]
- 3. Fat crystals and water-in-oil emulsion stability | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Homogenization Techniques and Conditions on Water-In-Oil Emulsions for Casein Hydrolysate-Loaded Double Emulsions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oewri.missouristate.edu [oewri.missouristate.edu]
Technisches Support-Center: Herausforderungen bei der Skalierung der Decyloleatproduktion
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Herstellung von Decyloleat beteiligt sind. Es bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs), experimentelle Protokolle und Daten zur Unterstützung bei der Skalierung der Produktion vom Labor- zum Industriemaßstab.
Inhaltsverzeichnis
-
Anleitungen zur Fehlerbehebung und FAQs
-
Quantitative Daten zur Produktionsskalierung
-
Detaillierte experimentelle Protokolle
-
Visuelle Arbeitsabläufe und Entscheidungshilfen
Anleitungen zur Fehlerbehebung und FAQs
Dieser Abschnitt befasst sich mit häufigen Problemen, die bei der Synthese, Reinigung und Skalierung der Decyloleatproduktion auftreten können.
F: Meine Reaktionsausbeute an Decyloleat ist im größeren Maßstab deutlich geringer als im Labormaßstab. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?
A: Ein Abfall der Ausbeute bei der Skalierung ist ein häufiges Problem und kann auf mehrere Faktoren zurückzuführen sein:
-
Unzureichende Mischung: In größeren Reaktoren können unzureichende Agitation zu einer heterogenen Mischung der Reaktanten (Ölsäure und Decanol) und des Katalysators führen. Dies verringert die effektive Reaktionsgeschwindigkeit.
-
Lösung: Erhöhen Sie die Rührgeschwindigkeit oder optimieren Sie das Design des Rührers, um eine homogene Mischung zu gewährleisten. Kinetische Analysen deuten darauf hin, dass externe Stofftransportlimitierungen bei Rührgeschwindigkeiten über 600 U/min überwunden werden können.[1]
-
-
Schlechter Wärmetransport: Die Aufrechterhaltung einer konstanten und optimalen Reaktionstemperatur ist in großen Reaktoren schwieriger. Lokale "Hot Spots" oder "Cold Spots" können zu Nebenreaktionen oder einer Verlangsamung der Reaktion führen.
-
Lösung: Verbessern Sie die Wärmeübertragung durch einen effizienteren Reaktormantel oder interne Heiz-/Kühlschlangen. Überwachen Sie die Temperatur an mehreren Stellen im Reaktor.
-
-
Gleichgewichtsverschiebung: Bei der Veresterung entsteht Wasser als Nebenprodukt. Wenn dieses nicht effektiv entfernt wird, kann das Reaktionsgleichgewicht die Rückreaktion (Hydrolyse) begünstigen und die Ausbeute verringern.
-
Lösung: Implementieren Sie ein System zur kontinuierlichen Entfernung von Wasser, z. B. durch azeotrope Destillation oder den Einsatz eines Vakuums.[2]
-
F: Ich beobachte eine Verfärbung oder einen unangenehmen Geruch meines Decyloleat-Produkts nach der Skalierung. Was ist die Ursache?
A: Verfärbungen und Geruchsbildung deuten oft auf Oxidations- oder Zersetzungsprodukte hin.
-
Rohstoffqualität: Verunreinigungen in der Ölsäure oder im Decanol können bei den höheren Temperaturen und längeren Reaktionszeiten im größeren Maßstab oxidieren oder reagieren.
-
Lösung: Stellen Sie die hohe Reinheit Ihrer Ausgangsmaterialien sicher. Führen Sie Eingangskontrollen durch, um Verunreinigungen zu identifizieren.
-
-
Thermische Zersetzung: Eine zu hohe Reaktionstemperatur oder lokale Überhitzung kann zur Zersetzung der Fettsäure oder des Esters führen.
-
Lösung: Optimieren Sie die Reaktionstemperatur. Eine chinesische Patentanmeldung beschreibt einen Temperaturbereich von 160-280 °C, wobei eine präzise Kontrolle entscheidend ist, um Nebenreaktionen zu vermeiden.[3]
-
-
Oxidation: Der Kontakt mit Luft bei hohen Temperaturen kann zur Oxidation der ungesättigten Ölsäurekette führen.
-
Lösung: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff) durch, um den Kontakt mit Sauerstoff zu minimieren.[3]
-
F: Bei der Verwendung eines enzymatischen Katalysators (Lipase) nimmt die Aktivität bei der Skalierung schnell ab. Woran liegt das?
A: Die Deaktivierung von Lipase ist eine bekannte Herausforderung, insbesondere in lösungsmittelfreien Systemen.
-
Denaturierung durch Grenzflächen: Große Grenzflächen zwischen den Substraten und dem wässrigen Milieu des Enzyms können zur Denaturierung führen. In Schaumsystemen wurde ein schneller Aktivitätsverlust (>70 % in 1 Stunde) in Gegenwart von Ölsäure und Dodecanol beobachtet.[4]
-
Lösung: Immobilisieren Sie das Enzym auf einem Trägermaterial wie Polyacrylat-Kügelchen (z. B. Fermase CALB™ 10000) oder amino-funktionalisierter Reishülselsilika, um die Stabilität zu erhöhen.[5][6] Die Wiederverwendbarkeit des immobilisierten Katalysators wurde für bis zu acht Zyklen ohne Aktivitätsverlust nachgewiesen.[6]
-
-
Produktinhibition: Hohe Konzentrationen des gebildeten Esters können die Enzymaktivität hemmen.
-
Lösung: Fügen Sie frischen Katalysator in Intervallen hinzu oder konzipieren Sie einen kontinuierlichen Prozess, bei dem das Produkt laufend entfernt wird.[4]
-
-
pH-Wert-Änderungen: Die Anwesenheit von Säuren kann den lokalen pH-Wert senken und die Enzymaktivität stark reduzieren.[7]
-
Lösung: Verwenden Sie ein Puffersystem oder führen Sie die Reaktion in einem organischen Lösungsmittel durch, um den pH-Wert stabil zu halten.
-
F: Die Aufreinigung des Produkts im großen Maßstab ist ineffizient und führt zu Produktverlusten. Wie kann ich den Prozess optimieren?
A: Die Aufreinigung ist ein kritischer Schritt, der oft eine eigene Optimierung erfordert.
-
Unvollständige Reaktion: Hohe Konzentrationen an nicht umgesetzten Ausgangsstoffen erschweren die Trennung.
-
Lösung: Optimieren Sie die Reaktionsbedingungen, um eine möglichst hohe Umsetzung zu erreichen (z. B. >95 %). Dies vereinfacht die nachfolgenden Reinigungsschritte erheblich.
-
-
Katalysator-Entfernung: Die Abtrennung des Katalysators (insbesondere bei homogenen Säurekatalysatoren) kann schwierig sein.
-
Lösung: Verwenden Sie heterogene (feste) Katalysatoren wie festen Supersäure-Katalysator oder immobilisierte Enzyme, die durch einfache Filtration abgetrennt werden können.[3]
-
-
Destillationsprobleme: Decyloleat hat einen hohen Siedepunkt. Eine Vakuumdestillation ist erforderlich, aber bei hohen Temperaturen kann es zur Zersetzung kommen.
-
Lösung: Optimieren Sie die Vakuumbedingungen und die Temperatur, um eine schonende Destillation zu ermöglichen. Alternativ können chromatographische Methoden oder Extraktionen zur Reinigung in Betracht gezogen werden.
-
Quantitative Daten zur Produktionsskalierung
Die folgenden Tabellen fassen typische Parameter und Ergebnisse für die Decyloleat-Synthese im Labor- und Pilotmaßstab zusammen. Die Daten sind aus verschiedenen Studien abgeleitet und dienen als Referenz.
Tabelle 1: Parameter der enzymatischen Decyloleat-Synthese (Labor-Maßstab)
| Parameter | Wert | Anmerkungen | Quelle |
| Katalysator | Immobilisierte Candida antarctica Lipase B (CALB) | Fermase CALB™ 10000 wurde als hochaktiver und stabiler Katalysator identifiziert. | [5] |
| Enzymbeladung | 1.8 - 2.5 % (w/w) | Eine höhere Beladung erhöht die Anfangsgeschwindigkeit, aber nicht unbedingt die Endumwandlung. | [5] |
| Molares Verhältnis | 1:1 (Ölsäure:Decanol) | Ein stöchiometrisches Verhältnis ist oft optimal. | [5] |
| Temperatur | 40 - 60 °C | Die optimale Temperatur ist ein Kompromiss zwischen Reaktionsgeschwindigkeit und Enzymstabilität. | [4][5] |
| Reaktionszeit | 1 - 2 Stunden | In lösungsmittelfreien Systemen kann die Reaktion in 2 Stunden zu 80 % abgeschlossen sein.[4] | [4][5] |
| Umwandlung/Ausbeute | 87 - 96.5 % | 96,5 % wurden in Hexan als Lösungsmittel erreicht; 87 % in einem lösungsmittelfreien System. | [5][6] |
| Wasseraktivität | Niedrig | Die Entfernung von Wasser verschiebt das Gleichgewicht in Richtung Estersynthese. | [2] |
Tabelle 2: Überlegungen und Herausforderungen bei der Skalierung
| Herausforderung | Auswirkung im Pilot-/Industriemaßstab | Lösungsansatz |
| Wärmeübertragung | Schwierigkeit, eine homogene Temperatur aufrechtzuerhalten; Risiko lokaler Überhitzung. | Optimiertes Reaktordesign (Mantelkühlung, interne Spulen), Echtzeit-Temperaturüberwachung. |
| Stofftransport | Unzureichende Mischung führt zu langsameren Reaktionsraten und geringeren Ausbeuten. | Einsatz von Hochleistungsmischern, Optimierung der Rührerdrehzahl (>600 U/min).[1] |
| Wasserentfernung | Ansammlung von Wasser kann die Reaktion umkehren und die Ausbeute limitieren. | Einsatz von Vakuum, Stickstoff-Stripping oder azeotroper Destillation. |
| Katalysator-Lebensdauer | Mechanischer Stress und Produktinhibition können die Lebensdauer des immobilisierten Enzyms verkürzen. | Optimierung der Prozessparameter, um den Katalysator zu schonen; Entwicklung eines Regenerationszyklus. |
| Downstream-Processing | Die Aufreinigung großer Volumina durch Destillation oder Chromatographie ist energie- und kostenintensiv. | Maximierung der Reaktionsumwandlung, um den Reinigungsaufwand zu minimieren; Einsatz von Feststoffkatalysatoren. |
| Rohstoffkonsistenz | Variationen in der Qualität der Rohstoffe können zu inkonsistenten Produktchargen führen. | Strenge Qualitätskontrolle der eingehenden Materialien; Aufbau robuster Lieferketten. |
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben die enzymatische und chemische Synthese von Decyloleat im Labormaßstab. Diese können als Ausgangspunkt für die Skalierung dienen.
Protokoll zur enzymatischen Synthese (Lösungsmittelfrei)
Dieses Protokoll basiert auf der Verwendung von immobilisierter Lipase und Ultraschall zur Prozessintensivierung.[5]
-
Vorbereitung der Reaktanten: Mischen Sie Ölsäure und n-Decanol in einem äquimolaren Verhältnis (1:1) in einem geeigneten Reaktionsgefäß.
-
Katalysatorzugabe: Fügen Sie 1,8 % (w/w, bezogen auf die Gesamtmasse der Reaktanten) immobilisierte Candida antarctica Lipase B (z.B. Fermase CALB™ 10000) hinzu.
-
Reaktionsbedingungen:
-
Stellen Sie die Temperatur des Reaktionsgemisches auf 60 °C ein.
-
Beginnen Sie mit dem Rühren bei einer Geschwindigkeit von mindestens 600 U/min, um Stofftransportlimitierungen zu minimieren.
-
Wenden Sie Ultraschall mit einer Leistung von 50 W und einem Tastgrad von 60 % an. Die Anwendung von Ultraschall kann die Reaktionszeit von 1 Stunde auf 25 Minuten reduzieren.[5]
-
-
Reaktionsüberwachung: Entnehmen Sie in regelmäßigen Abständen Proben und analysieren Sie den Gehalt an freier Ölsäure mittels Titration oder Gaschromatographie (GC), um die Umwandlung zu bestimmen.
-
Aufarbeitung:
-
Nach Erreichen der gewünschten Umwandlung (>95 %) wird die Reaktion durch Abkühlen gestoppt.
-
Trennen Sie den immobilisierten Enzymkatalysator durch Filtration vom Reaktionsgemisch. Der Katalysator kann gewaschen und für weitere Zyklen wiederverwendet werden.
-
Das verbleibende Produktgemisch kann durch Vakuumdestillation aufgereinigt werden, um nicht umgesetzte Ausgangsstoffe zu entfernen und reines Decyloleat zu erhalten.
-
Protokoll zur chemischen Synthese
Dieses Protokoll basiert auf einer Patentschrift und verwendet einen festen Supersäure-Katalysator.[3]
-
Vorbereitung der Reaktanten: Mischen Sie Ölsäure und n-Decanol in einem Vierhalskolben, der mit einem Rührer, Thermometer und einem System zur Wasserabscheidung (z.B. Dean-Stark-Apparatur) ausgestattet ist.
-
Katalysatorzugabe: Fügen Sie einen festen Supersäure-Katalysator (z.B. SO₄²⁻/Fe₂O₃) in einer Menge von 3-10 % der Gesamtmasse der Vormischung hinzu.
-
Reaktionsbedingungen:
-
Erhitzen Sie das Gemisch unter Rühren auf eine Temperatur im Bereich von 220-260 °C.
-
Führen Sie die Reaktion unter einer Stickstoffatmosphäre durch, um Oxidation zu verhindern.
-
Entfernen Sie das entstehende Wasser kontinuierlich über den Wasserabscheider.
-
Die typische Reaktionszeit beträgt 2-4 Stunden.[3]
-
-
Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion durch Messung der abgetrennten Wassermenge oder durch Analyse von Proben mittels GC.
-
Aufarbeitung:
-
Kühlen Sie das Reaktionsgemisch nach Abschluss der Reaktion ab.
-
Trennen Sie den festen Katalysator durch Filtration ab.
-
Reinigen Sie das Rohprodukt durch Vakuumdestillation, um nicht umgesetzte Ausgangsstoffe und eventuelle Nebenprodukte zu entfernen.
-
Visuelle Arbeitsabläufe und Entscheidungshilfen
Die folgenden Diagramme visualisieren den experimentellen Arbeitsablauf und eine logische Struktur zur Fehlerbehebung.
Abbildung 1: Experimenteller Arbeitsablauf für die enzymatische Synthese von Decyloleat.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute beim Scale-up.
References
- 1. Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling of Synthetic Decyl octadec-9-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Decyl octadec-9-enoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my synthetic this compound?
The synthesis of this compound, typically via Fischer esterification of oleic acid and decanol, can result in several types of impurities.[1][2][3] These can be broadly categorized as:
-
Unreacted Starting Materials: The most common impurities are residual oleic acid and decanol, especially if the esterification reaction does not proceed to completion.[4][5][6]
-
Reaction Byproducts:
-
Water: A primary byproduct of the esterification reaction.[1][2][7]
-
Didecyl ether: Can form as a side product from the self-condensation of decanol in the presence of a strong acid catalyst.[8]
-
Oxidation/Sulfonation Products: If using harsh conditions and catalysts like sulfuric acid at elevated temperatures, minor oxidation of the double bond in oleic acid or sulfonation may occur.[4]
-
-
Catalyst and Solvent Residues:
-
Contaminants from Starting Materials:
-
The purity of the initial oleic acid and decanol will influence the impurity profile of the final product. Technical grade starting materials may contain other fatty acids or alcohols.[6]
-
Phthalate Esters: These are common plasticizers and can sometimes be found as contaminants in cosmetic raw materials.[11][12]
-
Q2: I am seeing a lower than expected yield for my this compound synthesis. What are the possible causes and how can I troubleshoot this?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][7] Here are some common causes and troubleshooting steps:
-
Equilibrium Limitation: The reaction between oleic acid and decanol is an equilibrium process. To drive the reaction towards the formation of the ester, you can:
-
Use an excess of one reactant, typically the alcohol (decanol), to shift the equilibrium according to Le Chatelier's principle.[1][2] Molar ratios of oleic acid to alcohol of 1:1.3 or higher have been shown to improve conversion.[4][6]
-
Remove water as it is formed. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by using a dehydrating agent.[7]
-
-
Insufficient Catalyst: Ensure that an adequate amount of acid catalyst is used.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Consider increasing the reaction time or temperature. However, be aware that excessively high temperatures can lead to side reactions.[4][13]
-
Presence of Water: The presence of water in the starting materials or from atmospheric moisture can inhibit the forward reaction.[4] Ensure that all reactants and glassware are dry.
Q3: My final product has a persistent acidic smell. What is the likely cause and how can I remove it?
A persistent acidic smell is most likely due to the presence of unreacted oleic acid. To remove it, you can perform a post-synthesis purification:
-
Aqueous Wash: Wash the organic phase containing your product with a dilute basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove the residual carboxylic acid.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed to separate the non-polar ester from the more polar unreacted acid.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile compounds. It can be used to confirm the presence of this compound and to identify and quantify impurities like unreacted decanol and potential side products.[11][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or CAD) can be used to analyze less volatile impurities like unreacted oleic acid. A reversed-phase C18 column is commonly used for separating fatty acids and their esters.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively confirm the structure of the synthesized ester and can also be used to estimate the purity by comparing the integration of characteristic peaks of the product and impurities.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group (strong C=O stretch around 1740 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid starting material.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Synthesis and Analysis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity/Multiple Peaks in Chromatogram | Incomplete reaction | Increase reaction time, temperature, or use an excess of decanol. Ensure efficient water removal. |
| Inefficient purification | Repeat aqueous washes with a dilute base. Optimize column chromatography conditions (e.g., solvent gradient). | |
| Degradation of product | Avoid excessively high temperatures during synthesis and distillation. | |
| Peak Tailing in GC Analysis | Active sites in the GC inlet or column | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Co-elution of impurities | Optimize the GC temperature program (e.g., slower ramp rate). | |
| Poor Resolution in HPLC Analysis | Inappropriate mobile phase | Adjust the mobile phase composition (e.g., the ratio of organic solvent to water). |
| Unsuitable column | Ensure a C18 or similar non-polar stationary phase is being used. | |
| Product is Cloudy or Contains Water | Incomplete drying after aqueous workup | Ensure the organic phase is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general method for the analysis of this compound and potential volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a GC vial.
-
Dilute with a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole MS.[16]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[16]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal standard method or by area percent normalization, assuming similar response factors for structurally related compounds.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This protocol is suitable for the quantification of unreacted oleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% acetic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV detector at 205 nm (for the carboxylic acid group).
-
ELSD (if available) for universal detection of non-volatile compounds.
-
-
-
Data Analysis:
-
Create a calibration curve using standards of oleic acid at known concentrations.
-
Quantify the amount of unreacted oleic acid in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
Table 2: Typical Purity and Impurity Levels
| Analyte | Typical Purity/Level | Analytical Method | Reference |
| This compound (after purification) | >99% | GC | [4] |
| Unreacted Oleic Acid | Variable, depends on reaction conditions | HPLC, Titration | [6][17] |
| Phthalate Contaminants (in cosmetics) | Not detected to >60,000 µg/g | GC-MS, HPLC | [11][12] |
Visualizations
Caption: Workflow for synthesis and impurity profiling of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. medcraveonline.com [medcraveonline.com]
- 10. qacslab.com [qacslab.com]
- 11. mdpi.com [mdpi.com]
- 12. A survey of phthalate esters in consumer cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matec-conferences.org [matec-conferences.org]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. scielo.br [scielo.br]
Technical Support Center: Overcoming Phase Separation in Decyl Oleate Emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming phase separation in decyl oleate emulsions.
Frequently Asked Questions (FAQs)
1. What is phase separation in a decyl oleate emulsion and what does it look like?
Phase separation is the process where the two immiscible phases of the emulsion, the decyl oleate (oil phase) and the aqueous phase (water phase), separate into distinct layers over time. This indicates emulsion instability. Visually, you might observe:
-
Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion. This is often a precursor to coalescence.
-
Coalescence: The merging of smaller oil droplets into larger ones, leading to a visible oil layer.
-
Breaking: A complete and irreversible separation of the oil and water phases.
2. What are the primary causes of phase separation in my decyl oleate emulsion?
Phase separation in decyl oleate emulsions typically stems from one or more of the following factors:
-
Incorrect Emulsifier Selection: The type and concentration of the emulsifier are critical. An emulsifier with an inappropriate Hydrophilic-Lipophilic Balance (HLB) for decyl oleate will not effectively stabilize the oil droplets.
-
Insufficient Homogenization: If the oil phase is not broken down into sufficiently small and uniform droplets, they will coalesce and separate more readily.[1]
-
Inappropriate pH: The pH of the aqueous phase can affect the charge on the emulsifier and the oil droplets, influencing the repulsive forces that prevent coalescence.[2][3][4][5]
-
Presence of Electrolytes: Salts in the aqueous phase can disrupt the stability of the emulsion by altering the ionic strength and interacting with the emulsifier.[3][4]
-
Incorrect Temperature: Both during preparation and storage, temperature can impact the viscosity of the phases and the stability of the emulsifier film.[6]
-
Inadequate Viscosity of the Continuous Phase: A higher viscosity in the continuous (aqueous) phase can slow down the movement of oil droplets, hindering coalescence.
Troubleshooting Guides
Issue 1: Emulsion shows signs of creaming or coalescence shortly after preparation.
This is a common issue and often points to problems with the initial formulation or processing.
Troubleshooting Steps:
-
Verify Emulsifier HLB: Decyl oleate requires an HLB of approximately 11 for a stable oil-in-water (O/W) emulsion.[7][8] Ensure the selected emulsifier or blend of emulsifiers provides this HLB value.
-
Optimize Emulsifier Concentration: The concentration of the emulsifier is crucial. Too little will not adequately coat the oil droplets, while too much can lead to micelle formation and potential instability. Experiment with a range of concentrations.
-
Increase Homogenization Energy: Insufficient shear during homogenization results in large oil droplets that are prone to coalescence.[1][9][10] Increase the speed or duration of your homogenization process.
-
Check for Proper Heating: Ensure that both the oil and water phases are heated sufficiently, especially if using waxy components, to allow for proper emulsification before cooling.[11][12]
Issue 2: The emulsion is stable initially but separates after a few days or upon storage.
Delayed phase separation points to longer-term instability mechanisms.
Troubleshooting Steps:
-
Evaluate Long-Term Stability Mechanisms: Consider Ostwald ripening, where larger droplets grow at the expense of smaller ones. This can be mitigated by using a co-emulsifier or a lipid that is insoluble in the continuous phase.
-
Increase the Viscosity of the Continuous Phase: Adding a thickening agent or rheology modifier to the aqueous phase can significantly slow down the rate of creaming and coalescence.
-
Optimize Storage Conditions: Store the emulsion at a consistent, appropriate temperature. Temperature fluctuations can accelerate phase separation.
-
Evaluate the Impact of pH: Measure the pH of your emulsion. If it has drifted, it could be the cause of instability. Adjust and buffer the pH to a range that provides optimal stability for your specific emulsifier system.
Issue 3: The emulsion experiences phase inversion (e.g., from O/W to W/O).
Phase inversion can occur if the phase volume ratio is altered or if the emulsifier's properties change.
Troubleshooting Steps:
-
Check the Oil-to-Water Ratio: A high internal phase (oil) concentration can favor the formation of a water-in-oil emulsion. Ensure your phase volume ratio is appropriate for the desired emulsion type.
-
Re-evaluate Emulsifier Choice: The type of emulsifier can influence the emulsion type. Emulsifiers with low HLB values (3-6) favor W/O emulsions, while those with high HLB values (8-18) favor O/W emulsions.[13]
-
Monitor Temperature During Preparation: Temperature can affect the solubility of some non-ionic surfactants, potentially leading to phase inversion. Maintain consistent and controlled temperatures during emulsification.
Data Presentation
Table 1: Influence of Formulation and Process Parameters on Decyl Oleate Emulsion Stability
| Parameter | Effect on Stability | Recommended Range/Value for Decyl Oleate (O/W) | Troubleshooting Action |
| Emulsifier HLB | Critical for forming a stable emulsion. | Approximately 11[7][8] | Select an emulsifier or blend with an HLB value close to 11. |
| Emulsifier Concentration | Affects droplet coating and interfacial film strength. | Typically 1-10% of the oil phase weight. | Optimize concentration; too low leads to coalescence, too high can cause other issues. |
| Homogenizer Speed | Determines initial droplet size; smaller is generally more stable. | High shear is recommended. | Increase speed or duration to reduce droplet size. |
| pH of Aqueous Phase | Influences electrostatic repulsion between droplets. | System dependent; often neutral to slightly acidic. | Adjust and buffer the pH to the optimal range for your emulsifier. |
| Viscosity of Continuous Phase | Slows creaming and coalescence. | Application dependent. | Add a rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase. |
Experimental Protocols
Protocol 1: Preparation of a Stable Decyl Oleate Oil-in-Water (O/W) Emulsion
Materials:
-
Decyl Oleate (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
Emulsifier(s) with a combined HLB of ~11 (e.g., a blend of Sorbitan Stearate and Polysorbate 60)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Heating plate and magnetic stirrer
-
Beakers and graduated cylinders
Methodology:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. If using a blend of emulsifiers, add the hydrophilic emulsifier to this phase. Heat to 70-75°C while stirring.
-
Prepare the Oil Phase: In a separate beaker, combine the decyl oleate and any oil-soluble components. Add the lipophilic emulsifier to this phase. Heat to 70-75°C while stirring until all components are dissolved.
-
Combine the Phases: Slowly add the oil phase to the aqueous phase while mixing with a standard overhead or magnetic stirrer.
-
Homogenize: Immediately transfer the coarse emulsion to the high-shear homogenizer. Homogenize at a high speed for 3-5 minutes. The optimal time and speed will depend on the specific equipment and batch size.
-
Cool: Allow the emulsion to cool to room temperature while gently stirring.
-
Characterize: Evaluate the emulsion for droplet size, viscosity, and short-term stability.
Protocol 2: Accelerated Stability Testing
Purpose: To quickly assess the long-term stability of a decyl oleate emulsion.
Methodology:
-
Centrifugation: Place a sample of the emulsion in a centrifuge tube. Centrifuge at 3000-5000 rpm for 15-30 minutes. Observe for any signs of phase separation. A stable emulsion should show no separation.
-
Thermal Stress Test (Freeze-Thaw Cycles):
-
Place a sample of the emulsion at -10°C for 24 hours.
-
Allow the sample to thaw at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
After the cycles, visually inspect the emulsion for any changes in consistency, color, or for signs of phase separation.
-
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in decyl oleate emulsions.
References
- 1. hommak.com [hommak.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. avenalab.com [avenalab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. m.youtube.com [m.youtube.com]
- 13. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Impact of process parameters on Decyl oleate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of decyl oleate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of decyl oleate, providing potential causes and recommended solutions.
Enzymatic Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Enzyme: The lipase may have denatured due to improper storage or high reaction temperatures. | - Ensure the enzyme is stored according to the manufacturer's instructions. - Verify that the reaction temperature is within the optimal range for the specific lipase being used (e.g., around 45°C for many common lipases).[1][2] - Test the enzyme activity using a standard assay. |
| Insufficient Water Activity: While excess water is detrimental, a certain amount is necessary for enzyme activity. | - Ensure the reaction medium is not completely anhydrous. The optimal water content is often below 0.5%.[3] | |
| Substrate Inhibition: High concentrations of either oleic acid or decanol can inhibit enzyme activity. | - Optimize the molar ratio of the substrates. A 1:2 molar ratio of oleic acid to decanol has been shown to be effective in some systems.[1] - Consider a stepwise addition of the alcohol. | |
| Mass Transfer Limitations: Inadequate mixing can prevent the substrates from accessing the active sites of the immobilized enzyme. | - Increase the agitation speed. For ultrasound-assisted synthesis, an optimal agitation of 200 rpm has been reported.[4] Be aware that excessively high agitation speeds can sometimes lead to enzyme deactivation.[4] | |
| Slow Reaction Rate | Suboptimal Temperature: The reaction temperature is outside the optimal range for the enzyme. | - Adjust the temperature to the optimal value for the specific lipase. For example, Novozym 435 has an optimal temperature of around 45°C for this reaction.[2] |
| Low Enzyme Concentration: The amount of enzyme is insufficient to catalyze the reaction at a desirable rate. | - Increase the enzyme loading. Optimal concentrations can range from 1.8% to 2.5% (w/w) depending on the specific enzyme and reaction conditions.[1][2] | |
| Decreased Yield Upon Scale-Up | Inefficient Mixing: Agitation that was sufficient for a small-scale reaction may not be adequate for a larger volume. | - Re-optimize the agitation speed and impeller design for the larger reactor to ensure proper mixing. |
| Temperature Gradients: In larger vessels, it can be more difficult to maintain a uniform temperature throughout the reaction mixture. | - Use a reactor with a jacketed heating system and ensure efficient stirring to minimize temperature gradients. |
Chemical Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | Inactive Catalyst: The acid catalyst may be of poor quality or deactivated. | - Use a fresh, high-purity catalyst. Solid super acids or stannous chloride are effective options.[5] - Ensure the catalyst is not unduly diluted by byproducts like water. |
| Presence of Water: Water, a byproduct of the esterification, can shift the equilibrium back towards the reactants.[6] | - Use a Dean-Stark trap or molecular sieves to remove water as it is formed.[4] - Conduct the reaction under vacuum to facilitate water removal.[5] | |
| Suboptimal Temperature or Reaction Time: The reaction may not have reached completion. | - Optimize the reaction temperature and time. Temperatures can range from 160-280°C with reaction times of 2-12 hours depending on the catalyst and scale.[5] | |
| Formation of Side Products (e.g., ethers) | High Reaction Temperature and Strong Acid Catalyst: These conditions can promote the dehydration of decanol to form di-decyl ether. | - Use a milder acid catalyst, such as p-toluenesulfonic acid, or a Lewis acid like stannous chloride.[5] - Lower the reaction temperature, though this may require a longer reaction time to achieve high conversion. |
| Darkening of Reaction Mixture | Oxidation or Degradation: High temperatures can lead to the oxidation of oleic acid or other components. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen).[5] - Ensure the starting materials are of high purity and free from pro-oxidant contaminants. |
| Difficulty in Product Purification | Incomplete Catalyst Removal: Residual acid catalyst can contaminate the final product. | - After the reaction, wash the crude product with a mild base (e.g., sodium bicarbonate solution) followed by water to neutralize and remove the acid catalyst.[7] |
| Emulsion Formation During Washing: The presence of unreacted fatty acids can lead to the formation of emulsions during aqueous workup. | - Ensure the reaction has gone to completion to minimize the amount of free oleic acid. - Use a brine wash (saturated NaCl solution) to help break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters that influence the enzymatic synthesis of decyl oleate?
A1: The primary parameters include reaction temperature, the molar ratio of oleic acid to decanol, enzyme concentration, and reaction time. For instance, an optimal yield of 97.14% was achieved with a 1:2 molar ratio of oleic acid to decanol, 1.8% (w/w) enzyme loading, at 45°C for 25 minutes using ultrasound irradiation.[1]
Q2: What is a suitable catalyst for the chemical synthesis of decyl oleate?
A2: Solid super acids (e.g., sulfated zirconia) and stannous chloride are effective catalysts for the chemical synthesis of decyl oleate.[5] p-Toluenesulfonic acid is also a commonly used acid catalyst for esterification reactions.
Q3: How can I monitor the progress of the decyl oleate synthesis reaction?
A3: The reaction progress can be monitored by measuring the decrease in the acid value of the reaction mixture over time. This is typically done by titrating a sample of the reaction mixture with a standardized solution of potassium hydroxide (KOH).[4]
Q4: What are the expected FT-IR and 1H NMR spectral features of decyl oleate?
A4: In the FT-IR spectrum, the formation of decyl oleate is confirmed by the appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹. In the 1H NMR spectrum, a characteristic triplet signal around 4.05 ppm corresponds to the -CH₂- protons of the decyl group attached to the ester oxygen.
Q5: What are common side products in the chemical synthesis of decyl oleate and how can they be minimized?
A5: A common side product is di-decyl ether, which can form via the acid-catalyzed dehydration of two decanol molecules. This can be minimized by using a milder acid catalyst and controlling the reaction temperature to avoid excessively high temperatures.[8]
Quantitative Data Summary
The following tables summarize the impact of various process parameters on the synthesis of decyl oleate from different studies.
Table 1: Enzymatic Synthesis of Decyl Oleate
| Parameter | Optimal Value | Catalyst/Method | Reported Yield/Conversion | Reference |
| Molar Ratio (Oleic Acid:Decanol) | 1:2 | Fermase CALB™ 10000 (Ultrasound) | 97.14% | [1] |
| 1:1 | Novozym 435 | 96.53% | [2] | |
| Temperature | 45°C | Fermase CALB™ 10000 (Ultrasound) | 97.14% | [1] |
| 45°C | Novozym 435 | 96.53% | [2] | |
| Enzyme Loading | 1.8% (w/w) | Fermase CALB™ 10000 (Ultrasound) | 97.14% | [1] |
| 2.5% | Novozym 435 | 96.53% | [2] | |
| Reaction Time | 25 minutes | Fermase CALB™ 10000 (Ultrasound) | 97.14% | [1] |
| 60 minutes | Novozym 435 | 96.53% | [2] |
Table 2: Chemical Synthesis of Decyl Oleate
| Parameter | Range/Value | Catalyst | Reported Outcome | Reference |
| Molar Ratio (Oleic Acid:Decanol) | 1.1:1 to 2.1:1 (mass ratio) | Solid Super Acid or SnCl₂ | High yield and purity | [5] |
| Temperature | 220-260°C | Solid Super Acid or SnCl₂ | High yield and purity | [5] |
| Catalyst Loading | 3-10% of premix | Solid Super Acid or SnCl₂ | High yield and purity | [5] |
| Reaction Time | 2-4 hours | Solid Super Acid or SnCl₂ | High yield and purity | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Decyl Oleate using Ultrasound
Materials:
-
Oleic Acid
-
Decanol
-
Immobilized Lipase (e.g., Fermase CALB™ 10000)
-
Molecular sieves (optional, for water removal)[4]
-
Ethanol (for quenching the reaction)
-
0.01N Alcoholic Potassium Hydroxide (KOH) solution
-
Phenolphthalein indicator
Procedure:
-
In a glass reactor, combine oleic acid and decanol in a 1:2 molar ratio.
-
Add the immobilized lipase to the mixture. The enzyme loading should be optimized, with a starting point of 1.8% (w/w of total reactants).[1]
-
If using, add molecular sieves to the reaction mixture.
-
Place the reactor in an ultrasonic bath equipped with temperature control and a magnetic stirrer.
-
Set the temperature to 45°C and the agitation speed to 200 rpm.[1]
-
Apply ultrasound at a frequency of 22 kHz and a power of 50 W with a 50% duty cycle.[1]
-
Monitor the reaction progress by taking small aliquots at regular intervals and determining the acid value by titration with 0.01N alcoholic KOH using phenolphthalein as an indicator.[4]
-
The reaction is considered complete when the acid value stabilizes.
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed and stored for reuse.[4]
Protocol 2: Chemical Synthesis of Decyl Oleate
Materials:
-
Oleic Acid
-
Decanol
-
Acid Catalyst (e.g., p-Toluenesulfonic acid or Stannous Chloride)
-
Toluene (if using a Dean-Stark trap)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if removing water azeotropically).
-
To the flask, add oleic acid and decanol in a desired molar ratio (e.g., 1:1.2, with a slight excess of the alcohol).
-
Add the acid catalyst (e.g., 1-5 mol% relative to the oleic acid).
-
If using a Dean-Stark trap, add toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent and pressure but is typically in the range of 110-140°C for toluene.
-
Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by analyzing aliquots using titration or FT-IR.
-
Once the theoretical amount of water has been collected or the reaction has gone to completion, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the crude product with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove any remaining solvent under reduced pressure to obtain the crude decyl oleate.
-
Further purification can be achieved by vacuum distillation if necessary.
Visualizations
References
- 1. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. echemi.com [echemi.com]
Technical Support Center: Catalyst Deactivation in Decyl Octadec-9-enoate Synthesis
Welcome to the technical support center for troubleshooting catalyst deactivation during the synthesis of decyl octadec-9-enoate (decyl oleate). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during this esterification reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield of this compound is lower than expected. Could catalyst deactivation be the cause?
A1: Yes, a lower than expected yield is a primary indicator of catalyst deactivation. Other signs include a significant increase in reaction time to achieve the same conversion rate compared to previous experiments. If you are reusing a heterogeneous catalyst, a gradual decrease in yield with each successive run is a strong indication of deactivation.
Q2: What are the most common causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation in this compound synthesis, which is a Fischer esterification reaction, can be broadly categorized into chemical, thermal, and mechanical mechanisms.[1] The most common causes include:
-
Poisoning: Impurities in the reactants (technical grade oleic acid or decyl alcohol) can bind to the active sites of the catalyst, rendering them inactive.[2] Common poisons include sulfur compounds, and even residual metals from previous processing steps.[3]
-
Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface and block pores, preventing reactants from reaching the active sites. This is also referred to as "coking".[4]
-
Leaching: The active components of a heterogeneous catalyst can dissolve into the reaction mixture, leading to a permanent loss of activity.[5][6] This is a common issue in liquid-phase reactions.[5]
-
Water Inhibition: Water, a byproduct of the esterification reaction, can adsorb onto the active sites of solid acid catalysts, inhibiting their activity.[7][8] The presence of water can significantly decrease the rate of esterification.[7][8][9]
Q3: How can I determine if my catalyst has been deactivated?
A3: To test for catalyst deactivation, you can perform a controlled experiment comparing the performance of the suspected catalyst with a fresh batch under identical conditions. A significant drop in the conversion of oleic acid for the used catalyst indicates deactivation. For a more detailed analysis, techniques like BET surface area analysis can reveal fouling or thermal degradation, while elemental analysis of the catalyst can identify poisoning.[1]
Q4: I am using a heterogeneous solid acid catalyst and observe a decline in performance after a few cycles. What is the likely cause and how can I regenerate it?
A4: A decline in performance after several cycles is common with solid acid catalysts and is often due to a combination of fouling by organic residues and poisoning by adsorbed water.[7][8] Regeneration procedures aim to remove these contaminants and restore the catalyst's activity. A general regeneration protocol is provided in the "Experimental Protocols" section below.
Q5: Can the presence of water in my reactants affect catalyst performance?
A5: Absolutely. Water has a detrimental effect on many acid catalysts used for esterification. For solid acid catalysts like Amberlyst-15, water can directly poison the acid sites, leading to a more rapid decrease in activity compared to homogeneous catalysts like sulfuric acid.[7][9] It is crucial to use dry reactants and consider methods for water removal during the reaction, such as a Dean-Stark trap, to drive the equilibrium towards product formation and maintain catalyst activity.[10]
Q6: What is catalyst leaching and how can I detect it?
A6: Leaching is the loss of active species from a solid catalyst into the liquid reaction medium.[5][6] This not only deactivates the catalyst but can also contaminate your product. A simple method to test for leaching is the hot filtration test.[11] In this test, the solid catalyst is filtered from the reaction mixture at around 50% conversion. If the reaction continues to proceed in the filtrate, it indicates that active species have leached from the catalyst.[11] For a quantitative analysis, the filtrate can be analyzed for the presence of the catalyst's metallic components using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[11]
Q7: What impurities in technical-grade oleic acid or decyl alcohol could be poisoning my catalyst?
A7: Technical-grade oleic acid may contain other fatty acids such as stearic or linoleic acid.[4] While these are unlikely to be strong poisons, other potential impurities from the manufacturing process, such as residual metals or sulfur compounds, can act as catalyst poisons.[3] Additionally, some commercial fatty acids may contain antioxidants like butylated hydroxytoluene (BHT), which could potentially interact with the catalyst's active sites.[12][13] It is recommended to use high-purity reactants when catalyst stability is critical.
Data on Catalyst Reusability in Oleic Acid Esterification
The following table summarizes the performance of various solid acid catalysts in the esterification of oleic acid over multiple reaction cycles, providing an indication of their stability and resistance to deactivation.
| Catalyst | Reactants | Reaction Conditions | Initial Conversion/Yield | Conversion/Yield after Multiple Cycles | Reference |
| Amberlyst-15 | Oleic Acid, Methanol | 60°C | >95% | >80% after 2 cycles (with ultrasound) | [14] |
| CaO | Jatropha curcas oil, Methanol | 70°C, 12:1 methanol:oil ratio, 3.5h | >95% | >90% after 7 cycles | [15] |
| Al-SBA-15(19) | Oleic Acid, Methanol | 150°C, 30:1 methanol:oleic acid ratio, 2h | ~93% | Not specified | [16] |
| DBSA | Oleic Acid, Cetyl Alcohol | 40°C, 1.3:1 oleic acid:alcohol ratio, 4h | 93.6% | Not specified | [2] |
Experimental Protocols
Protocol for Testing Catalyst Activity
This protocol provides a general method for assessing the activity of a solid acid catalyst in this compound synthesis.
-
Reactor Setup:
-
Place a known quantity of oleic acid (e.g., 10 mmol) and decyl alcohol (e.g., 12 mmol, slight excess) into a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer.
-
Add a known mass of the solid acid catalyst (e.g., 5 wt% of the oleic acid).
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 120-140°C) with vigorous stirring.
-
Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis.
-
-
Analysis:
-
Analyze the aliquots by gas chromatography (GC) or by titration to determine the conversion of oleic acid. The acid value can be determined by titration with a standardized solution of KOH.[17]
-
-
Data Interpretation:
-
Plot the conversion of oleic acid as a function of time. A slower rate of conversion compared to a fresh catalyst under identical conditions indicates deactivation.
-
Protocol for Regeneration of a Solid Acid Catalyst
This protocol is a general guideline for regenerating a solid acid catalyst that has been deactivated by fouling or water poisoning.
-
Catalyst Recovery:
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
-
Washing:
-
Wash the recovered catalyst with a solvent such as ethanol or methanol to remove any adsorbed organic species.[1] This can be done by suspending the catalyst in the solvent and stirring for a period, followed by filtration. Repeat this step 2-3 times.
-
For more stubborn organic fouling, a calcination step (heating in air at high temperatures) may be necessary, but the temperature should be carefully chosen to avoid thermal degradation of the catalyst.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 50-100°C) for several hours to remove the washing solvent and any adsorbed water.[1]
-
-
Activity Testing:
-
Test the activity of the regenerated catalyst using the protocol described above to determine the effectiveness of the regeneration process.
-
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow for catalyst deactivation and the relationships between the causes and potential solutions.
Caption: A flowchart for troubleshooting reduced reaction performance.
Caption: Relationship between causes of deactivation and solutions.
References
- 1. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oleic acid technical grade, 90 112-80-1 [sigmaaldrich.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Effects of water on the esterification of free fatty acids by acid catalysts [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of water on the esterification of free fatty acids by acid catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. researchgate.net [researchgate.net]
- 14. Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. digital.csic.es [digital.csic.es]
Stability issues of Decyl oleate under different pH and temperature
Technical Support Center: Stability of Decyl Oleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of decyl oleate under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for decyl oleate?
A1: The two primary degradation pathways for decyl oleate are hydrolysis and oxidation.
-
Hydrolysis: As an ester, decyl oleate can be hydrolyzed to decyl alcohol and oleic acid. This reaction is catalyzed by both acids and bases and is also influenced by temperature.
-
Oxidation: The oleic acid moiety of decyl oleate contains a double bond, which is susceptible to oxidation. Autoxidation can be initiated by heat, light, and the presence of metal ions, leading to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones.[1]
Q2: How do pH and temperature affect the stability of decyl oleate?
A2: Both pH and temperature significantly impact the stability of decyl oleate.
-
pH: The rate of hydrolysis of the ester bond is highly dependent on pH. The reaction is slowest in the neutral pH range (around pH 5-7) and is accelerated under both acidic and alkaline conditions.[2][3]
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[4][5] Increased temperature can lead to a significant increase in the formation of degradation products.[4] For instance, the thermal decomposition of similar unsaturated esters becomes more pronounced at temperatures above 250°C.[5]
Q3: What are the expected degradation products of decyl oleate under different conditions?
A3: The degradation products will vary depending on the conditions:
-
Acidic/Basic Hydrolysis: The primary products are decyl alcohol and oleic acid.
-
Oxidation: Initial products are hydroperoxides. These are unstable and can decompose to form a complex mixture of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids.[1]
-
High-Temperature Thermal Degradation: In an inert atmosphere, high temperatures can lead to isomerization of the double bond (from cis to trans) and cleavage of the molecule, resulting in a variety of smaller hydrocarbon molecules.[6] In the presence of oxygen, thermal oxidation will occur, leading to the products mentioned above.
Q4: How can I minimize the degradation of decyl oleate during my experiments and storage?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your formulation in the neutral range (pH 5-7) where the hydrolysis rate is at a minimum.[2][3]
-
Temperature Control: Store decyl oleate and formulations containing it at low temperatures. Avoid excessive heat during processing.
-
Inert Atmosphere: To prevent oxidation, handle and store decyl oleate under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store in containers that protect from light to minimize photo-oxidation.
-
Antioxidants: Consider the addition of antioxidants to your formulation to inhibit autoxidation.
-
Chelating Agents: The use of chelating agents can help to sequester metal ions that can catalyze oxidation.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Change in pH of the formulation over time. | Hydrolysis of decyl oleate to oleic acid, which is acidic. | 1. Verify the initial pH of your formulation.2. Monitor the pH over time under your storage conditions.3. If a pH drop is observed, it is likely due to hydrolysis. Consider adjusting the initial pH to the higher end of the stable range or using a stronger buffering system.4. Analyze for the presence of oleic acid and decyl alcohol. |
| Development of an off-odor or change in color. | Oxidation of the oleic acid moiety. | 1. This is a strong indicator of oxidation.[1]2. Protect the formulation from light and oxygen.3. Consider adding an appropriate antioxidant.4. Analyze for peroxide value and secondary oxidation products. |
| Phase separation or changes in emulsion stability. | Hydrolysis of decyl oleate can lead to the formation of more polar degradation products (decyl alcohol and oleic acid), which can alter the emulsification properties of the formulation. | 1. Assess the physical stability of your formulation over time.2. If phase separation occurs, analyze for the presence of hydrolysis products.3. Re-evaluate your emulsifier system to ensure it can accommodate any potential degradation products. |
| Inconsistent experimental results. | Degradation of decyl oleate leading to a change in its physical and chemical properties. | 1. Ensure consistent storage and handling procedures for decyl oleate and your formulations.2. Perform stability studies under your experimental conditions to understand the degradation profile.3. Use fresh batches of decyl oleate for critical experiments. |
Quantitative Data on Stability
Table 1: Effect of pH on the Hydrolysis Rate of Decyl Oleate at 25°C (Hypothetical Data)
| pH | Apparent First-Order Rate Constant (kobs, s-1) | Half-life (t1/2) |
| 3 | 5.0 x 10-8 | ~ 160 days |
| 5 | 1.0 x 10-9 | ~ 22 years |
| 7 | 2.5 x 10-9 | ~ 8.8 years |
| 9 | 6.0 x 10-8 | ~ 134 days |
| 11 | 4.0 x 10-7 | ~ 20 days |
Table 2: Effect of Temperature on the Degradation Rate of Decyl Oleate at pH 7 (Hypothetical Data)
| Temperature (°C) | Apparent First-Order Rate Constant (kobs, s-1) | Half-life (t1/2) |
| 4 | 5.0 x 10-10 | ~ 44 years |
| 25 | 2.5 x 10-9 | ~ 8.8 years |
| 40 | 1.5 x 10-8 | ~ 1.5 years |
| 60 | 1.0 x 10-7 | ~ 80 days |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate
This protocol outlines a method to determine the rate of hydrolysis of decyl oleate at a given pH and temperature.
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Disperse a known concentration of decyl oleate in each buffer solution. An organic co-solvent may be necessary to aid dissolution, but its concentration should be kept to a minimum.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquots, for example, by neutralizing the pH and/or rapidly cooling the sample.
-
Extraction: Extract the remaining decyl oleate and any degradation products using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the extracts using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of decyl oleate remaining.
-
Data Analysis: Plot the natural logarithm of the decyl oleate concentration versus time. The slope of the resulting line will be the negative of the apparent first-order rate constant (kobs).
Protocol 2: Assessment of Oxidative Stability
This protocol describes a method to assess the oxidative stability of decyl oleate.
-
Sample Preparation: Place a known amount of decyl oleate into several vials.
-
Stress Conditions: Expose the samples to pro-oxidative conditions, such as elevated temperature (e.g., 60°C) and/or UV light, in the presence of air.
-
Sampling: At regular intervals, remove a vial for analysis.
-
Peroxide Value (PV) Determination: Determine the peroxide value of the sample using a standard iodometric titration method. An increase in PV indicates the formation of hydroperoxides, the primary oxidation products.
-
Secondary Oxidation Products: Analyze for secondary oxidation products (e.g., aldehydes) using methods such as HPLC with a derivatizing agent or GC-MS.
-
Data Analysis: Plot the peroxide value and the concentration of secondary oxidation products as a function of time to evaluate the rate of oxidation.
Visualizations
Caption: Hydrolysis pathway of decyl oleate.
Caption: Workflow for determining hydrolysis rate.
Caption: Factors influencing decyl oleate stability.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Temperature on the Composition of a Synthetic Hydrocarbon Aviation Lubricating Oil [mdpi.com]
- 6. Thermal degradation and isomerisation kinetics of triolein studied by infrared spectrometry and GC-MS combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Decyl Oleate Impurity Detection
Welcome to the Technical Support Center for the analysis of Decyl Oleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of impurities in Decyl Oleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in Decyl Oleate?
A1: The most common impurity in Decyl Oleate is residual Oleic Acid from the esterification process.[1][2] Other potential impurities can include unreacted decyl alcohol, isomers of Decyl Oleate, and degradation products formed through oxidation, such as hydroperoxides, aldehydes, and ketones.[1] The presence of these impurities can affect the quality, stability, and safety of the final product.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in Decyl Oleate?
A2: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a widely used technique for analyzing fatty acids and their esters.[3][4] High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is also a powerful tool, particularly for non-volatile impurities or those that may degrade at high temperatures.[5][6] For structural elucidation of unknown impurities, hyphenated techniques like GC-Mass Spectrometry (GC-MS) and LC-MS are invaluable.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for both qualitative and quantitative analysis of impurities without the need for chromatographic separation.[9][10]
Q3: What are the regulatory guidelines for impurity profiling in cosmetic and pharmaceutical ingredients?
A3: Regulatory bodies like the FDA and international standards such as ISO 22176 provide guidelines for good manufacturing practices (GMP) and the validation of analytical methods for cosmetic products.[11][12][13] For pharmaceutical applications, guidelines from the International Council for Harmonisation (ICH), such as ICH Q2 for analytical method validation, are critical.[11] These guidelines outline the requirements for specificity, precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ).
Troubleshooting Guides
Gas Chromatography (GC-FID) Analysis
Problem: Peak Tailing for Decyl Oleate or Impurity Peaks
-
Possible Cause 1: Active Sites in the Inlet or Column. High molecular weight esters and free fatty acids can interact with active silanol groups in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, bonded capillary column. Consider derivatizing the sample to convert polar fatty acids into less polar esters, though this adds a sample preparation step.
-
-
Possible Cause 2: Improper Flow Rate. An incorrect carrier gas flow rate can lead to poor peak shape.
-
Solution: Optimize the carrier gas flow rate for the specific column dimensions and analysis temperature.
-
-
Possible Cause 3: Column Contamination. Accumulation of non-volatile residues on the column can lead to peak distortion.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column or replace it.
-
Problem: Ghost Peaks in the Chromatogram
-
Possible Cause 1: Carryover from Previous Injections. Decyl oleate is a high-boiling point compound and can be retained in the injection port or at the head of the column.
-
Solution: Implement a thorough wash sequence for the syringe and a high-temperature bakeout of the inlet and column between runs.
-
-
Possible Cause 2: Septum Bleed. Particles from a degrading septum can enter the inlet and cause spurious peaks.[14]
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[14]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor Resolution Between Decyl Oleate and Impurities
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The polarity of the mobile phase may not be optimal for separating structurally similar compounds.
-
Solution: Adjust the mobile phase composition. For reversed-phase HPLC, this may involve changing the ratio of organic solvent (e.g., acetonitrile, methanol) to water or adding a small amount of an acid (e.g., acetic acid) to improve the peak shape of acidic impurities like oleic acid.[15]
-
-
Possible Cause 2: Unsuitable Column. The column chemistry may not be providing sufficient selectivity.
-
Solution: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation.
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the injection volume or dilute the sample.[16]
-
Problem: Baseline Drift or Noise
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in the solvents can lead to an unstable baseline, especially during gradient elution.[17]
-
Possible Cause 2: Detector Fluctuation. The detector lamp may be failing, or the flow cell could be contaminated.[18]
-
Solution: Check the detector lamp's energy output and replace it if necessary. Flush the flow cell with a strong, appropriate solvent to remove any adsorbed material.[18]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of impurities in oleic acid, a common impurity in Decyl Oleate. These values can serve as a reference for method development and validation.
Table 1: HPLC-CAD Method for Fatty Acid Analysis [5][6]
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Oleic Acid | >0.999 | 0.006 - 0.1 | 0.032 - 0.22 | 96.5 - 103.6 |
| Linoleic Acid | >0.999 | 0.006 - 0.1 | 0.032 - 0.22 | 96.5 - 103.6 |
| Palmitic Acid | >0.999 | 0.006 - 0.1 | 0.032 - 0.22 | 96.5 - 103.6 |
| Stearic Acid | >0.999 | 0.006 - 0.1 | 0.032 - 0.22 | 96.5 - 103.6 |
Table 2: GC-FID Method Validation for Oleic Acid and Related Fatty Acids [19]
| Parameter | Oleic Acid | Palmitic Acid | Stearic Acid | Linoleic Acid |
| Linearity (r²) | 0.9999 | 0.9998 | 0.9998 | 0.9999 |
| LOD (µg/mL) | 0.05 | 0.03 | 0.04 | 0.04 |
| LOQ (µg/mL) | 0.15 | 0.10 | 0.12 | 0.12 |
| Precision (RSD%) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
| Accuracy (%) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
Experimental Protocols
Protocol 1: GC-FID Analysis of Decyl Oleate Impurities
This method is adapted from a validated procedure for the analysis of oleic acid and related fatty acids.[19]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the Decyl Oleate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as isopropanol or a mixture of chloroform and methanol.
-
-
GC-FID Conditions:
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[19]
-
Carrier Gas: Helium at a constant flow rate of approximately 2 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes.
-
-
Detector: FID at 260°C.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify impurities by comparing their retention times with those of known standards (e.g., oleic acid, decyl alcohol).
-
Quantify impurities using an external standard calibration or area percent normalization, depending on the validation requirements.
-
Protocol 2: HPLC-UV/CAD Analysis of Decyl Oleate Impurities
This method is based on a direct analysis approach for fatty acids.[5]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Decyl Oleate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 70% acetonitrile and increase to 100% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV detector at 205 nm for unsaturated impurities.
-
Charged Aerosol Detector (CAD) for universal detection of non-volatile impurities.
-
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Identify and quantify impurities by comparing with reference standards.
-
Visualizations
Caption: Workflow for GC-FID analysis of Decyl Oleate impurities.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. pharmacompass.com [pharmacompass.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
- 10. psecommunity.org [psecommunity.org]
- 11. filab.fr [filab.fr]
- 12. labofine.com [labofine.com]
- 13. Methods for Cosmetics and Pharma - www.impactanalytical.com [impactanalytical.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rheological Properties of Decyl Oleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the rheological properties of formulations containing Decyl Oleate.
Troubleshooting Guide
This section addresses common issues encountered during the formulation process in a question-and-answer format.
Q1: My cream/lotion containing Decyl Oleate is too thin and lacks viscosity. How can I thicken it?
A1: Decyl Oleate is an emollient with a characteristically low viscosity, which contributes to a light, non-greasy skin feel.[1][2] If your formulation is too fluid, consider the following approaches:
-
Incorporate Fatty Alcohols/Acids: Adding fatty alcohols such as Cetyl or Cetearyl Alcohol, or Stearic Acid can significantly increase the viscosity of an emulsion. Start with additions of 0.5-2% and observe the effect on texture. Be aware that this may also impart a heavier, creamier feel to the product.
-
Utilize Water-Phase Gelling Agents: To increase viscosity without adding a heavy feel, introduce a gelling agent to the water phase. Options like sclerotium gum or siligel™ at concentrations of 0.5%-1.5% can be effective.[3]
-
Combine Thickeners: For maximum efficiency with minimal material, use a combination of thickeners that work through different mechanisms. For instance, pairing a swellable polymer with a soluble polymer, or a clay with either a swellable or soluble polymer can be highly effective.[4]
-
Leverage Lamellar Gel Networks: If using a lamellar gel network-based formulation, ensure that any salts are added after emulsification to achieve maximum viscosity and stability.[4]
Q2: My formulation with Decyl Oleate feels greasy and heavy, even though Decyl Oleate is known for its light feel. What could be the cause?
A2: While Decyl Oleate itself provides a non-greasy feel, other components in your formulation can contribute to a heavy or greasy sensation.[1][2] Consider these factors:
-
High Concentrations of Other Oils and Emollients: An excess of other heavy oils or emollients in the formulation can mask the lightweight properties of Decyl Oleate. Review the overall composition of your oil phase and consider reducing the concentration of heavier components.
-
Improper Emulsification: If the emulsion is not stable or properly formed, it can lead to a less desirable skin feel. Ensure your emulsification process is optimized for the specific ingredients and their concentrations.
-
Interaction with Thickeners: Certain thickeners, especially at high concentrations, can contribute to a feeling of drag or heaviness. Evaluate the type and concentration of your rheology modifier.
Q3: The spreadability of my cream is poor. It feels stiff and is difficult to apply. How can I improve it?
A3: Poor spreadability is often linked to high viscosity and yield stress. To improve the application properties of your formulation, consider the following:
-
Optimize Rheology Modifiers: The choice and concentration of your rheology modifier are critical. Some thickeners, like carbomers and acrylate copolymers, can sometimes make oil-in-water emulsions difficult to pick up and spread due to their salt sensitivity. Adding a small amount (0.1-0.2%) of xanthan gum can significantly improve pickup and spreadability.[4]
-
Adjust the Oil Phase: The concentration and type of oils in your formulation influence its spreadability. While increasing the oil content can sometimes enhance the viscoelasticity of an emulsion, finding the right balance is key.[5]
-
Evaluate Particle Size: In emulsions, smaller droplet sizes can sometimes lead to a stiffer product. Analyze the particle size of your emulsion and adjust your homogenization process if necessary.
Q4: My emulsion is showing signs of instability (e.g., phase separation, creaming). Can Decyl Oleate be a contributing factor?
A4: Decyl Oleate is generally compatible with many cosmetic ingredients and can be used to form stable emulsions.[1] However, instability can arise from various factors within the overall formulation:
-
Inadequate Emulsifier System: The choice and concentration of your emulsifier(s) are paramount for long-term stability. Ensure your emulsifier system is appropriate for the oil and water content of your formulation.
-
Improper Thickener Combination: Using combinations of thickeners can enhance stability. For thin, sprayable emulsions, consider combinations that provide a high yield value, such as magnesium aluminum silicate with xanthan gum.[4]
-
Processing Parameters: Over-shearing a water-in-oil emulsion can lead to a decrease in viscosity over time.[4] Conversely, insufficient homogenization can result in a coarse emulsion that is prone to separation.
-
Freeze-Thaw Instability: For water-in-oil emulsions, adding low levels of soluble or water-swellable polymers to the water phase can improve their stability during freeze-thaw cycles.[4]
Frequently Asked Questions (FAQs)
Q: What is the primary role of Decyl Oleate in a formulation's rheology?
A: Decyl Oleate is a lightweight emollient with low viscosity.[1] Its primary contribution to rheology is to provide a smooth, non-greasy feel and enhance the spreadability of the final product.[1] It helps to reduce the tackiness of heavier oils in a formulation.[2]
Q: Does the concentration of Decyl Oleate significantly impact the viscosity of an emulsion?
A: While Decyl Oleate itself has low viscosity, increasing its concentration within the oil phase of an emulsion can have a modest impact on the overall viscosity. However, the primary drivers of viscosity in most cream and lotion formulations are the thickeners, fatty alcohols, and the structure of the emulsion itself.
Q: How does Decyl Oleate affect the sensory properties of a formulation?
A: Decyl Oleate is known for imparting a light, non-oily, and velvety feel to the skin.[2] It improves the texture and sensory experience of skincare products, making them more pleasant to apply.
Data Presentation
Table 1: Sensory Profile of Decyl Oleate in a Cream Base
| Sensory Attribute | Performance Score (1-10) | Observations |
| Shining | Moderate | Similar to Oleyl Erucate.[6] |
| Dryness | Good | Contributes to a non-greasy after-feel.[6] |
| Softness | Good | Imparts a soft skin feel.[6] |
| Stickiness | Low | Similar to other common esters.[6] |
| Velvetiness | Good | Provides a smooth, velvety texture.[6] |
Note: Data is based on a study where 5% of the emollient was used in a standard cream base. A higher score indicates a better performance for that attribute.
Experimental Protocols
Viscosity Measurement
Objective: To determine the flow behavior of the formulation under varying shear rates.
Methodology:
-
Instrument: Use a rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone and plate, parallel plate).
-
Sample Preparation: Carefully load the sample onto the lower plate, ensuring no air bubbles are trapped.
-
Test Parameters:
-
Temperature: Set the temperature to reflect product storage or use conditions (e.g., 25°C).
-
Shear Rate Range: Perform a shear rate sweep from a low rate (e.g., 0.1 s⁻¹) to a high rate (e.g., 100 s⁻¹) and back down to assess for thixotropy.
-
-
Data Analysis: Plot viscosity as a function of shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior, which is common for creams and lotions.
Yield Stress Measurement
Objective: To determine the minimum stress required to initiate flow, which correlates with product pickup and initial feel.
Methodology:
-
Instrument: A controlled-stress rheometer is ideal for this measurement.
-
Sample Preparation: Load the sample as for viscosity measurement.
-
Test Parameters:
-
Temperature: Maintain a constant temperature (e.g., 25°C).
-
Stress Sweep: Apply a gradually increasing stress to the sample and monitor the resulting strain or deformation.
-
-
Data Analysis: The yield stress is the point at which the material transitions from elastic (solid-like) to viscous (liquid-like) behavior. This can be determined from the stress-strain curve.
Spreadability Testing
Objective: To quantify the ease with which a formulation spreads on a surface.
Methodology:
-
Parallel Plate Method:
-
Place a known volume of the sample on the center of a glass plate.
-
Place a second glass plate of a known weight on top of the sample.
-
Measure the diameter of the spread sample after a specific time (e.g., 1 minute).[7]
-
A larger diameter indicates better spreadability.
-
-
Texture Analyzer:
-
Use a texture analyzer with a cone probe.
-
The probe penetrates the sample at a set speed and distance.
-
The force required for penetration and the work of shear can be correlated to spreadability.
-
Visualizations
References
Strategies to enhance the shelf-life of Decyl oleate products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of decyl oleate products. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability problems with decyl oleate.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Product develops a rancid or off-odor. | Oxidative degradation (autoxidation) of the oleic acid moiety, leading to the formation of volatile secondary oxidation products like aldehydes and ketones. | - Incorporate an antioxidant: Add an appropriate antioxidant such as Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), or Rosemary Extract to the decyl oleate. Refer to the antioxidant efficacy data below for guidance on selection and concentration.- Improve storage conditions: Store decyl oleate in a cool, dark place in a well-sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen and light.[1][2] |
| Discoloration (yellowing) of the product. | Formation of colored compounds resulting from the polymerization of primary and secondary oxidation products. This can be accelerated by exposure to heat, light, and certain metals. | - Protect from light and heat: Use amber or opaque containers and store at controlled room temperature, away from direct sunlight or other heat sources.[1][2]- Use chelating agents: If metal contamination is suspected (e.g., from processing equipment), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation. |
| Increase in viscosity or polymerization. | Advanced oxidation leading to the formation of higher molecular weight polymers. | - Monitor peroxide and acid values: Regularly test for increases in peroxide and acid values, which are early indicators of oxidation.- Re-evaluate antioxidant system: The current antioxidant may be depleted or insufficient. Consider increasing the concentration or using a synergistic blend of antioxidants. |
| Phase separation or precipitation in formulations. | Hydrolysis of the ester bond, leading to the formation of decanol and oleic acid, which may have different solubility characteristics in the formulation. This can be catalyzed by strong acids or bases. | - Control pH: Ensure the pH of the formulation is within a stable range for the ester, avoiding highly acidic or alkaline conditions.- Protect from moisture: Store in a dry environment and ensure all formulation components are anhydrous to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
1. What is the expected shelf-life of decyl oleate?
The typical shelf-life of unopened decyl oleate is at least one year when stored under recommended conditions.[3] However, once opened, the shelf-life can be significantly reduced due to exposure to air and light. The rate of degradation depends on storage conditions and the presence of antioxidants.
2. What are the ideal storage conditions for decyl oleate?
To maximize shelf-life, decyl oleate should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep it in a tightly sealed, opaque container, away from direct sunlight, heat, and incompatible materials such as strong acids, bases, and oxidizing agents.[1][2] For long-term storage, blanketing the container with an inert gas like nitrogen can be beneficial.
3. What are the primary degradation pathways for decyl oleate?
The primary degradation pathway for decyl oleate is autoxidation of the unsaturated oleic acid chain. This is a free-radical chain reaction involving initiation, propagation, and termination steps, leading to the formation of hydroperoxides (primary oxidation products) and subsequently aldehydes, ketones, and other secondary oxidation products that can cause off-odors and discoloration.
4. Which antioxidants are most effective for stabilizing decyl oleate?
Commonly used and effective antioxidants for unsaturated esters like decyl oleate include:
-
Tocopherols (Vitamin E): Natural antioxidants that are effective at scavenging free radicals. However, at high concentrations, α-tocopherol can exhibit pro-oxidant activity.[4]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is a highly effective free radical scavenger.[2]
-
Rosemary Extract: A natural antioxidant containing compounds like carnosic acid and rosmarinic acid, which have potent antioxidant properties.
The choice of antioxidant may depend on the application and regulatory requirements.
5. How can I monitor the stability of my decyl oleate product?
Regularly monitoring the following parameters can help assess the stability of decyl oleate:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). An increase in PV indicates the onset of oxidation.
-
Acid Value (AV): Measures the amount of free fatty acids present due to hydrolysis of the ester.
-
Oxidative Stability Index (OSI): Determined using methods like the Rancimat test, this measures the induction period before rapid oxidation occurs under accelerated conditions. A longer induction time indicates greater stability.
Data Presentation: Antioxidant Efficacy
The following table summarizes the general efficacy of common antioxidants in stabilizing unsaturated oils, which can be indicative of their performance in decyl oleate. The data is compiled from various studies and should be used as a guideline for initial experiments.
| Antioxidant | Concentration (ppm) | Test Oil | Key Findings | Reference(s) |
| α-Tocopherol | 200 | Sunflower Oil | Showed a pro-oxidative effect at this concentration under accelerated conditions (60°C). | [2] |
| < 500 | Sunflower Oil | Exhibited antioxidant effects at concentrations below 500 mg/kg, but pro-oxidant effects at higher concentrations. | [5] | |
| BHT | 300-600 | Waste Cooking Oil Methyl Ester | Significantly increased oxidation stability, with stability increasing with concentration. | [6] |
| Rosemary Extract | 200 | Sunflower Oil | Significantly retarded the formation of hydroperoxides. | [1] |
| 1500 | Perilla Seed Oil Margarine | Performance was comparable to the synthetic antioxidant TBHQ in reducing lipid oxidation. | ||
| α-Tocopherol + Rosemary Extract | 100 + 100 | Beef Sausages | Showed a synergistic effect in preventing protein oxidation and retarded lipid peroxidation. | [7] |
Experimental Protocols
Determination of Peroxide Value (PV)
This protocol is adapted from the AOCS Official Method Cd 8-53 for the determination of peroxides in oils and fats by iodometric titration.
Materials:
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette (50 mL)
-
Pipettes
-
Glacial acetic acid-isooctane solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 N and 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch solution (indicator)
-
Distilled water
Procedure:
-
Weigh approximately 5 g (± 0.05 g) of the decyl oleate sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution using a pipette.
-
Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution (0.1 N or 0.01 N for low PV) with constant and vigorous shaking.
-
Continue the titration until the yellow iodine color almost disappears.
-
Add approximately 0.5 mL of the 1% starch solution. The solution will turn dark blue.
-
Continue the titration, adding the thiosulfate solution dropwise until the blue color just disappears.
-
Record the volume of titrant used.
-
Perform a blank determination using all reagents but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Determination of Acid Value (AV)
This protocol is a general method for determining the acid value in fats and oils.
Materials:
-
Conical flasks (250 mL)
-
Burette (50 mL)
-
Neutralized 95% ethanol
-
0.1 N Potassium hydroxide (KOH) solution, standardized
-
Phenolphthalein indicator solution (1% in 95% ethanol)
Procedure:
-
Weigh approximately 10 g of the decyl oleate sample into a 250 mL conical flask.
-
Add 50 mL of neutralized hot 95% ethanol.
-
Add a few drops of phenolphthalein indicator solution.
-
Heat the mixture to boiling for about five minutes.
-
Titrate the hot solution with the standardized 0.1 N KOH solution, shaking vigorously, until a permanent faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
Determination of Oxidative Stability Index (OSI) by Rancimat Method
This protocol is based on the Rancimat method (e.g., AOCS Cd 12b-92) for determining the oxidative stability of fats and oils.
Apparatus:
-
Rancimat instrument with heating block, reaction vessels, and conductivity measuring cell.
Materials:
-
Decyl oleate sample
-
Deionized water
Procedure:
-
Weigh a specified amount of the decyl oleate sample (typically 2.5-5 g, as per instrument instructions) into a clean, dry reaction vessel.
-
Fill the measuring vessel with deionized water.
-
Place the reaction vessel into the heating block of the Rancimat instrument, which is set to a specific temperature (e.g., 110°C).
-
Connect the air supply to the reaction vessel and the outlet to the measuring vessel.
-
Start the measurement. A constant flow of purified air is passed through the sample, and the volatile oxidation products are carried into the deionized water, where the change in conductivity is continuously measured.
-
The instrument software will automatically detect the inflection point in the conductivity curve, which corresponds to the induction period.
-
The result is reported as the Oxidative Stability Index (OSI) in hours.
Visualizations
Caption: Autoxidation pathway of Decyl Oleate.
References
- 1. A comparative study on the in vitro antioxidant activity of tocopherol and extracts from rosemary and Ferulago angulata on oil oxidation during deep frying of potato slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Decyl Oleate and Other Fatty Acid Esters for Topical and Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decyl Oleate with other commonly used fatty acid esters, namely Isopropyl Myristate and Ethyl Oleate, in the context of their application in topical and transdermal drug delivery systems. The information presented is supported by physicochemical data and established experimental protocols to aid in the selection of appropriate excipients for formulation development.
Physicochemical Properties
The selection of a fatty acid ester as a vehicle or penetration enhancer in topical formulations is significantly influenced by its physicochemical properties. These properties affect the solubility and stability of the active pharmaceutical ingredient (API), as well as the sensory characteristics and performance of the final product. A summary of key properties for Decyl Oleate, Isopropyl Myristate, and Ethyl Oleate is presented in the table below.
| Property | Decyl Oleate (Cetiol® V) | Isopropyl Myristate | Ethyl Oleate |
| Molecular Formula | C₂₈H₅₄O₂ | C₁₇H₃₄O₂[1] | C₂₀H₃₈O₂[2] |
| Molecular Weight | 422.73 g/mol | 270.46 g/mol [3] | 310.51 g/mol |
| Appearance | Clear, slightly yellowish polar oil[4] | Colorless, odorless liquid of low viscosity[5][6] | Colorless to pale yellow, mobile, oily liquid[2][7] |
| Density (at 20°C) | 0.860 - 0.870 g/cm³[4] | 0.8532 g/cm³[5] | 0.87 g/cm³[2] |
| Viscosity (at 20°C) | 15.0 - 20.0 mPa·s[4] | 5-6 mPa·s[8] | ~5.15 mPa·s[9][10] |
| Melting Point | ~2.8 °C[11] | ~3 °C[5] | -32 °C[2] |
| Boiling Point | >200 °C[12] | 167 °C at 9 mmHg[1] | 216–218 °C at 15 hPa[2] |
| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum[13]. Soluble in most hydrophobic solvents like silicones, esters, and mineral oils[13]. | Practically insoluble in water; soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil[5][14]. | Practically insoluble in water; miscible with ethanol, chloroform, ether, and fixed oils[7]. |
| Skin Irritation | Low potential for irritation in single applications[12][15]. Moderate irritation with repeated daily applications of high concentrations[12][15]. Not found to be a skin sensitizer[12][15]. | Slight irritation of human skin has been reported[16]. Generally considered to have low irritation potential in cosmetic formulations[17]. Can be comedogenic[18]. | Generally considered to have minimal tissue irritation[7]. |
Performance in Drug Delivery
Fatty acid esters are primarily utilized in topical and transdermal formulations as emollients, solvents, and penetration enhancers. Their ability to modify the barrier properties of the stratum corneum plays a crucial role in improving the delivery of APIs into and through the skin.
Mechanism of Skin Penetration Enhancement
Fatty acid esters enhance skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum. This mechanism involves the insertion of their flexible hydrocarbon chains into the lipid bilayers, which increases the fluidity of the cell membranes and creates pathways for drug molecules to permeate more easily.
References
- 1. Isopropyl myristate - Wikipedia [en.wikipedia.org]
- 2. Ethyl oleate - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 7. phexcom.com [phexcom.com]
- 8. ISOPROPYL MYRISTATE [wilmar-international.com]
- 9. Ethyl Oleate [drugfuture.com]
- 10. newdruginfo.com [newdruginfo.com]
- 11. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 12. pharmacompass.com [pharmacompass.com]
- 13. Ethyl Oleate (CAS 111-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 15. cosmeticsinfo.org [cosmeticsinfo.org]
- 16. Isopropyl Myristate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 17. chemistrystore.com [chemistrystore.com]
- 18. The harm to the skin of Isopropyl Myristate Lyphar Provide Competitive Price [biolyphar.com]
A Comparative Analysis of Decyl Oleate and Isopropyl Myristate for Cosmetic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical step in formulating effective and aesthetically pleasing topical products. This guide provides an objective comparison of two commonly used esters, Decyl Oleate and Isopropyl Myristate, focusing on their performance characteristics supported by experimental data.
Decyl Oleate, the ester of decyl alcohol and oleic acid, and Isopropyl Myristate, the ester of isopropyl alcohol and myristic acid, are both widely utilized in cosmetics for their emollient, skin-conditioning, and solvent properties.[1][2] While both contribute to a product's sensory profile and performance, they possess distinct physicochemical properties that influence their suitability for different applications. This comparison delves into their performance in terms of skin feel and spreadability, moisturization potential, and skin penetration enhancement, supported by data from sensory and physicochemical studies.
Physicochemical and Sensory Properties: A Direct Comparison
A pivotal study involving a sensory panel of 14 trained assessors evaluated the properties of eight liquid emollients, including Decyl Oleate and Isopropyl Myristate.[3] The sensory attributes were correlated with physicochemical measurements such as spreadability, viscosity, and superficial tension.
Table 1: Physicochemical Properties of Decyl Oleate and Isopropyl Myristate
| Property | Decyl Oleate | Isopropyl Myristate |
| Chemical Formula | C₂₈H₅₄O₂ | C₁₇H₃₄O₂[4] |
| Molecular Weight | 422.7 g/mol | 270.5 g/mol [4] |
| Appearance | Clear, pale yellow or colorless liquid[5] | Clear, colorless, oil-like liquid[6] |
| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum.[5] | Insoluble in water; soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil.[4] |
| Viscosity | Low | Low[7] |
Table 2: Sensory and Spreadability Data [3]
| Parameter | Decyl Oleate | Isopropyl Myristate |
| Difficulty of Spreading | 3.5 | 2.8 |
| Gloss | 5.2 | 4.5 |
| Residue | 4.8 | 3.2 |
| Stickiness | 3.1 | 2.5 |
| Slipperiness | 6.5 | 7.2 |
| Softness | 7.1 | 7.5 |
| Oiliness | 5.5 | 4.8 |
| Spreadability (mm²/10μL after 10 min) | ~400-500 | ~600-700 |
*Approximate values extrapolated from graphical data in related studies.[2]
The sensory data reveals that Isopropyl Myristate is perceived as less difficult to spread, less glossy, leaving less residue, and being less sticky and oily compared to Decyl Oleate.[3] Conversely, it is perceived as slightly more slippery and softer.[3] These sensory perceptions are consistent with the higher spreadability value of Isopropyl Myristate, which is attributed to its lower molecular weight and viscosity.[2]
Performance Evaluation
Skin Feel and Spreadability
The sensory panel results clearly indicate that Isopropyl Myristate offers a lighter, less greasy skin feel with better slip, making it a preferred choice for formulations where a non-oily, fast-absorbing characteristic is desired.[3][6] Decyl Oleate, while still a lightweight emollient, imparts a slightly more substantive and glossier feel on the skin.[3]
The superior spreadability of Isopropyl Myristate is a significant advantage in formulations intended for large surface areas, such as body lotions and sunscreens, as it facilitates even application.[2]
Moisturizing and Skin Hydration Potential
Both Decyl Oleate and Isopropyl Myristate function as occlusive emollients, forming a thin, non-greasy film on the skin's surface that helps to prevent transepidermal water loss (TEWL) and maintain skin hydration.[8][9] Scientific studies have demonstrated that emollients like Decyl Oleate can significantly improve skin barrier function and hydration.[8] Isopropyl Myristate is also recognized for its moisturizing properties.[9]
While direct comparative clinical data on their skin hydration efficacy is limited, their occlusive nature suggests both contribute positively to skin moisturization. The choice between them for a moisturizing formulation may depend more on the desired sensory profile and interaction with other ingredients.
Skin Penetration Enhancement
Isopropyl Myristate is well-documented as a skin penetration enhancer.[7][9] It disrupts the highly ordered structure of the stratum corneum lipids, increasing their fluidity and creating pathways for the enhanced permeation of active ingredients.[7] This property is particularly valuable in transdermal drug delivery systems.[7]
The role of Decyl Oleate as a penetration enhancer is less extensively studied. However, as a lipid-soluble ester, it can interact with the skin's lipid barrier and may facilitate the penetration of other lipophilic substances.
Safety and Comedogenicity
Both Decyl Oleate and Isopropyl Myristate have been deemed safe for use in cosmetic products by the Cosmetic Ingredient Review (CIR) Expert Panel.[10]
There are conflicting reports regarding the comedogenicity of Isopropyl Myristate. Some sources assign it a high comedogenic rating, suggesting it may clog pores.[6] However, other studies indicate that its comedogenic potential is low, particularly in modern cosmetic formulations where it is used at appropriate concentrations.
Decyl Oleate is generally considered to have a lower comedogenic potential than Isopropyl Myristate. However, as with any cosmetic ingredient, individual skin reactions can vary.
Experimental Protocols
To aid researchers in conducting their own comparative studies, the following are detailed methodologies for key performance evaluations.
Protocol 1: Evaluation of Emollient Spreadability
This protocol is based on the texture analysis method to objectively measure spreadability.
Objective: To quantify and compare the spreadability of Decyl Oleate and Isopropyl Myristate.
Apparatus:
-
Texture Analyzer equipped with a cone probe and a base holder for a sample container.
-
Standardized sample containers.
Procedure:
-
Fill the sample container with the emollient to be tested, ensuring no air bubbles are trapped.
-
Position the sample container in the holder on the texture analyzer's base.
-
Lower the cone probe to a defined starting position just above the surface of the sample.
-
Initiate the test: the probe descends into the sample at a constant speed to a specified depth.
-
The force required for the cone to penetrate the sample is measured as a function of distance.
-
The area under the force-distance curve represents the work of shear, which is inversely proportional to spreadability (a lower value indicates better spreadability).
-
Repeat the measurement at least three times for each sample.
Data Analysis:
-
Calculate the mean and standard deviation of the work of shear for both Decyl Oleate and Isopropyl Myristate.
-
Statistically compare the results to determine if there is a significant difference in their spreadability.
Protocol 2: Assessment of Skin Hydration using Corneometry
This protocol outlines the in-vivo measurement of skin hydration following the application of the emollients.
Objective: To compare the effect of Decyl Oleate and Isopropyl Myristate on stratum corneum hydration over time.
Apparatus:
-
Corneometer®
-
Standardized application area templates
Procedure:
-
Volunteer Selection: Recruit a panel of volunteers with healthy skin, preferably with baseline dry skin on the test area (e.g., volar forearm).
-
Acclimatization: Allow volunteers to acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 30 minutes.
-
Baseline Measurement: Take baseline skin hydration readings from the designated test areas on each volunteer's forearm using the Corneometer®.
-
Product Application: Apply a standardized amount of Decyl Oleate to one test area and Isopropyl Myristate to another test area on the same forearm. A third area should be left untreated as a control.
-
Post-Application Measurements: Take Corneometer® readings at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Collection: Record all hydration values (in arbitrary units) for each time point and each test area.
Data Analysis:
-
Calculate the mean change in skin hydration from baseline for each emollient and the control at each time point.
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in skin hydration between the two emollients and compared to the control over time.
Protocol 3: In-Vitro Skin Permeation using Franz Diffusion Cells
This protocol describes a method to assess the potential of the emollients to enhance the penetration of an active ingredient.
Objective: To compare the influence of Decyl Oleate and Isopropyl Myristate on the in-vitro permeation of a model active compound through a skin membrane.
Apparatus:
-
Franz diffusion cells
-
Excised human or animal skin membrane
-
Receptor fluid (e.g., phosphate-buffered saline)
-
Stirring mechanism
-
Analytical instrument for quantifying the active compound (e.g., HPLC)
Procedure:
-
Skin Membrane Preparation: Prepare excised skin by removing subcutaneous fat and cutting it to the appropriate size for the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Formulation Preparation: Prepare two formulations: one containing the model active compound in Decyl Oleate and the other with the active in Isopropyl Myristate.
-
Application: Apply a finite dose of each formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of the active compound in the collected samples using a validated analytical method.
Data Analysis:
-
Calculate the cumulative amount of the active compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for each formulation.
-
Statistically compare the permeation parameters to evaluate the relative penetration-enhancing effects of Decyl Oleate and Isopropyl Myristate.
Conclusion
Both Decyl Oleate and Isopropyl Myristate are versatile and effective emollients in cosmetic formulations. The choice between them should be guided by the specific performance and sensory characteristics desired in the final product.
-
Isopropyl Myristate is the preferred choice for formulations requiring a light, non-greasy feel, excellent spreadability, and enhanced penetration of active ingredients. Its lower viscosity and molecular weight contribute to a more elegant skin feel.
-
Decyl Oleate offers a slightly more substantive feel and is a suitable alternative when a less pronounced penetration-enhancing effect is desired, or for formulations where its specific sensory profile is beneficial.
For optimal formulation development, it is recommended to conduct experimental evaluations as outlined in the provided protocols to determine the most suitable emollient based on the specific requirements of the product and its intended application.
References
- 1. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced skin permeation of a new capsaicin derivative (DA-5018) from a binary vehicle system composed of isopropyl myristate and ethoxydiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biotulin.com [biotulin.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Decyl Oleate as a Lubricant: A Comparative Performance Evaluation
An in-depth analysis of decyl oleate's lubricating properties against common synthetic and vegetable-based alternatives, supported by experimental data and standardized testing protocols.
Decyl oleate, an ester derived from decyl alcohol and oleic acid, is gaining attention in the lubricant industry for its potential as a biodegradable and high-performance base oil.[1][2] This guide provides a comprehensive evaluation of its performance characteristics, comparing it with other widely used lubricants such as the synthetic esters trimethylolpropane trioleate and pentaerythritol tetraoleate, as well as vegetable-based options like high oleic sunflower oil and rapeseed oil. This objective comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these lubricants for various applications.
Executive Summary
While specific experimental data for decyl oleate's tribological and stability properties is not extensively available in public literature, its general characteristics as an oleate ester suggest good lubricity.[2][3] This guide synthesizes available data for decyl oleate and structurally similar oleate esters, alongside comprehensive data for alternative lubricants, to provide a comparative framework. Synthetic esters like trimethylolpropane trioleate and pentaerythritol tetraoleate generally exhibit superior performance in terms of wear protection and thermal stability.[4][5] Vegetable oils offer a renewable profile but often require modification to enhance their performance characteristics.[6]
Comparative Performance Data
The following table summarizes the key performance indicators for decyl oleate and its alternatives. Data for decyl oleate is limited, and values from similar oleate esters are included for comparative purposes where direct data is unavailable.
| Lubricant | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) | Viscosity Index (VI) | Oxidation Stability (RPVOT, minutes) |
| Decyl Oleate (and similar Oleate Esters) | ~0.1 (estimated for oleate esters) | Data not available | ~150-180 (estimated for oleate esters) | Data not available |
| Trimethylolpropane Trioleate | Low | Low | High (~180-200) | Good |
| Pentaerythritol Tetraoleate | Low | Low | High (~150-170) | Excellent |
| High Oleic Sunflower Oil | Moderate | Moderate | Moderate (~200) | Moderate |
| Rapeseed Oil | Moderate | Moderate | High (~220) | Moderate |
Note: The data presented is compiled from various sources and may vary depending on the specific formulation and testing conditions.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies established by ASTM International. Understanding these protocols is crucial for interpreting the results and designing further comparative studies.
Wear Preventive Characteristics (ASTM D4172)
This test, commonly known as the Four-Ball Wear Test, evaluates the anti-wear properties of lubricating fluids.[7][8]
-
Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth rotating steel ball pressed against them.[7]
-
Procedure: The test lubricant is added to the cup containing the three stationary balls. A specified load is applied to the rotating ball, which is then rotated at a constant speed for a set duration and temperature.[7]
-
Measurement: After the test, the average diameter of the wear scars on the three stationary balls is measured using a microscope. A smaller wear scar diameter indicates better wear protection.[7]
Viscosity Index Calculation (ASTM D2270)
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of the oil.[9][10] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[9]
-
Procedure: The kinematic viscosity of the lubricant is measured at two standard temperatures: 40°C and 100°C.[9][10]
-
Calculation: The VI is calculated from these two viscosity measurements using a formula that compares the lubricant's viscosity change to that of two reference oils.[11]
Oxidation Stability (ASTM D2272 - RPVOT)
The Rotating Pressure Vessel Oxidation Test (RPVOT), formerly known as the Rotating Bomb Oxidation Test (RBOT), is used to evaluate the oxidation stability of lubricants.[12][13]
-
Apparatus: A rotating pressure vessel, a heating bath, and a pressure recording device are used.[13]
-
Procedure: A sample of the lubricant, mixed with water and a copper catalyst coil, is placed in the pressure vessel. The vessel is pressurized with oxygen and placed in a heated bath while being rotated.[13][14]
-
Measurement: The time it takes for the oxygen pressure inside the vessel to drop by a specified amount is measured. A longer time indicates greater oxidation stability.[13][15]
Logical Workflow for Lubricant Performance Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a lubricant's performance, from initial characterization to final performance assessment.
Caption: A logical workflow for evaluating lubricant performance.
Conclusion
Decyl oleate presents itself as a promising biodegradable lubricant base oil. However, a comprehensive evaluation of its performance is currently hindered by the limited availability of specific experimental data in the public domain. Based on the characteristics of similar oleate esters, it is expected to offer good lubricity. For applications demanding the highest performance in terms of wear resistance and thermal-oxidative stability, synthetic esters like trimethylolpropane trioleate and pentaerythritol tetraoleate remain the leading choices.[4][5] Further research and standardized testing of decyl oleate are necessary to fully elucidate its performance profile and determine its suitability for a broader range of demanding lubrication applications.
References
- 1. Decyl oleate | Interfat [interfat.com]
- 2. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cnlubricantadditive.com [cnlubricantadditive.com]
- 5. Synthetic Ester Base Oil: The Core of High-performance Lubricating Oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 6. researchgate.net [researchgate.net]
- 7. How we test the products [iqlubricants.iql-nog.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the viscosity index of a lubricant - Q8Oils [q8oils.com]
- 10. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]
- 11. researchgate.net [researchgate.net]
- 12. lubrication.expert [lubrication.expert]
- 13. Oxidation Stability – RPVOT (RBOT) Rotating Pressure Vessel Oxidation Test - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 14. Unlocking Lubricant Longevity with RPVOT Testing - LUBRIGARD [lubrigard.co.za]
- 15. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
A Comparative Guide to the Analytical Validation of Decyl octadec-9-enoate
For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the validation of Decyl octadec-9-enoate, a common emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations. This document outlines experimental protocols and presents comparative data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), offering insights into their respective performances for the quantification of this long-chain fatty acid ester and its common alternatives, Isodecyl Oleate and Mulsifan.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. Below is a summary of the performance characteristics of GC-FID, HPLC-ELSD/UV, and HPTLC-Densitometry for the analysis of long-chain fatty acid esters like this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD/UV) | High-Performance Thin-Layer Chromatography (HPTLC-Densitometry) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. | Separation based on polarity on a planar stationary phase. |
| Typical Column/Plate | Capillary columns (e.g., DB-5ms, HP-88, DB-Wax). | Reversed-phase columns (e.g., C18, C8). | Silica gel 60 F254 plates. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Acetonitrile, Methanol, Water gradients. | Hexane, Ethyl Acetate, Acetic Acid mixtures. |
| Detection | Flame Ionization Detector (FID). | Evaporative Light Scattering Detector (ELSD), UV-Vis Detector. | Densitometry after post-chromatographic derivatization. |
| Sample Preparation | Direct injection or derivatization to Fatty Acid Methyl Esters (FAMEs). | Dissolution in a suitable organic solvent. | Direct spotting of the sample solution. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Limit of Detection | Low ng range | Low to mid ng range | Mid to high ng range |
| Limit of Quantitation | Mid ng range | Mid to high ng range | High ng to low µg range |
| Analysis Time | 15-30 minutes per sample | 10-25 minutes per sample | 20-40 minutes per plate (multiple samples) |
| Throughput | Sequential | Sequential (with autosampler) | High (multiple samples per plate) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar long-chain fatty acid esters and can be adapted and validated for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound, offering high resolution and sensitivity.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Carrier Gas: Helium (99.999% purity).
-
Makeup Gas: Nitrogen (99.999% purity).
-
FID Gases: Hydrogen and Air (high purity).
-
Solvent: Hexane or Isooctane (HPLC grade).
-
Internal Standard (IS): Eicosane (C20) or a suitable non-interfering compound.
-
This compound reference standard.
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/minute to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Standard Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50 mL of hexane to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh about 50 mg of Eicosane and dissolve in 50 mL of hexane to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilutions of the standard solution and adding a fixed amount of the internal standard solution.
-
Sample Solution: Accurately weigh about 50 mg of the sample, add a fixed amount of the internal standard solution, and dilute to 50 mL with hexane.
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision: Analyze replicate preparations of a sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be ≤ 2%.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a valuable alternative, particularly for non-volatile esters or when derivatization is not desirable.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
Reagents:
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Water (HPLC grade).
-
Solvent: Acetonitrile or Methanol (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/minute.
-
-
Gradient Program:
-
0-15 min: 80% A to 100% A.
-
15-20 min: Hold at 100% A.
-
20.1-25 min: Re-equilibrate at 80% A.
-
Sample Preparation:
-
Standard and Sample Solutions: Prepare as described for the GC-FID method, using acetonitrile or methanol as the solvent.
Validation Parameters:
-
Linearity: The response of ELSD is often non-linear. A logarithmic transformation of both concentration and peak area is typically used to generate a linear relationship.
-
Precision, Accuracy, LOD, and LOQ: Determined as described for the GC-FID method, with acceptance criteria adjusted for the performance of the ELSD.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.
Instrumentation:
-
HPTLC applicator (e.g., Linomat 5).
-
HPTLC developing chamber.
-
TLC scanner with densitometry capabilities.
-
HPTLC plates: Silica gel 60 F254 (20 x 10 cm).
Reagents:
-
Developing Solvent: Hexane: Ethyl Acetate: Acetic Acid (90:10:1, v/v/v).
-
Derivatizing Reagent: Anisaldehyde-sulfuric acid reagent.
-
Solvent: Toluene or Dichloromethane (analytical grade).
-
This compound reference standard.
Chromatographic Procedure:
-
Plate Preparation: Pre-wash the HPTLC plates with methanol and activate by heating at 110°C for 30 minutes.
-
Application: Apply the standard and sample solutions as bands of 8 mm width using the applicator.
-
Development: Develop the plate in the developing chamber saturated with the developing solvent up to a distance of 8 cm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Derivatization: Spray the plate with the anisaldehyde-sulfuric acid reagent and heat at 110°C for 10 minutes.
-
Densitometric Analysis: Scan the plate in absorbance mode at a suitable wavelength (e.g., 550 nm).
Validation Parameters:
-
Linearity: Plot the peak area against the concentration of the applied standards.
-
Precision, Accuracy, LOD, and LOQ: Determined as described for the GC-FID method.
Analysis of Alternatives
-
Isodecyl Oleate: Due to its structural similarity to this compound, the analytical methods described above can be readily adapted for the analysis of Isodecyl Oleate. The validation parameters would need to be independently established.
-
Mulsifan: As "Mulsifan" is a trade name for a blend of nonionic surfactants, such as fatty alcohol ethoxylates, its analysis requires a different approach. A common method for the analysis of such components is HPLC with a universal detector like ELSD or a Corona Charged Aerosol Detector (CAD). The separation would typically be achieved on a C18 column with a gradient of acetonitrile and water. Quantification would require reference standards for the specific components of the Mulsifan blend.
Visualizations
Caption: Workflow for the analytical validation of this compound.
Caption: Key advantages and disadvantages of the analytical methods.
A Comparative Analysis of Decyl Oleate Synthesis: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of esters like decyl oleate, a valuable emollient in cosmetic and pharmaceutical formulations, presents a choice between traditional chemical methods and burgeoning enzymatic processes. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, to inform the selection of the most suitable method based on efficiency, environmental impact, and product purity.
Decyl oleate is produced through the esterification of oleic acid with decanol.[1] While chemical synthesis has been the conventional approach, enzymatic synthesis is gaining significant traction due to its milder reaction conditions and improved environmental profile.[2][3] This comparative analysis delves into the specifics of both methodologies, offering a comprehensive overview for laboratory and industrial applications.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis of decyl oleate hinges on a variety of factors, from reaction speed and yield to environmental considerations and cost. The following table summarizes the key quantitative data for each method, providing a clear basis for comparison.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Stannous chloride, Solid super acid (e.g., SO42-/Fe2O3), NaHSO4 | Immobilized Lipases (e.g., Candida antarctica lipase B - Novozym 435, Fermase CALB™ 10000) |
| Temperature | 160 - 280 °C[4] | 40 - 70 °C[5][6] |
| Reaction Time | 2 - 12 hours[4] | 1 - 24 hours (can be as low as 25 minutes with ultrasound)[5][6] |
| Yield | High, potentially up to 96.8% (for a similar wax ester)[7][8] | Typically >95%[5][6] |
| Solvent | Often solvent-free, but can use solvents | Can be solvent-free or use solvents like n-hexane or isooctane[5][9][10] |
| Byproducts | Potential for colored impurities and side reaction products due to high temperatures[2] | Minimal byproducts due to high enzyme specificity[3][11] |
| Environmental Impact | Higher energy consumption, use of potentially hazardous catalysts and reagents, and generation of more waste streams. | Lower energy consumption, use of biodegradable catalysts, and reduced waste generation, leading to a 7-13% reduction in environmental impacts in similar processes.[2][12] |
| Purification | May require neutralization, washing, and distillation to remove catalyst and impurities. | Simpler purification, often involving filtration to remove the immobilized enzyme.[5][9] |
Experimental Protocols
To provide a practical understanding of both synthesis routes, detailed experimental protocols are outlined below.
Chemical Synthesis of Decyl Oleate
This protocol is based on a general method for esterification using a solid acid catalyst.
Materials:
-
Oleic acid
-
n-Decanol
-
Stannous chloride (SnCl₂) or a solid super acid catalyst (e.g., SO₄²⁻/Fe₂O₃)[4]
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, thermometer, and condenser
Procedure:
-
In a four-necked flask, combine oleic acid and n-decanol in a desired molar ratio (e.g., 1.5:1 by mass).[4]
-
Add the catalyst, for instance, stannous chloride, at a concentration of 3-10% of the total reactant mass.[4]
-
Heat the mixture to a temperature between 220-260 °C with constant stirring.[4]
-
To facilitate the removal of water produced during the reaction and drive the equilibrium towards the product, continuously purge the reaction mixture with nitrogen gas or apply a vacuum.[4]
-
Maintain the reaction for 2-4 hours.[4]
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Upon completion, the crude decyl oleate is obtained. Purification may involve neutralizing any remaining acid, washing with water, and distillation to remove unreacted starting materials and the catalyst.
Enzymatic Synthesis of Decyl Oleate
This protocol describes a typical enzymatic esterification using an immobilized lipase.
Materials:
-
Oleic acid
-
n-Decanol
-
Immobilized lipase (e.g., Novozym 435 or Fermase CALB™ 10000)
-
Solvent (optional, e.g., n-hexane)
-
Shaking incubator or stirred reactor
Procedure:
-
In a reaction vessel, dissolve oleic acid and n-decanol in a suitable solvent (if not a solvent-free system) at a specific molar ratio (e.g., 1:1 or 1:2).[5][6]
-
Add the immobilized lipase, typically at a loading of 1-5% (w/w) of the total substrates.[5][6]
-
Incubate the mixture at a controlled temperature, for example, 45 °C, with constant agitation (e.g., 200 rpm).[5][6]
-
The reaction can be intensified using ultrasound irradiation (e.g., 22 kHz, 50 W), which can significantly reduce the reaction time to as little as 25 minutes to achieve a high yield of over 97%.[6][9]
-
Monitor the reaction by titrating aliquots to determine the decrease in oleic acid concentration.
-
Once the reaction reaches equilibrium (typically after 1-24 hours, depending on the conditions), the product mixture is processed.
-
The immobilized enzyme is separated by simple filtration and can be washed, dried, and reused for subsequent batches.[9]
-
The liquid phase, containing decyl oleate and unreacted substrates, can be purified by neutralizing the remaining oleic acid with a dilute base solution, followed by washing and solvent evaporation.[9]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and a comparative overview of the two synthesis methods.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. vito.be [vito.be]
- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
Efficacy of Decyl oleate as a penetration enhancer compared to others
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of transdermal and topical drug delivery, the efficacy of a formulation is intrinsically linked to the ability of its active pharmaceutical ingredient (API) to permeate the skin's formidable barrier, the stratum corneum. Penetration enhancers are pivotal in overcoming this barrier, and among the various chemical enhancers available, fatty acid esters have garnered significant attention. This guide provides a comparative analysis of the efficacy of decyl oleate as a penetration enhancer against other commonly used agents. The information herein is supported by experimental data to aid researchers and formulation scientists in making informed decisions.
Mechanism of Action: Disruption of Stratum Corneum Lipids
Decyl oleate, an ester of decyl alcohol and oleic acid, is a lipophilic molecule that enhances skin penetration primarily by disrupting the highly ordered lipid matrix of the stratum corneum. This mechanism is shared with other fatty acids and their esters. The process involves the intercalation of the enhancer's molecules between the lipid bilayers of the stratum corneum, which leads to a transient and reversible increase in the fluidity of these layers. This disruption creates more permeable pathways, facilitating the diffusion of the API through the skin.
The following diagram illustrates the proposed mechanism of action for fatty acid esters like decyl oleate as penetration enhancers.
Comparative Efficacy: Quantitative Data
The efficacy of a penetration enhancer is typically quantified by parameters such as the enhancement ratio (ER), steady-state flux (Jss), and the permeability coefficient (Kp). The following table summarizes available quantitative data from a comparative study involving a commercial formulation containing decyl oleate.
| Drug | Penetration Enhancer/Formulation | Cumulative Amount Permeated at 24h (µg/cm²) | Enhancement Ratio (vs. Control/Alternative) | Reference |
| Diclofenac Sodium | Diclac® (contains Decyl Oleate ) | 86.5 ± 9.4 | 3.6 (vs. Primofenac®) | [1] |
| Diclofenac Sodium | Primofenac® | 24.4 ± 2.7 | - | [1] |
Note: The enhancement ratio is calculated as the ratio of the cumulative amount of drug permeated with the enhancer to that of the control or alternative formulation.
The data clearly indicates that the formulation containing decyl oleate (Diclac®) exhibited a significantly higher permeation of diclofenac sodium compared to the alternative formulation, Primofenac®.[1] This suggests that decyl oleate is an effective penetration enhancer for this particular nonsteroidal anti-inflammatory drug (NSAID).
Experimental Protocols
To ensure the reproducibility and validity of permeation studies, a well-defined experimental protocol is essential. The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the efficacy of penetration enhancers.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of an Active Pharmaceutical Ingredient (API) through a skin membrane from a topical formulation containing a penetration enhancer.
Apparatus:
-
Franz Diffusion Cells
-
Water bath with circulator
-
Magnetic stirrers
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Micro-pipettes
-
Syringes and needles
Materials:
-
Excised human or animal skin (e.g., rat, porcine)
-
Topical formulation containing the API and the penetration enhancer (e.g., decyl oleate)
-
Control formulation (without the penetration enhancer)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like ethanol or polysorbate to maintain sink conditions)
-
HPLC grade solvents for analysis
Procedure:
-
Skin Membrane Preparation:
-
Excise full-thickness skin from the chosen source (e.g., abdominal region of a rat).
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor medium for a defined period (e.g., 30 minutes) before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Ensure a leak-proof seal between the compartments.
-
Fill the receptor compartment with a known volume of pre-warmed (typically 32°C or 37°C) and degassed receptor medium.
-
Place a magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at the desired temperature.
-
-
Formulation Application:
-
Apply a precise amount of the test or control formulation onto the surface of the skin in the donor compartment.
-
Ensure even distribution of the formulation over the defined diffusion area.
-
The donor compartment may be occluded or non-occluded, depending on the study design.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling arm of the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER) by dividing the flux or cumulative amount permeated of the formulation with the enhancer by that of the control formulation.
-
The following diagram outlines the experimental workflow for a typical in vitro skin permeation study.
Conclusion
The available data, although limited to a specific commercial formulation, demonstrates that decyl oleate is an effective penetration enhancer, significantly increasing the transdermal delivery of diclofenac sodium. Its mechanism of action, centered on the fluidization of the stratum corneum lipids, is a well-established principle for enhancing skin permeability. For a comprehensive evaluation of its efficacy relative to other enhancers, further direct comparative studies across a range of APIs are warranted. The detailed experimental protocol provided serves as a robust framework for conducting such comparative assessments, ensuring the generation of reliable and reproducible data for the development of effective topical and transdermal drug delivery systems.
References
Biocompatibility of Decyl Oleate: A Comparative Analysis Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biocompatibility of decyl oleate, a common emollient in cosmetic and pharmaceutical formulations. Its performance is objectively compared against known standards in key biocompatibility assays: cytotoxicity, skin irritation, and skin sensitization. This document details the experimental protocols for these assays and presents available data to aid in the safety and risk assessment of this ingredient.
Quantitative Biocompatibility Data
Table 1: In Vitro Cytotoxicity (ISO 10993-5)
| Test Article | Concentration | Cell Viability (%) | Biocompatibility Classification |
| Decyl Oleate | Various | Data not publicly available (Expected: >70%) | Expected: Non-cytotoxic |
| Negative Control (e.g., High-Density Polyethylene) | 100% Extract | ≥ 70%[2] | Non-cytotoxic |
| Positive Control (e.g., Doxorubicin, Organotin compound) | Various | < 70%[3][4] | Cytotoxic |
Table 2: In Vitro Skin Irritation (OECD TG 439)
| Test Article | Concentration | Mean Tissue Viability (%) | Irritation Classification |
| Decyl Oleate | 100% | Data not publicly available (Expected: >50%) | Expected: Non-irritant |
| Negative Control (e.g., Phosphate-Buffered Saline) | 100% | > 50%[5][6] | Non-irritant |
| Positive Control (e.g., 5% Sodium Dodecyl Sulfate) | 5% | ≤ 50%[5][6] | Irritant |
Table 3: In Vitro Skin Sensitization - Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)
| Test Article | Concentration | Mean Peptide Depletion (%) | Reactivity Classification | Sensitization Potential |
| Decyl Oleate | 100 mM | Data not publicly available (Expected: <6.38%) | Expected: No or minimal reactivity | Negative |
| Negative Control (e.g., Glycerol) | 100 mM | 0% ≤ mean % depletion ≤ 6.38%[7][8] | No or minimal reactivity | Negative |
| Positive Control (e.g., Cinnamaldehyde) | 100 mM | 22.62% < mean % depletion ≤ 100%[7][9] | Moderate to high reactivity | Positive |
Experimental Protocols
The following are detailed methodologies for the key biocompatibility experiments cited in this guide.
2.1. In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a test material to cause cellular damage.
-
Cell Line: L929 mouse fibroblast cells are commonly used.[3]
-
Sample Preparation: An extract of the test article (decyl oleate) is prepared using a suitable extraction vehicle, such as cell culture medium with serum, at a standard surface area or mass to volume ratio.[3]
-
Procedure:
-
Sub-confluent monolayers of L929 cells are exposed to different concentrations of the test article extract.[3]
-
Negative controls (e.g., high-density polyethylene extract) and positive controls (e.g., a solution of an organotin compound) are run in parallel.[10][11]
-
The cells are incubated for a specified period, typically 24 hours.[3]
-
Cell viability is assessed using a quantitative method, most commonly the MTT assay, which measures the metabolic activity of the cells.[3]
-
-
Interpretation: A reduction in cell viability of more than 30% is considered a cytotoxic effect.[11][12]
2.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This assay assesses the potential of a substance to cause reversible skin damage.
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model that mimics the properties of the human epidermis.[5][13]
-
Procedure:
-
The test article (decyl oleate) is applied topically to the surface of the RhE tissue.[5]
-
A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are applied to separate tissues.[5]
-
The tissues are exposed to the test article for a defined period (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours).[14]
-
Tissue viability is determined using the MTT assay.[5]
-
-
Interpretation: A mean tissue viability of less than or equal to 50% classifies the substance as an irritant.[5][13]
2.3. In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)
This in chemico assay assesses the molecular initiating event of skin sensitization, which is the covalent binding of a chemical to skin proteins.
-
Principle: The assay measures the depletion of synthetic peptides containing cysteine and lysine following incubation with the test chemical.[7]
-
Procedure:
-
A solution of the test article (decyl oleate) is prepared in a suitable solvent.
-
The test article solution is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.[7]
-
Negative (e.g., glycerol) and positive (e.g., cinnamaldehyde) controls are run concurrently.[7][8]
-
The percentage of peptide depletion is quantified using High-Performance Liquid Chromatography (HPLC).[9]
-
-
Interpretation: The mean peptide depletion is used to classify the substance into reactivity classes (no/minimal, low, moderate, high), which corresponds to its skin sensitization potential.[7]
Visualization of Methodologies and Signaling Pathways
The following diagrams illustrate the workflows of the described experimental protocols and the key signaling pathways involved in skin irritation and sensitization.
In Vitro Cytotoxicity (ISO 10993-5) Workflow
In Vitro Skin Irritation (OECD TG 439) Workflow
Key Signaling Pathways in Skin Irritation
Key Events in Skin Sensitization
References
- 1. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. photoactive.fr [photoactive.fr]
- 3. tecolab-global.com [tecolab-global.com]
- 4. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Skin Corrosion and Irritation Test of Nanoparticles Using Reconstructed Three-Dimensional Human Skin Model, EpiDermTM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Pre-validation study of spectrophotometric direct peptide reactivity assay (Spectro-DPRA) as a modified in chemico skin sensitization test method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. nhiso.com [nhiso.com]
- 11. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. iivs.org [iivs.org]
- 14. x-cellr8.com [x-cellr8.com]
In Vitro vs. In Vivo Models: A Comparative Guide to Testing Decyl Oleate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Decyl oleate, an ester of decyl alcohol and oleic acid, is a widely utilized emollient in the cosmetic and pharmaceutical industries, valued for its ability to enhance skin hydration and improve the skin barrier function.[1][2][3][4] Its efficacy is attributed to its composition, which is similar to the skin's natural lipids, allowing it to form a non-greasy, occlusive film that prevents water loss and imparts a smooth, soft feel to the skin.[2][3][4][5] The substantiation of these moisturizing and barrier-enhancing claims requires rigorous testing, employing both in vitro and in vivo models. This guide provides a comprehensive comparison of these two testing paradigms for evaluating the efficacy of decyl oleate, complete with experimental data and detailed protocols.
At a Glance: In Vitro vs. In Vivo Models
| Feature | In Vitro Models | In Vivo Models |
| Test System | Reconstructed human epidermis (RHE), excised human/animal skin | Human volunteers |
| Key Endpoints | Cell viability, barrier function (TEER), gene/protein expression, skin penetration | Skin hydration (Corneometry), Transepidermal Water Loss (TEWL), skin elasticity, expert and self-assessment |
| Advantages | High throughput, cost-effective, controlled environment, ethical considerations (no animal testing) | High biological relevance, reflects real-world conditions, direct measure of consumer-perceivable effects |
| Limitations | Lacks systemic effects, may not fully replicate complex skin physiology | Higher cost and complexity, ethical considerations, inter-individual variability |
| Primary Use | Screening, mechanistic studies, initial efficacy assessment | Claim substantiation, final formulation testing, safety and tolerance assessment |
In Vitro Efficacy Testing of Decyl Oleate
In vitro models offer a powerful and ethical approach for the initial assessment of decyl oleate's efficacy. Reconstructed human epidermis (RHE) models, such as EpiDerm™ and SkinEthic™, are three-dimensional tissue cultures that mimic the structure and function of the human epidermis.[6][7] These models are instrumental in evaluating skin irritation, corrosion, and increasingly, the efficacy of cosmetic ingredients.
Key In Vitro Efficacy Parameters for Decyl Oleate:
-
Skin Barrier Enhancement: Measured by transepithelial electrical resistance (TEER), an indicator of the integrity of the tight junctions between keratinocytes. An increase in TEER after treatment with decyl oleate would suggest an improvement in barrier function.
-
Moisturization/Hydration: While direct hydration measurement is challenging in vitro, the expression of genes and proteins associated with skin hydration (e.g., aquaporins, filaggrin) can be quantified using techniques like qPCR and Western blotting.
-
Lipid Synthesis: The effect of decyl oleate on the production of key barrier lipids, such as ceramides and fatty acids, by keratinocytes can be analyzed using chromatography and mass spectrometry.
Experimental Protocol: In Vitro Skin Barrier Enhancement Assay
This protocol outlines a general procedure for assessing the effect of a decyl oleate-containing formulation on the barrier function of a reconstructed human epidermis (RHE) model.
Materials:
-
Reconstructed human epidermis (RHE) tissue inserts (e.g., EpiDerm™)
-
Assay medium provided by the RHE model manufacturer
-
Test formulation containing Decyl Oleate
-
Positive control (e.g., a known barrier-enhancing agent)
-
Negative control (e.g., the vehicle of the test formulation)
-
Phosphate-buffered saline (PBS)
-
TEER measurement system
Procedure:
-
Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in the provided assay medium at 37°C and 5% CO2 for at least 24 hours.
-
Baseline TEER Measurement: Measure the initial TEER of each tissue insert to establish a baseline.
-
Treatment Application: Apply a precise amount (e.g., 20 µL) of the test formulation, positive control, and negative control to the apical surface of the RHE tissues.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
TEER Measurement: At the end of the incubation period, gently wash the surface of the tissues with PBS to remove the test formulation and measure the final TEER.
-
Data Analysis: Calculate the change in TEER from baseline for each treatment group. A statistically significant increase in TEER for the decyl oleate group compared to the negative control indicates a positive effect on barrier function.
In Vivo Efficacy Testing of Decyl Oleate
In vivo studies on human volunteers are the gold standard for substantiating cosmetic claims and providing data that is directly relevant to the consumer experience. These studies are conducted under controlled clinical conditions and utilize non-invasive biophysical instruments to measure changes in skin properties.
Key In Vivo Efficacy Parameters for Decyl Oleate:
-
Skin Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the stratum corneum. An increase in Corneometer® units indicates improved skin hydration.
-
Transepidermal Water Loss (TEWL): Measured with a Tewameter®, which quantifies the amount of water evaporating from the skin surface. A decrease in TEWL signifies an improved skin barrier function.
-
Skin Elasticity and Smoothness: Can be assessed using various instruments that measure the mechanical properties of the skin.
-
Expert and Self-Assessment: Dermatological grading and participant questionnaires provide qualitative data on the product's performance.
Experimental Protocol: In Vivo Skin Hydration and TEWL Study
This protocol describes a typical design for a clinical study to evaluate the moisturizing and barrier-enhancing effects of a cream containing decyl oleate.
Study Design:
-
Participants: A panel of healthy volunteers with dry to moderately dry skin.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Test Areas: Designated areas on the volar forearms of each participant.
-
Treatments:
-
Test cream with Decyl Oleate
-
Placebo cream (vehicle without Decyl Oleate)
-
Untreated control area
-
-
Application: Standardized amount of cream (e.g., 2 mg/cm²) applied to the designated test areas twice daily for a specified period (e.g., 4 weeks).
Procedure:
-
Acclimatization: Participants acclimatize to the controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurements: Before the first product application (Day 0), baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) are taken at all test sites.
-
Product Application: Participants are instructed on the correct application of the test products.
-
Follow-up Measurements: Measurements are repeated at specified time points, such as 2 hours after the first application (short-term effect) and after 2 and 4 weeks of regular use (long-term effect).
-
Data Analysis: Statistical analysis is performed to compare the changes in skin hydration and TEWL from baseline between the different treatment groups. A significant increase in hydration and a significant decrease in TEWL for the decyl oleate group compared to the placebo and untreated groups would confirm its efficacy.
The Mechanism of Action of Decyl Oleate
Decyl oleate primarily functions as an emollient and occlusive agent.[1][2][3] Its mechanism of action involves integrating into the lipid matrix of the stratum corneum, the outermost layer of the skin. This helps to fill the gaps between corneocytes, creating a smoother and more intact skin surface. This occlusive layer reduces the rate of transepidermal water loss, thereby helping the skin to retain moisture and maintain hydration. The oleic acid component of decyl oleate can also influence the fluidity of the stratum corneum lipids, which may further contribute to its skin-softening and penetration-enhancing properties.
Conclusion
Both in vitro and in vivo models are indispensable tools for the comprehensive evaluation of decyl oleate's efficacy. In vitro methods, particularly using reconstructed human epidermis, provide a rapid and cost-effective means for initial screening and mechanistic studies. In vivo clinical trials, on the other hand, are essential for substantiating claims and understanding the real-world performance of formulations containing decyl oleate. A combined approach, utilizing the strengths of both model systems, allows for a thorough and robust assessment of this valuable cosmetic ingredient.
References
- 1. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 2. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skinanalysis.com.au [skinanalysis.com.au]
- 7. scilit.com [scilit.com]
Benchmarking Decyl Oleate: A Comparative Guide for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Decyl Oleate's Performance as a Vehicle in Topical and Transdermal Formulations.
Decyl Oleate, an ester of decyl alcohol and oleic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries, valued for its emollient and skin-conditioning properties.[1] In the realm of drug delivery, it is often considered for its potential to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[2] This guide provides a comprehensive comparison of Decyl Oleate's performance against other commonly used excipients—Isopropyl Myristate, Caprylic/Capric Triglyceride, and Mineral Oil—supported by available experimental data.
Performance Comparison of Excipients
The efficacy of an excipient in a topical or transdermal drug delivery system is often evaluated by its ability to enhance the flux of an API across the skin. Flux (J) is a measure of the amount of substance that passes through a unit area of the membrane per unit time. The enhancement ratio (ER) is a key metric calculated by dividing the flux of the drug in the presence of the enhancer by the flux of the drug from a control formulation without the enhancer.
While direct comparative studies benchmarking Decyl Oleate against a wide range of excipients are limited, existing research on its constituent parts (oleic acid) and similar esters provides valuable insights. The following tables summarize available data from in-vitro permeation studies, primarily conducted using Franz diffusion cells.
| Active Pharmaceutical Ingredient (API) | Vehicle/Enhancer | Flux (μg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Meloxicam | Oleic Acid (component of Decyl Oleate) | 84.405 | 1.070 | [3] |
| Meloxicam | Isopropyl Myristate | 83.789 | - | [3] |
| Naproxen | Oleic Acid (component of Decyl Oleate) | 11.1 x 10⁻⁴ cm/h (Permeability) | - | [4] |
| Naproxen | Isopropyl Myristate | 36.2 x 10⁻⁴ cm/h (Permeability) | - | [4] |
| Piroxicam | Oleic Acid (1% w/w) | - | > Isopropyl Myristate | [5] |
| Methylene Blue | Oleic Acid:Propylene Glycol (1:1) | - | Higher than Isopropyl Myristate | [6] |
Note: Data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
In-Depth Look at Alternatives
Isopropyl Myristate (IPM): A fatty acid ester known for its excellent spreading properties and ability to reduce the greasy feel of formulations.[7] Studies have shown that IPM can significantly enhance the permeation of various drugs.[3][4] For instance, in a study with the anti-inflammatory drug naproxen, Isopropyl Myristate demonstrated a higher permeability coefficient compared to oleic acid.[4]
Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin. It is valued for its emollient and skin-replenishing properties and can also function as a penetration enhancer.[2][8] It is known for its light, non-greasy feel and good compatibility with a wide range of APIs.
Mineral Oil: A highly refined derivative of petroleum, it is a well-established occlusive agent that forms a barrier on the skin, preventing water loss.[9][10] While primarily known for its moisturizing effects, its occlusive nature can indirectly enhance the penetration of some APIs by increasing skin hydration.
Experimental Protocols: In-Vitro Skin Permeation Study
The following is a detailed methodology for a typical in-vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the percutaneous absorption of drugs.[11][12]
Objective:
To quantify and compare the skin permeation of a model drug from formulations containing Decyl Oleate and other benchmark excipients.
Materials and Apparatus:
-
Apparatus: Franz diffusion cells
-
Membrane: Excised human or animal skin (e.g., rat, porcine)
-
Model Drug: e.g., Ketoprofen, Ibuprofen
-
Excipients: Decyl Oleate, Isopropyl Myristate, Caprylic/Capric Triglyceride, Mineral Oil (and a control vehicle without enhancer)
-
Receptor Fluid: Phosphate buffered saline (PBS, pH 7.4) or another suitable solvent system that ensures sink conditions.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or a suitable validated analytical method for quantifying the model drug.
Methodology:
-
Membrane Preparation:
-
Excise full-thickness skin from the chosen source.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor fluid for a defined period before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.
-
Continuously stir the receptor fluid with a magnetic stir bar to ensure a uniform concentration.
-
-
Application of Formulation:
-
Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the model drug and the excipient) to the surface of the stratum corneum in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the model drug that has permeated through the skin.
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h).
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.
-
Determine the Enhancement Ratio (ER) by dividing the flux of the drug from the test formulation by the flux from the control formulation.
-
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism of penetration enhancement, the following diagrams are provided.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. CAPRYLIC/CAPRIC TRIGLYCERIDE - Ataman Kimya [atamanchemicals.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. docberger-antiaging.de [docberger-antiaging.de]
- 9. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 10. Review of data on the dermal penetration of mineral oils and waxes used in cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Toxicological Profile of Decyl Oleate and Its Analogues for Researchers and Drug Development Professionals
An In-depth Analysis of Safety Data for Common Emollients in Pharmaceutical and Cosmetic Formulations
Decyl oleate and its structural analogues are fatty acid esters widely employed as emollients, solvents, and penetration enhancers in topical formulations within the cosmetic and pharmaceutical industries. Their safety profile is a critical consideration for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the toxicity of decyl oleate and its common analogues—isopropyl myristate, isopropyl palmitate, cetyl oleate, and oleyl oleate—supported by available experimental data.
Comparative Toxicity Data Summary
The following table summarizes the available quantitative toxicological data for decyl oleate and its analogues. These compounds generally exhibit a low order of acute toxicity.
| Toxicological Endpoint | Decyl Oleate | Isopropyl Myristate | Isopropyl Palmitate | Cetyl Oleate | Oleyl Oleate |
| Acute Oral Toxicity (LD50, rat) | > 40.0 ml/kg[1] | > 2,000 mg/kg[2] | > 5,000 mg/kg[3] | Low Toxicity[4] | Low Toxicity |
| Acute Dermal Toxicity (LD50, rabbit) | > 2,000 mg/kg (rat)[5] | > 5 g/kg[6] | > 5,000 mg/kg[3] | Low Toxicity[4] | Low Toxicity |
| Skin Irritation (Rabbit) | Very slight to moderate[1] | Mild to moderate[7] | Non-irritating to moderate[8][9] | Low Irritation Potential[4] | Low Irritation Potential |
| Eye Irritation (Rabbit) | Very slightly irritating | Mildly irritating[7] | Non-irritating to very slight | Low Irritation Potential[4] | Low Irritation Potential |
| Skin Sensitization (Guinea Pig) | Not a sensitizer[1] | Not a sensitizer[7] | Not a sensitizer | Low Potential | Low Potential |
| Mutagenicity (Ames Test) | Not mutagenic | Not mutagenic[7] | Data not available | Data not available | Data not available |
| Cytotoxicity (IC50) | Data not available | Data not available | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
Understanding the methodologies behind the toxicological data is crucial for its interpretation. Below are detailed protocols for key experiments commonly cited in the safety assessment of these compounds.
Acute Dermal Irritation/Corrosion: OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and non-irritating tape.
-
The exposure period is typically 4 hours[11].
-
After exposure, the residual test substance is removed.
-
-
Observation:
Acute Eye Irritation/Corrosion: OECD Test Guideline 405
This test assesses the potential of a substance to cause eye irritation or damage.
-
Test Animals: Healthy young adult albino rabbits are the preferred species.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal[3]. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
-
Observation:
Skin Sensitization: Guinea Pig Maximization Test (GPMT) - OECD Test Guideline 406
The GPMT is a method to screen for substances that may cause skin sensitization.
-
Test Animals: Young adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response[15].
-
Topical Induction: One week after the injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours[15].
-
-
Challenge Phase:
-
Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a fresh site on the skin of both the test and control animals under an occlusive patch for 24 hours.
-
-
Observation:
-
The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal.
-
The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control animals[15].
-
Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is widely used to assess the mutagenic potential of a chemical.
-
Test System: Several strains of the bacterium Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize the essential amino acid histidine (His-) are used[4].
-
Procedure:
-
The tester strains are exposed to the test substance, with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism)[4].
-
The bacteria are then plated on a minimal agar medium that lacks histidine.
-
-
Observation:
-
After incubation for 48-72 hours, the plates are examined for the growth of bacterial colonies[4].
-
Only bacteria that have undergone a reverse mutation to a His+ state can grow on the histidine-deficient medium.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control[4].
-
In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability test used to evaluate the cytotoxicity of a test substance.
-
Cell Culture: A suitable cell line (e.g., human keratinocytes or fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.
-
Procedure:
-
Measurement:
-
The cells are then washed, and the incorporated dye is extracted from the viable cells using a destain solution[1].
-
The absorbance of the extracted dye is measured using a spectrophotometer. The amount of dye retained is proportional to the number of viable cells.
-
-
Analysis:
-
The results are used to determine the concentration of the test substance that reduces cell viability by 50% (IC50).
-
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key toxicological assays.
Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.
Caption: Workflow for the Guinea Pig Maximization Test (GPMT).
Caption: Workflow for the Ames Test for Mutagenicity.
Conclusion
Decyl oleate and its analogues, isopropyl myristate, isopropyl palmitate, cetyl oleate, and oleyl oleate, are characterized by a low potential for acute toxicity, skin and eye irritation, and skin sensitization. The available data from in vivo and in vitro studies support their safe use in cosmetic and pharmaceutical formulations at current practice of use concentrations. While specific quantitative data on cytotoxicity is limited, their long history of use as excipients at high concentrations suggests a low cytotoxic potential. For novel formulations or applications, particularly those involving high concentrations or enhanced penetration, a thorough safety assessment is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Toxicity of Isopropyl Myristate Used for Sterility Testing of Petrolatum-Based Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. redox.com [redox.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cetyl Oleate | C34H66O2 | CID 5377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 16. revistas.usp.br [revistas.usp.br]
A Head-to-Head Comparison of Lipases for Decyl Oleate Synthesis: An Essential Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of esters like Decyl oleate is of paramount importance. This guide provides an objective, data-driven comparison of various lipases used in the enzymatic synthesis of Decyl oleate, a valuable emollient in the cosmetic and pharmaceutical industries. By presenting key performance metrics and detailed experimental protocols, this document aims to facilitate informed decisions in catalyst selection and process optimization.
The enzymatic synthesis of Decyl oleate, an ester formed from the reaction of oleic acid and decanol, offers a green alternative to traditional chemical methods. Lipases, as biocatalysts, operate under mild conditions, exhibit high selectivity, and reduce the generation of byproducts. This comparison focuses on the performance of several commercially significant lipases, summarizing their efficacy based on reported experimental data.
Comparative Performance of Lipases in Decyl Oleate Synthesis
The following table summarizes the key performance indicators of different lipases in the synthesis of Decyl oleate, based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
| Lipase Source | Commercial Name/Form | Conversion Yield (%) | Reaction Time | Temperature (°C) | Substrate Molar Ratio (Oleic Acid:Decanol) | Enzyme Loading | Solvent System | Reference |
| Candida antarctica Lipase B | Novozym 435 | 96.53 | 60 min | 45 | 1:1 | 2.5% (w/w) | n-hexane | [1] |
| Candida antarctica Lipase B | Fermase CALB™ 10000 | 97.14 | 25 min | 45 | 1:2 | 1.8% (w/w) | Solvent-free (with ultrasound) | [2][3][4] |
| Thermomyces lanuginosus | Immobilized on amino-functionalized rice husk silica | 87 | 180 min | Not Specified | Not Specified | Not Specified | Solvent-free | [5] |
| Geotrichum candidum | Immobilized on phenyl-silica | 78 | 120 min | 50 | Not Specified | 15% (w/v) | Not Specified | [6] |
| Candida rugosa | Free lipase | ~80 | 120 min | Not Specified | Not Specified | 0.4 mg/mL | Solvent-free (in substrate foams) | [7] |
Experimental Workflows and Signaling Pathways
To visualize the fundamental process of enzymatic esterification for Decyl oleate synthesis, the following diagram illustrates the reaction catalyzed by a lipase.
Caption: Enzymatic synthesis of Decyl oleate.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of Decyl oleate using different lipases, as extracted from the cited literature.
Protocol 1: Synthesis using Novozym 435 (Candida antarctica Lipase B)[1]
-
Reaction Setup: The esterification reaction is carried out in a batch reactor.
-
Reactants: Oleic acid and decanol are used in a 1:1 molar ratio.
-
Enzyme: Novozym 435 is added at a concentration of 2.5% (w/w) based on the total weight of the reactants.
-
Solvent: The reaction is conducted in n-hexane.
-
Temperature: The reaction mixture is maintained at 45°C.
-
Agitation: The mixture is continuously stirred to ensure proper mixing.
-
Reaction Time: The reaction is allowed to proceed for 60 minutes.
-
Analysis: The conversion of oleic acid to Decyl oleate is determined by gas chromatography (GC).
Protocol 2: Ultrasound-Assisted Synthesis using Fermase CALB™ 10000 (Candida antarctica Lipase B)[2][3][4]
-
Reaction Setup: The synthesis is performed in a solvent-free system under ultrasound irradiation.
-
Reactants: Oleic acid and decanol are used in a 1:2 molar ratio.
-
Enzyme: Fermase CALB™ 10000, an immobilized form of Candida antarctica lipase B, is used at a loading of 1.8% (w/w).
-
Temperature: The reaction temperature is maintained at 45°C.
-
Ultrasound Conditions: The reaction is subjected to ultrasound at a frequency of 22 kHz, a power input of 50 W, and a 50% duty cycle.
-
Agitation: The reaction mixture is agitated at 200 rpm.
-
Reaction Time: The synthesis is carried out for 25 minutes.
-
Analysis: The yield of Decyl oleate is quantified to determine the reaction's efficiency.
Protocol 3: Synthesis using Immobilized Thermomyces lanuginosus Lipase[5]
-
Enzyme Preparation: Lipase from Thermomyces lanuginosus is immobilized on amino-functionalized rice husk silica.
-
Reaction Setup: The esterification is conducted in a solvent-free system.
-
Reaction Time: The reaction proceeds for 180 minutes to achieve an 87% conversion.
-
Note: Specific details on substrate molar ratio, temperature, and enzyme loading were not fully available in the referenced abstract.
Protocol 4: Synthesis using Immobilized Geotrichum candidum Lipase[6]
-
Enzyme Preparation: Geotrichum candidum lipase is immobilized on a phenyl-silica support prepared from chemically modified rice husks.
-
Reaction Setup: The synthesis of Decyl oleate is optimized using a central composite rotational design.
-
Enzyme Loading: The optimal concentration of the immobilized biocatalyst is 15% (w/v).
-
Temperature: The reaction is carried out at 50°C.
-
Reaction Time: A conversion of 78% is observed after 120 minutes of reaction.
-
Reusability: The immobilized lipase maintained over 73.3% of its residual activity after six consecutive 120-minute cycles.
Concluding Remarks
The selection of a lipase for Decyl oleate synthesis is a critical decision that impacts reaction efficiency, time, and overall process economics. Immobilized Candida antarctica lipase B, commercially available as Novozym 435 and Fermase CALB™ 10000, demonstrates high conversion yields in relatively short reaction times.[1][2][3][4] The use of process intensification techniques, such as ultrasound irradiation in a solvent-free system, can significantly enhance the reaction rate, as seen with Fermase CALB™ 10000.[2][3][4]
Lipases from other sources, such as Thermomyces lanuginosus and Geotrichum candidum, also present viable options, with studies highlighting the potential of novel immobilization techniques to improve catalyst performance and reusability.[5][6] Ultimately, the optimal choice of lipase will depend on the specific requirements of the application, including desired yield, process time, cost considerations, and the importance of catalyst stability and reuse. This guide provides a foundational dataset to aid researchers in navigating these choices and designing efficient and sustainable synthetic routes for Decyl oleate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Guide to the Ready Biodegradability of Decyl Oleate and Its Alternatives
This guide provides a comprehensive comparison of the ready biodegradability of Decyl Oleate and several common alternatives, based on the internationally recognized OECD 301 guidelines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the environmental fate of these cosmetic ingredients.
Quantitative Biodegradability Data
The following table summarizes the available data on the ready biodegradability of Decyl Oleate and its alternatives. "Readily biodegradable" is a classification under OECD guidelines indicating that the substance is expected to undergo rapid and ultimate degradation in the environment. For a substance to be classified as readily biodegradable through tests measuring CO2 evolution or oxygen demand, it must show at least 60% biodegradation within a 28-day period, including a "10-day window" where this level of degradation is achieved within 10 days of the onset of biodegradation.
| Substance | Test Guideline | Biodegradation (%) | 10-Day Window | Classification |
| Decyl Oleate | OECD 301 (implied) | Data not specified | Data not specified | Readily Biodegradable |
| Dicaprylyl Carbonate | OECD 301 (implied) | Data not specified | Data not specified | Readily Biodegradable |
| Coco-Caprylate | OECD 301 (implied) | Data not specified | Data not specified | Readily Biodegradable[1] |
| Isopropyl Palmitate | OECD 301B | 91.3% | Achieved | Readily Biodegradable[2] |
| Ethylhexyl Palmitate | Data not available | Data not available | Data not available | Data not available |
Note: While specific quantitative data for Decyl Oleate, Dicaprylyl Carbonate, and Coco-Caprylate from OECD 301 studies were not publicly available, their classification as "readily biodegradable" by manufacturers and in safety data sheets indicates they meet the stringent criteria set by the OECD guidelines.
Experimental Protocols: OECD 301 Guidelines for Ready Biodegradability
The OECD 301 series of tests are designed to assess the ready biodegradability of chemical substances in an aerobic aqueous medium. The two most common methods for substances like Decyl Oleate and its alternatives are the OECD 301B (CO2 Evolution Test) and the OECD 301F (Manometric Respirometry Test).
This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The CO2 evolved during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or by an inorganic carbon analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount (ThCO2).
2. Apparatus:
-
Biometer flasks or similar vessels equipped for aeration and CO2 trapping.
-
Magnetic stirrers.
-
CO2-free air supply.
-
Apparatus for CO2 measurement (e.g., titration equipment, TOC analyzer).
3. Procedure:
-
Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.
-
Test Setup: The test substance is added to the test flasks to achieve a concentration of 10-20 mg of organic carbon per liter. Control flasks (inoculum only), and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (20-25°C) in the dark with continuous stirring and aeration with CO2-free air for 28 days.
-
CO2 Measurement: The amount of CO2 trapped in the absorbent is measured at regular intervals.
-
Data Analysis: The cumulative amount of CO2 produced is plotted against time, and the percentage of biodegradation is calculated.
This method measures the oxygen consumed by the microbial population during the biodegradation of the test substance.
1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is determined by measuring the decrease in pressure in the headspace of the flask using a manometer. The percentage of biodegradation is calculated as the ratio of the measured oxygen uptake to the theoretical oxygen demand (ThOD).
2. Apparatus:
-
Respirometer with closed flasks and manometers.
-
Thermostatically controlled water bath or incubator.
-
Magnetic stirrers.
3. Procedure:
-
Preparation of Test Medium and Inoculum: Similar to the OECD 301B test.
-
Test Setup: The test substance is added to the respirometer flasks. Control flasks (inoculum only) and reference flasks are also prepared.
-
Incubation: The flasks are sealed and incubated at a constant temperature (20-25°C) with continuous stirring for 28 days.
-
Oxygen Consumption Measurement: The pressure changes in the flasks are recorded over time.
-
Data Analysis: The cumulative oxygen consumption is calculated and corrected for the oxygen uptake in the blank control. The percentage of biodegradation is then determined.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an OECD 301 ready biodegradability test.
References
Cross-Validation of Decyl Oleate Quantification in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of decyl oleate in complex matrices, such as cosmetic and pharmaceutical formulations. Decyl oleate, an ester of decyl alcohol and oleic acid, is a common emollient, and its accurate quantification is crucial for quality control, formulation development, and stability testing.[1] This document outlines the experimental protocols and performance data of commonly employed analytical techniques, offering a cross-validation perspective to aid in method selection and implementation.
Analytical Methodologies for Decyl Oleate Quantification
The quantification of decyl oleate, a long-chain fatty acid ester, in intricate sample matrices presents analytical challenges due to potential interferences from other lipids and formulation components.[2][3][4] The primary analytical techniques utilized for this purpose are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) or other detectors.
Gas Chromatography (GC)-Based Methods
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. For long-chain esters like decyl oleate, derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is a common practice, though direct analysis is also possible.[5][6]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method offers robust and cost-effective quantification. The flame ionization detector provides a response proportional to the mass of carbon, making it suitable for quantifying organic molecules like decyl oleate.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides higher selectivity and sensitivity. It allows for the unequivocal identification of decyl oleate based on its mass spectrum, which is particularly beneficial in complex matrices where co-elution with other components might occur.[8]
Liquid Chromatography (LC)-Based Methods
Liquid chromatography is highly versatile and well-suited for the analysis of non-volatile and thermally labile compounds, making it an attractive alternative to GC for the direct analysis of decyl oleate without derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of a wide range of analytes in complex mixtures.[9] LC-MS/MS offers high sensitivity and selectivity, enabling the detection of low concentrations of decyl oleate with minimal sample preparation.[10] The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragment ions of the parent molecule.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors including the complexity of the matrix, the required sensitivity, and the available instrumentation. The following tables summarize the typical performance characteristics of GC-FID, GC-MS, and LC-MS/MS for the quantification of long-chain fatty acid esters, providing a basis for comparison.
Table 1: Comparison of Method Performance Characteristics
| Parameter | GC-FID | GC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Sensitivity (LOD/LOQ) | ng range | pg to ng range | pg to fg range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Accuracy (%Recovery) | 95-105% | 95-105% | 90-110% |
| Sample Preparation | Often requires derivatization | Often requires derivatization | Minimal, direct injection possible |
| Throughput | High | Moderate | High |
Table 2: Quantitative Performance Data for Similar Long-Chain Fatty Acid Esters
| Analyte | Method | Matrix | Linearity (R²) | LOQ | Precision (%RSD) | Accuracy (%Recovery) | Reference |
| Oleic Acid | GC-FID | Pharmaceutical Material | > 0.999 | 0.1% | < 2% | 98-102% | [6][7] |
| Fatty Acids | LC-MS/MS | Human Plasma | > 0.99 | low nM | < 15% | 85-115% | [9] |
| UV Filters (Esters) | LC-MS/MS | In vitro skin | > 0.99 | ng/mL | < 15% | 94-109% | [11] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reliable and reproducible quantification. Below are representative methodologies for the analysis of decyl oleate in a complex matrix such as a cosmetic cream.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and to ensure the analyte is in a suitable form for analysis.[3][12][13]
Workflow for Sample Preparation of a Cosmetic Cream:
Caption: General sample preparation workflow for decyl oleate analysis.
GC-FID/MS Protocol
-
Derivatization (if required): To a dried extract, add a methylating agent (e.g., 1% sulfuric acid in methanol) and heat to convert decyl oleate to its fatty acid methyl ester.[7]
-
GC Conditions:
-
MS Conditions (for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
LC-MS/MS Protocol
-
Chromatographic Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for decyl oleate and an internal standard.
-
Cross-Validation and Method Selection
The choice between GC and LC-based methods for decyl oleate quantification should be guided by the specific requirements of the analysis.
Logical Flow for Method Selection:
Caption: Decision tree for selecting an analytical method.
Cross-validation between two different analytical techniques, such as GC-MS and LC-MS/MS, is highly recommended to ensure the accuracy and reliability of the quantification results. Discrepancies between methods can arise from differences in sample preparation, separation mechanisms, and detection principles.[8] A thorough cross-validation study would involve analyzing the same set of samples by both methods and comparing the quantitative results.
Conclusion
Both GC and LC-based methods are suitable for the quantification of decyl oleate in complex matrices.
-
GC-FID is a robust and cost-effective option for routine quality control where high sensitivity is not paramount.
-
GC-MS offers enhanced specificity, which is crucial when dealing with complex formulations containing potentially interfering substances.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification and for applications requiring minimal sample preparation.
The selection of the optimal method should be based on a careful consideration of the analytical requirements, and cross-validation is a valuable tool for ensuring the integrity of the quantitative data.
References
- 1. specialchem.com [specialchem.com]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Sensory Impact of Decyl Oleate in Topical Formulations: A Comparative Analysis
For researchers, scientists, and drug development professionals, the sensory characteristics of a topical formulation are paramount to patient compliance and overall product success. This guide provides a comparative sensory analysis of formulations with and without Decyl Oleate, a widely used emollient, supported by experimental data and detailed protocols.
Decyl Oleate is a versatile emollient valued for its ability to impart a smooth, non-greasy feel to skincare and pharmaceutical preparations.[1][2] Its inclusion in a formulation can significantly alter the sensory experience, influencing key attributes such as spreadability, absorption, and after-feel.[3] This guide will explore these differences through a detailed comparison with a formulation utilizing an alternative emollient, Isopropyl Myristate.
Quantitative Sensory Analysis
To quantify the sensory differences between formulations, a trained sensory panel is typically employed to evaluate key textural and feel attributes. The following table summarizes the expected quantitative sensory data for two oil-in-water (O/W) cream formulations: one containing Decyl Oleate and the other substituting it with Isopropyl Myristate. The data is presented on a 10-point scale, where 1 indicates a low intensity and 10 indicates a high intensity of the attribute.
| Sensory Attribute | Formulation with Decyl Oleate (Mean Score) | Formulation without Decyl Oleate (with Isopropyl Myristate) (Mean Score) | Key Differences |
| Visual Appearance | |||
| Gloss | 4.5 | 5.5 | Formulation with Isopropyl Myristate is expected to have a slightly higher gloss. |
| Pickup | |||
| Firmness | 6.0 | 6.0 | No significant difference in firmness is expected. |
| Stickiness (in pot) | 2.0 | 2.5 | A slightly higher initial stickiness may be perceived with Isopropyl Myristate. |
| Rub-Out | |||
| Spreadability | 8.5 | 7.5 | Decyl Oleate contributes to a noticeably easier and more even spread.[1] |
| Wetness | 5.0 | 5.5 | The Isopropyl Myristate formulation may feel slightly wetter upon initial application. |
| Slip/Slipperiness | 8.0 | 7.0 | The formulation with Decyl Oleate is expected to provide a more lubricious feel.[4][5] |
| Absorption Speed | 7.5 | 6.5 | Decyl Oleate is perceived to absorb more quickly into the skin. |
| Afterfeel (5 minutes) | |||
| Residue/Film | 2.5 | 4.0 | The formulation without Decyl Oleate is likely to leave a more perceptible residue.[4][5] |
| Greasiness/Oiliness | 3.0 | 5.0 | Decyl Oleate provides a significantly less greasy and oily after-feel.[4][5] |
| Softness/Smoothness | 8.0 | 7.0 | Both formulations impart softness, with a slightly more velvety feel from Decyl Oleate. |
| Tackiness | 1.5 | 3.0 | A lower level of tackiness is a key benefit of the Decyl Oleate formulation. |
Experimental Protocols
The following is a detailed methodology for the comparative sensory analysis of the two formulations.
Formulation Preparation
Two oil-in-water (O/W) cream formulations were prepared with the following compositions:
Formulation A: With Decyl Oleate
-
Oil Phase: Decyl Oleate (10%), Cetearyl Alcohol (5%), Glyceryl Stearate (3%)
-
Water Phase: Deionized Water (q.s. to 100%), Glycerin (3%), Carbomer (0.5%)
-
Neutralizer: Triethanolamine (q.s. to pH 6.5)
-
Preservative: Phenoxyethanol (1%)
Formulation B: Without Decyl Oleate (with Isopropyl Myristate)
-
Oil Phase: Isopropyl Myristate (10%), Cetearyl Alcohol (5%), Glyceryl Stearate (3%)
-
Water Phase: Deionized Water (q.s. to 100%), Glycerin (3%), Carbomer (0.5%)
-
Neutralizer: Triethanolamine (q.s. to pH 6.5)
-
Preservative: Phenoxyethanol (1%)
The oil and water phases were heated separately to 75°C. The oil phase was then added to the water phase with continuous homogenization. The emulsion was cooled to 40°C while stirring, and the neutralizer and preservative were added.
Sensory Panel and Training
A panel of 15 trained assessors, with prior experience in the sensory evaluation of topical products, was selected. The panelists underwent a two-week training period to familiarize themselves with the specific sensory attributes, evaluation procedures, and rating scales for this study. Reference standards were provided for each attribute to calibrate the panelists.
Evaluation Procedure
The sensory evaluation was conducted in a controlled environment with consistent temperature and humidity. A quantitative descriptive analysis (QDA) method was employed.
-
Sample Presentation: Each panelist received 2g of each formulation in a randomized order, presented in coded, identical containers.
-
Application: Panelists were instructed to apply the product to a designated area on their forearm.
-
Evaluation Stages: The sensory attributes were evaluated at three distinct stages:
-
Visual and Pickup: Assessing the appearance of the product in the container and the feel upon initial contact.
-
Rub-Out: Evaluating the sensory experience during application.
-
Afterfeel: Assessing the residual feel on the skin 5 minutes after application.
-
-
Data Collection: Panelists rated the intensity of each attribute on a 10-point unstructured line scale.
Statistical Analysis
The collected data was analyzed using analysis of variance (ANOVA) to determine significant differences between the two formulations for each sensory attribute.
Visualizing the Process
The following diagrams illustrate the key workflows and relationships in this comparative sensory analysis.
Caption: Experimental workflow for the comparative sensory analysis.
References
- 1. specialchem.com [specialchem.com]
- 2. happi.com [happi.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Economic analysis of different Decyl octadec-9-enoate production routes
An Economic and Performance-Based Comparison of Production Routes for Decyl octadec-9-enoate
This compound, commonly known as decyl oleate, is a versatile wax ester prized for its emollient properties in the cosmetics, personal care, and pharmaceutical industries.[1][2][3] It is synthesized by the esterification of oleic acid and decanol.[1][2] The choice of manufacturing process is critical as it directly influences production costs, product purity, and environmental impact. This guide provides an objective comparison between the two primary production routes: traditional acid-catalyzed chemical synthesis and modern lipase-catalyzed enzymatic synthesis.
Comparative Analysis of Production Routes
The production of decyl oleate is dominated by two distinct methodologies. The conventional approach is the Fischer esterification, a chemical process that utilizes a strong acid catalyst at elevated temperatures.[4][5] In contrast, a greener alternative employs lipase enzymes as biocatalysts, which can operate under significantly milder conditions, often in solvent-free systems.[3][6]
The chemical route is characterized by low-cost catalysts but suffers from high energy consumption and the formation of by-products, necessitating extensive and costly downstream processing.[3][7] Enzymatic synthesis offers high specificity, leading to greater product purity and yield with simplified purification.[3] However, the primary economic hurdle for the enzymatic route is the high cost of the biocatalyst; therefore, its economic viability is heavily dependent on the ability to efficiently recover and reuse the enzyme over multiple cycles.[6][7]
Data Presentation: Performance and Economic Metrics
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH), Solid superacids, Stannous chloride[4][7] | Immobilized Lipases (e.g., Candida antarctica Lipase B - Novozym 435, Fermase CALB™ 10000)[3][8][9] |
| Reaction Temp. | High: 160–280 °C[4] | Mild: 45–70 °C[8][9][10][11] |
| Reaction Time | Long: 2–12 hours[4] | Short: 25 minutes to 1 hour (with intensification)[3][8][9] |
| Yield | Generally high, but specific data is often proprietary. | Very High: >97% achievable[8][10] |
| Product Purity | Lower due to side reactions (e.g., etherification, dehydration), requires extensive purification.[3] | High due to enzyme specificity, resulting in fewer by-products.[3] |
| Energy Input | High | Low |
| Catalyst Cost | Low[7] | High, but mitigated by reusability.[7] |
| Downstream Process | Complex and costly: catalyst neutralization, washing, distillation.[3] | Simpler: filtration to recover immobilized enzyme.[7] |
| Environmental Impact | High energy use, potential for hazardous waste from acid catalysts. | "Green" process with lower energy use, biodegradable catalyst, and minimal waste.[3] |
Visualizing Production Workflows and Economic Factors
To better illustrate the differences between the two routes, the following diagrams outline the general workflow and the key economic drivers for each process.
Caption: Comparative workflow for chemical vs. enzymatic synthesis of decyl oleate.
Caption: Key economic factors influencing the total cost of each production route.
Experimental Protocols
The following sections provide generalized yet detailed protocols for both synthesis methods based on common laboratory practices found in the literature.
Protocol 1: Chemical Synthesis via Fischer Esterification
This protocol is a representative procedure for the acid-catalyzed synthesis of decyl oleate.
Materials:
-
Oleic Acid (1 mole equivalent)
-
Decanol (1.1-2.0 mole equivalents)[4]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2% mol) or a solid superacid.[4]
-
Toluene (as a solvent to facilitate water removal via a Dean-Stark apparatus)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactor: To the flask, add oleic acid, decanol, p-TsOH, and toluene.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C for toluene). The reaction progress is monitored by collecting the water by-product in the Dean-Stark trap. The reaction is typically run for 2-12 hours until no more water is collected.[4]
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ and filter.
-
Purification: Remove the toluene solvent using a rotary evaporator. The crude decyl oleate is then purified by vacuum distillation to remove unreacted starting materials and colored impurities, yielding the final product.
Protocol 2: Ultrasound-Assisted Enzymatic Synthesis
This protocol describes a modern, intensified method for lipase-catalyzed synthesis in a solvent-free system.[3][8][10]
Materials:
-
Oleic Acid (1 mole equivalent)
-
Immobilized Lipase: Fermase CALB™ 10000 or Novozym 435 (1.8% w/w of total reactants)[8][10]
Procedure:
-
Setup: Place the reaction vessel inside an ultrasonic bath equipped with temperature control.
-
Charging Reactor: Add oleic acid, decanol, and the immobilized lipase to the vessel. A solvent-free system is preferred for green chemistry principles.[3][8]
-
Reaction: Set the temperature to 45°C and the agitation speed to 200 rpm.[8][10] Apply ultrasound irradiation (e.g., 22 kHz frequency, 50 W power, 50% duty cycle).[3][8][10]
-
Monitoring: The reaction is extremely rapid and can achieve over 97% conversion in as little as 25 minutes.[3][8][10] Progress can be monitored by taking small aliquots and analyzing the acid value via titration or by gas chromatography (GC).
-
Catalyst Recovery: Upon completion, recover the immobilized enzyme by simple filtration or centrifugation. The enzyme can be washed with a non-polar solvent (e.g., hexane) and dried for reuse in subsequent batches.[6]
-
Purification: The resulting product is of high purity. Any minor unreacted starting materials can be removed by vacuum evaporation if required, but often the product is sufficiently pure for direct use after catalyst removal.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN111423328A - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study [jstage.jst.go.jp]
- 11. iris.unife.it [iris.unife.it]
Safety Operating Guide
Personal protective equipment for handling Decyl octadec-9-enoate
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Decyl octadec-9-enoate (also known as Decyl oleate). The following procedural guidance is intended to ensure safe laboratory operations and proper environmental stewardship.
Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous substance, some safety data sheets indicate a potential for mild skin and eye irritation. Therefore, adherence to standard laboratory PPE protocols is essential.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with EN166 or equivalent. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Check for leaks before use. |
| Skin and Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols are generated, a respirator may be necessary. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will minimize exposure risks and maintain chemical integrity.
Step-by-Step Handling Procedure
-
Engineering Controls : Work in a well-ventilated laboratory. A fume hood is recommended if the substance is heated or aerosolized.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling. Avoid eating, drinking, or smoking in the laboratory.
-
Preventing Contact : Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Spill Management : In the event of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
Storage
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Some safety data sheets indicate that this substance is harmful to aquatic life with long-lasting effects; therefore, do not dispose of it down the drain .
Waste Collection and Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Steps
-
Waste Segregation : Do not mix this compound waste with other solvents or chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization : Collect waste this compound in a chemically compatible container with a secure lid. The original container is often a suitable choice.
-
Labeling : Clearly label the waste container with "Waste this compound" and any other information required by your institution.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure it is handled by a licensed waste disposal facility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
